molecular formula C8H4IN3 B3195151 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 886859-72-9

6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B3195151
CAS No.: 886859-72-9
M. Wt: 269.04 g/mol
InChI Key: WEHFFOUQVOGCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile is a versatile chemical intermediate in medicinal chemistry and drug discovery. This compound is part of the imidazo[1,2-a]pyridine class, a privileged scaffold known for its significant pharmacological properties. Its specific molecular structure, featuring an iodine atom at the C6 position and a carbonitrile group at the C3 position, makes it a valuable building block for further functionalization, particularly through metal-catalyzed cross-coupling reactions . Research into C6-substituted imidazo[1,2-a]pyridines has demonstrated their potential as potent inhibitors of Rab Geranylgeranyl Transferase (RGGT) . RGGT is a key enzyme in the posttranslational prenylation of Rab GTPases, which are involved in critical cellular processes like membrane and vesicle trafficking . Inhibiting RGGT is considered a promising therapeutic strategy, and compounds derived from this chemical series can disrupt the prenylation of specific Rabs, such as Rab11A, in human cell lines . The iodine and carbonitrile substituents on this core structure allow researchers to explore structure-activity relationships and develop novel inhibitors targeting this enzyme. As such, this compound is intended for use in pharmaceutical research and development, specifically in the synthesis of more complex molecules for biological testing . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodoimidazo[1,2-a]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHFFOUQVOGCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263742
Record name 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886859-72-9
Record name 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886859-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile: Structure, Properties, and Synthetic Strategies

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a wide array of clinically significant molecules. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile . While dedicated literature on this exact molecule is emerging, its chemical persona can be expertly detailed through the extensive data available for its parent scaffold and closely related analogs. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering insights into its structure, physicochemical properties, reactivity, and strategic applications. We will delve into robust synthetic strategies, explaining the causal chemistry behind procedural choices, and explore the molecule's potential as a versatile building block for creating diverse chemical libraries aimed at novel therapeutic targets.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic aromatic heterocycle that has garnered immense interest from the pharmaceutical industry. Its rigid structure and specific arrangement of nitrogen atoms make it an excellent pharmacophore for interacting with a multitude of biological targets. This has led to the development of numerous successful drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Minodronic acid (used to treat osteoporosis).[1][2] The scaffold's value lies not only in its biological activity but also in its synthetic tractability, allowing for functionalization at various positions to fine-tune its pharmacological profile.

Molecular Structure and Physicochemical Properties

Chemical Structure and Nomenclature

The formal IUPAC name for the target compound is 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile. The structure consists of a pyridine ring fused with an imidazole ring, with an iodine atom at position 6 of the pyridine ring and a nitrile group at position 3 of the imidazole ring.

Caption: Structure of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile.

Physicochemical Properties

While experimental data for this specific molecule is not widely published, its properties can be reliably predicted. The molecule combines the aromatic, heterocyclic core with a polar nitrile group and a large, lipophilic iodine atom.

PropertyPredicted ValueSource/Analogy
Molecular Formula C₈H₄IN₃(Calculated)
Molecular Weight 269.04 g/mol (Calculated)[3]
CAS Number Not assigned(Analog CAS: 885276-13-1 for 3-iodo-6-carbonitrile isomer)[3]
Topological Polar Surface Area (TPSA) 54.9 Ų(Analog: 2-Methyl-IP-3-CN, TPSA=41.09)[4]
Predicted LogP ~2.5 - 3.0(Analogs: 2-Methyl-IP-3-CN, LogP=1.5; IP-6-CN, XlogP=1.5)[4][5]
Hydrogen Bond Donors 0(Calculated)
Hydrogen Bond Acceptors 3 (2x ring N, 1x nitrile N)(Calculated)
Spectroscopic Characterization

The structural features of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile give rise to a predictable spectroscopic profile.

  • ¹H NMR: The spectrum is expected to show three signals in the aromatic region corresponding to the protons at C-2, C-5, and C-7. Based on data from similar structures, the C-5 proton would likely be the most downfield signal, appearing as a singlet or narrow doublet. The C-7 proton would be upfield, coupled to the C-5 proton (if at all), and the C-2 proton would also appear as a distinct singlet.[6][7]

  • ¹³C NMR: The spectrum will be characterized by eight distinct carbon signals. The nitrile carbon (C≡N) is expected in the 115-120 ppm range. The carbon bearing the iodine (C-6) will be significantly shifted upfield due to the heavy atom effect. The remaining aromatic carbons will appear in the typical range of 110-150 ppm.[8][9]

  • IR Spectroscopy: Key vibrational bands would include a sharp, strong absorption around 2220-2240 cm⁻¹ for the C≡N stretch and characteristic C=C and C=N stretching frequencies in the 1500-1650 cm⁻¹ region, typical for the aromatic core.

  • Mass Spectrometry: The high-resolution mass spectrum (HRMS) would show a prominent molecular ion peak [M+H]⁺ at m/z 269.950, with a characteristic isotopic pattern due to the presence of iodine.

Synthesis and Reactivity

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile can be approached through several reliable methods established for this scaffold. A logical retrosynthetic analysis suggests disconnecting the molecule into a readily available aminopyridine precursor and a three-carbon fragment to form the imidazole ring.

G target 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile subgoal1 Imidazo[1,2-a]pyridine-3-carbonitrile (CAS: 6200-59-5) target->subgoal1 Direct Iodination (e.g., NIS, I2) subgoal2 2-Amino-5-iodopyridine target->subgoal2 Ring Formation precursor1 2-Aminopyridine subgoal1->precursor1 Ring Formation subgoal3 α-Halo Pyruvonitrile Derivative subgoal2->subgoal3 Condensation precursor2 Bromopyruvonitrile precursor1->precursor2 Condensation

Caption: Retrosynthetic pathways for the target molecule.

Two primary strategies emerge from this analysis:

  • Strategy A (Late-Stage Iodination): Synthesize the imidazo[1,2-a]pyridine-3-carbonitrile core first and then introduce the iodine atom at the C-6 position. This is often preferable as the core heterocycle can be made in bulk.

  • Strategy B (Precursor Iodination): Start with an iodinated aminopyridine (2-amino-5-iodopyridine) and then construct the imidazole ring.

Proposed Synthetic Protocol (Strategy A)

This protocol is a self-validating system based on well-established, high-yielding reactions for this class of heterocycles.[10]

Step 1: Synthesis of Imidazo[1,2-a]pyridine-3-carbonitrile

  • Rationale: This is a classic Tschitschibabin-type reaction, one of the most robust methods for forming the imidazo[1,2-a]pyridine core. The reaction involves the S_N2 attack of the endocyclic pyridine nitrogen onto the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration.[10]

  • Protocol:

    • To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add 2-bromo-3-oxopropanenitrile (bromopyruvonitrile, 1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of an intermediate pyridinium salt may be observed as a precipitate.

    • Heat the mixture to reflux (approx. 78 °C) for 8-12 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of starting materials.

    • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield imidazo[1,2-a]pyridine-3-carbonitrile.[11]

Step 2: Iodination at the C-6 Position

  • Rationale: The imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic aromatic substitution. The C-6 and C-8 positions are often sites of halogenation. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent.

  • Protocol:

    • Dissolve the imidazo[1,2-a]pyridine-3-carbonitrile (1.0 eq) from Step 1 in a suitable solvent such as acetonitrile or DMF.

    • Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, protecting from light. Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile, by recrystallization or column chromatography.

Key Reactivity Profile
  • The C-6 Iodo Group: This functional group is of paramount importance for medicinal chemists. It serves as a versatile synthetic handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[12]

    • Suzuki Coupling: Reaction with boronic acids/esters (Pd catalyst) to form C-C bonds, introducing aryl or heteroaryl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes (Pd/Cu catalysis) to form C-C triple bonds.

    • Heck Coupling: Reaction with alkenes (Pd catalyst) to form substituted alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines (Pd catalyst) to form C-N bonds.

  • The 3-Carbonitrile Group: The nitrile is a relatively stable group but can be a valuable pharmacophoric element or a synthetic precursor.

    • Pharmacophore: It acts as a potent hydrogen bond acceptor and can serve as a bioisostere for a carbonyl group or a terminal alkyne.

    • Synthetic Precursor: It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing access to a wide range of other derivatives.

Applications in Medicinal Chemistry and Drug Discovery

The strategic placement of the iodo and nitrile functionalities on the privileged imidazo[1,2-a]pyridine scaffold makes this molecule a highly valuable starting point for drug discovery campaigns.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to anchor into the ATP binding site. Functionalization at the C-6 position via cross-coupling can be used to project vectors into solvent-exposed regions of the kinase, enhancing potency and selectivity.[1]

  • Antiviral and Anti-inflammatory Agents: The imidazo[1,2-a]pyridine core is present in compounds with potent anti-inflammatory and antiviral activities.[2] The nitrile group can form key interactions with target proteins, while the C-6 position allows for the attachment of moieties to improve pharmacokinetic properties.

  • Library Synthesis Platform: The true power of this molecule lies in its capacity as a platform for parallel synthesis. A library of diverse compounds can be rapidly generated by performing various cross-coupling reactions at the C-6 iodo position, enabling the efficient exploration of structure-activity relationships (SAR).[12]

Conclusion and Future Outlook

6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile represents a molecule of significant strategic value for chemical biology and drug discovery. While it may not be a final drug candidate itself, it is an expertly designed building block. Its synthesis is achievable through robust and well-documented chemical transformations. The combination of a biologically relevant core with a versatile synthetic handle (the iodo group) and a key pharmacophoric element (the nitrile group) makes it an ideal starting point for the development of next-generation therapeutics targeting a wide range of diseases, from cancer to viral infections. Future work will likely focus on utilizing this and similar scaffolds in diversity-oriented synthesis to populate and screen large chemical libraries against novel and challenging biological targets.

References

  • Cao, H., et al. (2014). Transition Metal-Mediated C=O and C=C Bond-Forming Reactions: A Regioselective Strategy for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines. The Journal of Organic Chemistry, 79(22), 11209–11214. Available at: [Link]

  • Molelekoa, T., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry, 6(4), 105. Available at: [Link]

  • Das, D., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(2), 4336–4347. Available at: [Link]

  • Gunaganti, N., et al. (2018). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. Organic & Biomolecular Chemistry, 16(42), 7961–7966. Available at: [Link]

  • Shaik, F., & Madhavi, B. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01002. Available at: [Link]

  • Defense Technical Information Center. (1984). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
  • Al-Tel, T. H. (2009). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. ResearchGate. Available at: [Link]

  • Rentería-Gómez, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5(4), 2697-2710. Available at: [Link]

  • Herrera, A., et al. (2009). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Heterocyclic Communications, 15(1), 73-78. Available at: [Link]

  • Martínez-Vargas, A., et al. (2019). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. MDPI. Available at: [Link]

  • Postigo, A., & Cañete, A. (2009). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Molecules, 14(12), 5066-5076. Available at: [Link]

  • Frett, B., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. Available at: [Link]

  • Kusy, R., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry, 8, 613567. Available at: [Link]

  • Das, D., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(2), 4336-4347. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Rentería-Gómez, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(22), 7856. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • PubChemLite. (n.d.). Imidazo[1,2-a]pyridine-6-carbonitrile (C8H5N3). Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitroimidazo[1,2-a]pyridine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous clinically successful drugs and biologically active compounds.[1][2] This guide focuses on a particularly strategic derivative: 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile. We will dissect the rationale behind its design, explore its synthesis, and provide in-depth case studies on its application as a versatile building block for developing targeted therapeutics, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

The Imidazo[1,2-a]pyridine Core: A Foundation for Drug Discovery

The fused bicyclic system of imidazo[1,2-a]pyridine offers a unique combination of structural rigidity, synthetic tractability, and rich electronic properties that make it an ideal foundation for interacting with biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antitubercular, and anti-inflammatory properties.[3][4] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) validate the therapeutic potential of this heterocyclic core.[1]

The subject of this guide, 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile, is not just another derivative. Its specific functionalization is a deliberate design choice aimed at maximizing its utility in a drug discovery setting.

  • The 6-Iodo Group: This substituent is the cornerstone of the molecule's versatility. The carbon-iodine bond serves as an exceptionally efficient "synthetic handle" for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions.[5][6] This allows for the rapid and systematic introduction of a diverse array of aryl, heteroaryl, or alkyl groups at the 6-position, enabling extensive exploration of structure-activity relationships (SAR) to optimize target binding and pharmacokinetic properties.

  • The 3-Carbonitrile Group: The cyano (-C≡N) group is a common feature in many potent enzyme inhibitors. It is a strong hydrogen bond acceptor and can participate in crucial dipole-dipole interactions within a protein's active site. Its linear geometry and compact size allow it to probe narrow hydrophobic pockets, often displacing water molecules to achieve high binding affinity.

This strategic combination makes 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile a powerful platform for generating libraries of novel compounds aimed at a variety of biological targets.

Synthesis and Chemical Profile

The synthesis of the title compound can be approached through a multi-step sequence that builds upon established methodologies for the imidazo[1,2-a]pyridine core. A representative and logical synthetic pathway is outlined below.

Proposed Synthetic Pathway

The synthesis initiates with the condensation of a commercially available 2-amino-5-iodopyridine with a suitable three-carbon electrophile to construct the fused heterocyclic ring system. This is a common and robust method for forming the imidazo[1,2-a]pyridine core.[7][8] Subsequent introduction of the carbonitrile at the C-3 position, a site known for its reactivity towards electrophiles, completes the synthesis.

G cluster_0 A 2-Amino-5-iodopyridine C Imidazo[1,2-a]pyridine Intermediate (Ethyl 6-iodo-2-methylimidazo[1,2-a]pyridine-3-carboxylate) A->C reagents1 Reflux, Ethanol B Ethyl 2-chloro-3-oxobutanoate B->C reagents2 1. NaOH, H2O/EtOH 2. H+ D Hydrolysis reagents3 1. SOCl2 2. NH4OH E Amide Formation reagents4 POCl3 or TFAA F Dehydration G 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile (Target Molecule) F->G reagents1->C reagents2->D reagents3->E reagents4->F

Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol: Synthesis of the Imidazo[1,2-a]pyridine Core

This protocol describes the initial cyclocondensation step, a foundational reaction for this class of compounds.

  • Reagent Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-iodopyridine (1.0 eq) in anhydrous ethanol (200 mL).

  • Addition of Electrophile: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure ethyl 6-iodo-2-methylimidazo[1,2-a]pyridine-3-carboxylate intermediate. Subsequent steps of hydrolysis, amide formation, and dehydration would follow established literature procedures.

Medicinal Chemistry Applications: Case Studies

The true value of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile is realized when it is used as a starting point for creating focused libraries of compounds for biological screening. The 6-iodo position is the primary point of diversification.

Case Study 1: Development of Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore for kinase inhibition, with derivatives showing potent activity against targets like PI3Kα, FLT3, and c-Met.[9][10][11] The 6-position often extends into the solvent-exposed region of the ATP-binding pocket, making it an ideal vector for improving potency and selectivity.

Workflow: Library Generation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and high-yielding method for creating C-C bonds between the 6-position of our scaffold and a wide variety of boronic acids or esters.

G cluster_0 Reaction Setup cluster_1 Reaction & Purification Start 6-Iodoimidazo[1,2-a]pyridine- 3-carbonitrile (1.0 eq) Heat Heat to 80-100 °C (Inert Atmosphere) Start->Heat BoronicAcid Aryl/Heteroaryl Boronic Acid (1.2 eq) BoronicAcid->Heat Catalyst Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) Catalyst->Heat Base Base (e.g., K2CO3, 2.0 eq) Base->Heat Solvent Solvent (e.g., Dioxane/H2O) Solvent->Heat Monitor Monitor by LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Flash Chromatography or Prep-HPLC Workup->Purify Final 6-Aryl-imidazo[1,2-a]pyridine- 3-carbonitrile Library Purify->Final

Caption: Workflow for Suzuki-Miyaura library synthesis.

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [12]

  • Inert Atmosphere: To a dry Schlenk flask, add 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent & Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe. Add the palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%) and ligand (e.g., SPhos, 5 mol%).

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. The reaction is typically complete within 8-16 hours.

  • Quenching & Extraction: After cooling, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Structure-Activity Relationship (SAR) Insights

By coupling a library of boronic acids, a clear SAR can be established. The data below, adapted from studies on related 6-substituted imidazo[1,2-a]pyridines, illustrates how modifications at this position impact inhibitory activity against a target kinase.[10]

Compound IDR Group at 6-positionKinase IC₅₀ (nM)
Core -I (Starting Material)>10,000
1a -Phenyl850
1b -4-Fluorophenyl420
1c -4-(Trifluoromethyl)phenyl150
1d -Pyrimidin-5-yl75
1e -1-Methyl-1H-pyrazol-4-yl12

This table is illustrative, based on trends observed for the scaffold.

The data clearly shows that moving from a simple phenyl group to more complex, electron-withdrawing, and hydrogen-bond-accepting heteroaromatic systems can dramatically increase potency. This systematic approach, enabled by the 6-iodo starting material, is fundamental to lead optimization.

Case Study 2: Anticancer Agents Targeting Cell Proliferation

Beyond specific kinase inhibition, imidazo[1,2-a]pyridine derivatives often exhibit broad antiproliferative activity against various cancer cell lines.[13] The mechanism can be multifactorial, including tubulin polymerization inhibition or apoptosis induction.[13][14]

Protocol: MTT Cell Proliferation Assay

This assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized 6-aryl-imidazo[1,2-a]pyridine-3-carbonitrile derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Target Pathway Visualization: Apoptosis Induction

Many cytotoxic agents function by activating programmed cell death, or apoptosis. Studies have shown that imidazo[1,2-a]pyridines can induce apoptosis through the intrinsic pathway, involving the release of cytochrome c from the mitochondria.[13]

G Drug Imidazo[1,2-a]pyridine Derivative Mito Mitochondria Drug->Mito Stress Signal CytoC Cytochrome c (release) Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Casp3_act Active Caspase-3 (Executioner) Casp9_act->Casp3_act activates Casp3 Pro-Caspase-3 Casp3->Casp3_act Apoptosis Cell Death (Apoptosis) Casp3_act->Apoptosis

Caption: Intrinsic apoptosis pathway activated by the scaffold.

Future Directions and Outlook

The utility of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile is not limited to oncology. The inherent biological activity of the parent scaffold suggests significant potential in other therapeutic areas:

  • Antiviral Agents: Derivatives have shown promise as inhibitors of viral polymerases, such as in the influenza virus.[15][16]

  • Antituberculosis Agents: The imidazo[1,2-a]pyridine core is found in compounds with potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[3]

  • Neuroscience: Given the scaffold's presence in CNS-acting drugs, exploring derivatives for targets like novel GPCRs or ion channels remains a promising avenue.

The ability to rapidly diversify the 6-position allows this single starting material to serve as a gateway to multiple therapeutic programs, making it a highly valuable tool for any medicinal chemistry campaign.

References

  • Zhang, C., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399. [Link]

  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-16. [Link]

  • Kaur, H., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 785-815. [Link]

  • de Souza, M. V. N., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Il Farmaco, 57(9), 765-770. [Link]

  • Wang, T., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1016-1021. [Link]

  • Various Authors. (2000-2024). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Various Publications. [Link]

  • Kumar, A., et al. (2023). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives as glioblastoma multiforme agents. ResearchGate. [Link]

  • Zhang, C., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. Semantic Scholar. [Link]

  • Lv, P., et al. (2017). Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & Medicinal Chemistry, 25(15), 4126-4137. [Link]

  • Acar, Ç., et al. (2022). Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells. ResearchGate. [Link]

  • Reddy, T. S., et al. (2018). Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines via convergent integration of three self-sorting domino sequences. Organic & Biomolecular Chemistry, 16(43), 8340-8344. [Link]

  • Liu, X., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3254. [Link]

  • Khanye, S. D. (2018). Synthesis of imidazo [1,2-a] pyridine and pyrazolo [1,5-a] pyridine derivatives as potential kinase inhibitors (PvPI4K and PfPKG) of plasmodiumfalciparum parasite. ULSpace Institutional Repository. [Link]

  • Abarca, B., et al. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. The Journal of Organic Chemistry, 65(20), 6572-5. [Link]

  • El Kazzouli, S., et al. (2011). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Letters in Organic Chemistry, 9(2), 93-99. [Link]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22, 5374-5384. [Link]

  • An-fut, T., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4062-72. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Bautista-Jiménez, D., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(22), 5035. [Link]

  • Wang, Y., et al. (2023). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Bioorganic Chemistry, 138, 106650. [Link]

  • da Silva, G. G., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 9(4), 4381-4432. [Link]

  • da Silva, G. G., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Bertrand, T., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-701. [Link]

  • Various Authors. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Endocrine, Metabolic & Immune Disorders - Drug Targets, 24(8). [Link]

  • Al-Ostoot, F. H., et al. (2025). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. ResearchGate. [Link]

  • Wang, Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. eScholarship. [Link]

Sources

Literature review of 3-cyano-6-iodoimidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Cyano-6-Iodoimidazo[1,2-a]pyridine Derivatives: Synthesis, Functionalization, and Therapeutic Applications

Introduction: A Privileged Scaffold for Modern Drug Discovery

The imidazo[1,2-a]pyridine ring system is a cornerstone of medicinal chemistry, rightfully earning the designation of a "privileged scaffold".[1][2] This nitrogen-fused heterocyclic core is present in numerous clinically successful drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[2] Its rigid, planar structure and ability to engage in various biological interactions make it an ideal framework for designing novel therapeutics. This guide focuses on a particularly strategic derivative: 3-cyano-6-iodoimidazo[1,2-a]pyridine .

The true value of this molecule lies in its dual-functional nature, engineered for chemical diversity. The iodo group at the C6 position serves as a highly efficient handle for transition-metal-catalyzed cross-coupling reactions, allowing for the systematic introduction of a vast array of molecular fragments. Concurrently, the cyano group at the C3 position is a versatile functional group, capable of being transformed into amides, carboxylic acids, amines, or other heterocycles. This orthogonal reactivity makes the 3-cyano-6-iodoimidazo[1,2-a]pyridine core an exceptional building block for creating large, diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies in drug development.

Synthesis of the 3-Cyano-6-Iodoimidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine scaffold is most commonly achieved via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. To synthesize the target 3-cyano-6-iodo derivative, a multi-step approach is typically employed, starting with a commercially available, appropriately substituted aminopyridine.

The most logical pathway involves an initial cyclization to form the 6-iodoimidazo[1,2-a]pyridine, followed by the introduction of the cyano group at the C3 position, which is highly susceptible to electrophilic substitution.

Synthesis_Pathway A 2-Amino-5-iodopyridine C 6-Iodoimidazo[1,2-a]pyridine A->C Cyclocondensation (e.g., NaHCO3, EtOH, Reflux) B Bromoacetaldehyde B->C E 3-Bromo-6-iodoimidazo[1,2-a]pyridine C->E Electrophilic Bromination (e.g., ACN, rt) D N-Bromosuccinimide (NBS) D->E G 3-Cyano-6-iodoimidazo[1,2-a]pyridine E->G Nucleophilic Cyanation (e.g., DMF, 150 °C) F Copper(I) Cyanide (CuCN) F->G

Caption: Proposed synthetic pathway to the core scaffold.

Causality in Synthesis:

  • Starting Material Selection: 2-Amino-5-iodopyridine is chosen because the iodo-substituent is stable under the initial cyclization conditions.

  • Cyclization: The reaction of the pyridine nitrogen with the α-halocarbonyl is a classical and high-yielding method for forming the five-membered imidazole ring.

  • C3-Halogenation: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and the most reactive site for electrophilic substitution, making its bromination with a reagent like N-Bromosuccinimide (NBS) highly regioselective.[3]

  • Nucleophilic Cyanation: The resulting 3-bromo derivative is then activated for nucleophilic substitution. A Rosenmund-von Braun reaction using copper(I) cyanide is a standard method to displace the bromide with a cyano group.

Chemical Reactivity and Strategic Functionalization

The power of the 3-cyano-6-iodoimidazo[1,2-a]pyridine scaffold comes from its capacity for selective and diverse functionalization at two key positions.

Functionalization_Workflow cluster_C6 C6 Position (Iodo Group) cluster_C3 C3 Position (Cyano Group) Core 3-Cyano-6-iodoimidazo[1,2-a]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd Catalyst Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Pd/Cu Catalysts Heck Heck Coupling (Alkene) Core->Heck Pd Catalyst Buchwald Buchwald-Hartwig (R2NH) Core->Buchwald Pd Catalyst Amide Hydrolysis (H+) -> Amide Core->Amide Amine Reduction (e.g., LiAlH4) -> Aminomethyl Core->Amine Acid Hydrolysis (H+) -> Acid Amide->Acid

Caption: Key functionalization pathways from the core scaffold.
Functionalization at the C6-Iodo Position: The Cross-Coupling Hub

The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions, making it an ideal site for diversification.[4] These reactions are fundamental to modern medicinal chemistry for their reliability, functional group tolerance, and the vast commercial availability of coupling partners.

  • Suzuki-Miyaura Coupling: This reaction with boronic acids or esters is arguably the most utilized method for forming C-C bonds to introduce aryl or heteroaryl moieties. It is a robust and high-yielding reaction, critical for exploring how different aromatic substituents impact biological activity.[5]

  • Sonogashira Coupling: This copper- and palladium-catalyzed reaction couples the scaffold with terminal alkynes, introducing linear, rigid linkers or functional groups that can profoundly alter a molecule's shape and interactions with a biological target.[6][7]

  • Heck Coupling: Enables the introduction of alkenyl substituents.

  • Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, introducing substituted amines, which are common pharmacophores.

Reaction TypeCatalyst SystemBaseSolventConditionsProduct TypeReference
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃K₂CO₃Dioxane/EthanolMicrowave, 150 °C, 10 min6-Aryl/Heteroaryl
Suzuki-Miyaura Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95 °C6-Aryl/Heteroaryl[8]
Sonogashira Pd(0) catalyst, Cu(I) cocatalystAmine Base (e.g., TEA)THF or DMFRoom Temp to 65 °C6-Alkynyl[6][7]
Transformations of the C3-Cyano Group

The cyano group is a versatile precursor to several important functional groups in drug molecules.[9]

  • Hydrolysis: Acid- or base-catalyzed hydrolysis can convert the nitrile first to a primary amide (-CONH₂) and then to a carboxylic acid (-COOH). Both amides and carboxylic acids are excellent hydrogen bond donors and acceptors, crucial for target binding.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary aminomethyl group (-CH₂NH₂). This introduces a basic center and a flexible linker.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of the imidazo[1,2-a]pyridine scaffold, particularly those substituted at the C3 and C6 positions, have shown significant promise in several therapeutic areas, most notably in oncology.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-a]pyridine scaffold has proven to be an effective template for designing potent and selective kinase inhibitors.

  • Aurora Kinase and ROR1 Inhibition: Novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives have been developed as dual inhibitors of Aurora kinase and ROR1, both of which are overexpressed in various cancers. Certain compounds demonstrated nanomolar inhibitory activity against multiple cancer cell lines.[10]

  • PI3Kα Inhibition: By coupling the 6-position of the imidazo[1,2-a]pyridine core to a quinazoline moiety, researchers have developed potent inhibitors of the PI3Kα signaling pathway. One lead compound showed an IC₅₀ value of 1.94 nM against PI3Kα and induced cell cycle arrest and apoptosis.[11]

  • CDK9 Inhibition: Using a scaffold-hopping strategy, imidazo[1,2-a]pyridine derivatives have been designed as highly selective inhibitors of cyclin-dependent kinase 9 (CDK9), a key transcriptional regulator. A lead compound exhibited a CDK9 IC₅₀ of 9.22 nM.[12]

Covalent and Cytotoxic Anticancer Agents

The scaffold is not only useful for classical reversible inhibition but also for designing targeted covalent inhibitors (TCIs).

  • KRAS G12C Covalent Inhibition: The imidazo[1,2-a]pyridine backbone has been successfully utilized to develop covalent inhibitors targeting the KRAS G12C mutation, a key driver in many intractable cancers.[13]

  • General Cytotoxicity: A range of 6-substituted imidazo[1,2-a]pyridines have been shown to exhibit excellent cytotoxic activity against colon cancer cell lines (HT-29 and Caco-2), inducing cell death through the activation of caspases 3 and 8.[14]

Derivative ClassBiological Target(s)Potency (IC₅₀)Therapeutic AreaReference
6-(Quinazolin-4-one)Aurora Kinase, ROR1Nanomolar rangeOncology[10]
6-(Quinazoline)PI3Kα1.94 nMOncology[11]
3-Amino-2-ArylCDK99.22 nMOncology[12]
General 6-ArylCaspase activationMicromolar rangeOncology[14]
3-Amino-2-ArylKRAS G12C (covalent)Potent cellular activityOncology[13]

Experimental Protocols

The following protocols are representative procedures based on established methodologies in the literature. Researchers should perform their own optimization.

Protocol 1: Synthesis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine (Intermediate)

This protocol is based on the classical condensation reaction.

  • To a solution of 2-amino-5-iodopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add 2-bromoacetophenone (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a 6-Iodoimidazo[1,2-a]pyridine Derivative

This protocol is adapted from a highly efficient method developed for 6-halogenoimidazo[1,2-a]pyridines.

  • In a microwave-safe vial, combine the 3-cyano-6-iodoimidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and ethanol (e.g., 4:1 v/v).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 10-15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired 6-aryl product.

Conclusion and Future Outlook

The 3-cyano-6-iodoimidazo[1,2-a]pyridine scaffold represents a master key for unlocking vast areas of chemical space. Its strategic design allows for the rapid and systematic generation of diverse molecular architectures through robust and well-understood chemical transformations. The proven success of its derivatives, particularly in the competitive field of oncology as kinase inhibitors, highlights its immense value.

Future research will likely focus on expanding the repertoire of cross-coupling reactions at the C6 position, exploring novel transformations of the C3-cyano group, and applying this versatile core to other therapeutic areas beyond cancer, such as neurodegenerative diseases and infectious agents. The continued exploration of this privileged scaffold promises to yield a new generation of potent and selective therapeutic agents.

References

Guillaumet, G., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Available at: [Link] [15] University of Talca. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. Available at: [Link] [1] Ferreira, L. A. P., et al. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link] [16] Chinnapillai, R., et al. (2012). An elegant method for the preparation of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines. Der Pharma Chemica, 4(6), 2466-2469. Available at: [Link] [17] Various Authors. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synfacts. Available at: [Link] [13] Wang, Y., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link] Al-Maharik, N., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link] [18] University of Talca. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. Available at: [Link] [19] Youssef, A. M., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available at: [Link] [2] Ferreira, L. A. P., et al. (2026, January 7). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link] [3] Various Authors. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. Available at: [Link] Sun, Z., et al. (n.d.). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. Available at: [Link] [20] Sharma, P., et al. (2022, June 22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link] [14] Mkhize, N. P., et al. (2011, September 15). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] [6] Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link] [7] Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link] [10] Fan, Y., et al. (2023, March 20). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic Chemistry. Available at: [Link] [4] LibreTexts Chemistry. (2024, August 5). Sonogashira Coupling. Available at: [Link] [21] El Kazzouli, S., et al. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Letters in Organic Chemistry, 9(2), 118-127. Available at: [Link] [11] Fan, Y., et al. (n.d.). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Oriental Journal of Chemistry. Available at: [Link] [5] Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link] [9] Peršuri, A., et al. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Pharmaceuticals. Available at: [Link] [8] Hameed, A., et al. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

Sources

Therapeutic Horizons of Imidazo[1,2-a]pyridine-3-carbonitrile Architectures: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a privileged pharmacophore in modern drug discovery. By functionalizing the 3-position with a carbonitrile group (-CN), medicinal chemists can drastically alter the electronic landscape of the bicyclic core. This whitepaper provides a highly technical analysis of the therapeutic potential of imidazo[1,2-a]pyridine-3-carbonitrile analogs, detailing their mechanisms of action across oncology, infectious diseases, and neurology. Furthermore, it establishes self-validating experimental workflows essential for rigorous preclinical evaluation.

Chemical Architecture & Pharmacophore Rationale

The imidazo[1,2-a]pyridine core is a nitrogen-rich, fused bicyclic system that structurally mimics endogenous purines and pyrimidines. This mimicry allows it to intercalate into DNA or bind with high affinity to the ATP-binding pockets of kinases.

The introduction of a 3-carbonitrile substitution is a deliberate, causality-driven design choice:

  • Electronic Modulation: The cyano group acts as a strong electron-withdrawing group (EWG). It lowers the pKa of the bridgehead nitrogen, enhancing the metabolic stability of the molecule against oxidative degradation by hepatic CYP450 enzymes.

  • Binding Kinetics: The linear, sp-hybridized cyano group acts as a highly directional hydrogen-bond acceptor. It is uniquely suited to probe deep, narrow hydrophobic pockets (such as kinase hinge regions or allosteric receptor sites), thereby increasing target residence time.

Mechanism of Action (MoA) Landscapes

The therapeutic utility of these analogs is driven by their polypharmacological potential.

A. Oncology: ROS-Mediated Apoptosis in NSCLC

In the context of Non-Small Cell Lung Cancer (NSCLC), imidazo[1,2-a]pyridine-3-carbonitrile derivatives exhibit potent cytotoxicity. Rather than acting as broad-spectrum DNA alkylators, these analogs specifically augment NADPH oxidase activity [1]. This target engagement triggers a massive intracellular accumulation of Reactive Oxygen Species (ROS). The resulting oxidative stress depolarizes the mitochondrial membrane, forcing the release of cytochrome c and initiating a caspase-dependent apoptotic cascade[1].

Pathway A Imidazo[1,2-a]pyridine-3-carbonitrile B NADPH Oxidase Activation A->B Target Binding C ROS Accumulation B->C Catalysis D Mitochondrial Depolarization C->D Oxidative Stress E Cytochrome C Release D->E F Caspase 3/9 Cleavage E->F G Apoptosis (NSCLC Cells) F->G

Fig 1: Mechanism of action for imidazo[1,2-a]pyridine-3-carbonitrile analogs in cancer apoptosis.

B. Infectious Disease: Oxidative Phosphorylation Inhibition

The imidazo[1,2-a]pyridine scaffold is the foundational core of Telacebec (Q203), a clinical candidate for multi-drug-resistant tuberculosis (MDR-TB)[2]. Analogs in this class operate by blocking oxidative phosphorylation. They specifically inhibit the mycobacterial cytochrome b subunit (QcrB) of the transmembrane bc1 menaquinol-cytochrome c oxidoreductase, starving the pathogen of ATP[2].

C. Neurology & Immuno-Oncology

Beyond cytotoxicity, specific analogs function as modulators of the 5-HT2A serotonin receptor , demonstrating significant efficacy in the treatment of sleep disorders[3]. Furthermore, related imidazo[1,2-a]pyrazine/pyridine structures act as Adenosine A2A receptor antagonists [4]. In the tumor microenvironment, A2A antagonism prevents adenosine-induced T-cell anergy, making these compounds highly valuable as adjuncts to PD-1/PD-L1 checkpoint inhibitors[4].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table synthesizes representative quantitative data, demonstrating how specific substitutions on the imidazo[1,2-a]pyridine core dictate target selectivity and potency.

Compound Class / AnalogKey Substitution (R-group)Target Cell Line / EnzymeIC50 / PotencyPrimary Mechanism of Action
IMPA-2 C-8 Methyl (-CH3)A549 (NSCLC)~4.2 µMNADPH Oxidase Activation
IMPA-5 C-6 Fluoro (-F)A549 (NSCLC)~2.1 µMNADPH Oxidase Activation
Q203-Precursor C-6 Trifluoromethyl (-CF3)M. tuberculosis (H37Rv)< 0.01 µMQcrB Inhibition
Cmpd-2 (5-HT2A) 2,4-Difluorophenyl5-HT2A Receptor~0.015 µMReceptor Antagonism

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity (E-E-A-T), preclinical evaluation of these analogs must move beyond simple phenotypic observation. The following protocol details a self-validating workflow designed to prove the ROS-mediated apoptotic MoA in oncology models.

Step 1: Primary Viability Screening (MTT Assay)
  • Protocol: Seed A549 cells at

    
     cells/well. Treat with imidazo[1,2-a]pyridine-3-carbonitrile analogs (0.1 - 10 µM) for 48h. Add MTT reagent, dissolve the resulting formazan crystals in DMSO, and quantify absorbance at 570 nm.
    
  • Causality: This step establishes the baseline cytotoxicity and IC50. However, cell death could be necrotic or apoptotic. Further mechanistic proof is required to validate the drug's specific target.

Step 2: Target Engagement via ROS Quantification (Flow Cytometry)
  • Protocol: Incubate treated cells with 10 µM H2DCFDA (a cell-permeable ROS indicator) for 30 minutes. Analyze via flow cytometry using the FITC channel.

  • Causality: H2DCFDA remains non-fluorescent until it is oxidized by intracellular ROS. A rightward shift in fluorescence directly proves that the compound has activated NADPH oxidase, fulfilling the hypothesized target engagement.

Step 3: The Self-Validating Step (ROS Scavenger Rescue)
  • Protocol: Pre-treat a parallel cohort of A549 cells with N-acetylcysteine (NAC, 5 mM) for 2 hours before introducing the imidazo[1,2-a]pyridine analog.

  • Causality & Validation: This is the critical self-validating control. If the compound kills cells solely via ROS generation, NAC will scavenge the ROS and completely rescue cell viability. If the cells still die despite NAC treatment, the compound possesses off-target toxicities. This closed-loop logic ensures the observed phenotype is directly tied to the proposed MoA[1].

Step 4: Downstream Mechanistic Confirmation (Western Blot)
  • Protocol: Lyse the validated cells, resolve proteins via SDS-PAGE, and probe for cleaved Caspase-3, cleaved Caspase-9, and cytosolic Cytochrome C.

  • Causality: Confirms that the ROS burst successfully depolarized the mitochondria, committing the cell to regulated apoptosis rather than inflammatory necrosis.

Workflow S1 S1 S2 Primary Screen Cell Viability (MTT) S1->S2 S3 Target Validation ROS Assay (DCFDA) S2->S3 S4 Self-Validation ROS Scavenger Rescue S3->S4 S5 Mechanistic Proof Western Blot (Caspases) S4->S5

Fig 2: Self-validating experimental workflow for evaluating imidazo[1,2-a]pyridine derivatives.

Future Clinical Trajectories

The therapeutic ceiling for imidazo[1,2-a]pyridine-3-carbonitrile analogs has not yet been reached. Future drug development is pivoting toward dual-target therapies . By leveraging the scaffold's inherent ability to antagonize Adenosine A2A receptors[4] while simultaneously inducing localized ROS bursts[1], researchers are developing next-generation analogs designed to directly kill tumor cells while simultaneously un-blinding the immune system to the tumor microenvironment.

References

1.5 - Ovid 2. 1 - ResearchGate 3.2 - ACS Publications 4.3 - Google Patents 5.4 - Google Patents

Sources

Patent Landscape & Technical Guide: 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the patent landscape, synthesis methodologies, and therapeutic utility of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile .

Executive Summary

6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile is a high-value heterocyclic intermediate used primarily in the development of kinase inhibitors for oncology and inflammatory diseases. Its structural uniqueness lies in its bifunctional nature :

  • C-3 Nitrile (–CN): Acts as a critical hydrogen-bond acceptor or metabolic stabilizer, often mimicking the carbonyl of ATP in the kinase hinge region.

  • C-6 Iodine (–I): Serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of hydrophobic "tails" to access deep pockets within protein targets.

This guide synthesizes the current patent landscape, detailing the preferred synthetic routes and the specific therapeutic classes (e.g., p38 MAPK, c-Met, and Pim-1 inhibitors) driving the demand for this scaffold.

Chemical Identity & Significance[1][2]

PropertyDetail
Chemical Name 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile
Core Scaffold Imidazo[1,2-a]pyridine
Molecular Formula C₈H₄IN₃
Molecular Weight 269.04 g/mol
Key Functionality 3-Cyano (Hinge Binder), 6-Iodo (Coupling Partner)
Isomer Note Distinct from 3-iodoimidazo[1,2-a]pyridine-6-carbonitrile (CAS 885276-13-1), which has the substituents reversed.
Structural Utility in Drug Design

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, bioisosteric to the indole and purine rings found in endogenous ligands. The 6-iodo position is geometrically equivalent to the 5-position of indole, a common vector for extending inhibitors into the solvent-exposed regions of kinase domains. The 3-cyano group withdraws electron density, lowering the pKa of the ring nitrogens and modulating the solubility and metabolic profile of the final drug candidate.

Synthesis Pathways (The "How")

The synthesis of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile is protected by various process patents. The two dominant strategies are Direct Cyclization (preferred for scale-up) and Sequential Functionalization (preferred for library diversity).

Method A: Direct Cyclization (One-Pot)

This method utilizes 2-amino-5-iodopyridine as the starting material. It is the most atom-economical route, forming the bicyclic core and the nitrile functionality in a single step.

  • Reagents: 2-Amino-5-iodopyridine, 2-chloroacrylonitrile (or 2,3-dichloropropionitrile).

  • Conditions: Reflux in ethanol or n-butanol; often requires a base (e.g., Et₃N) if using the dichloro- precursor.

  • Mechanism: Michael addition of the exocyclic amine to the acrylonitrile followed by intramolecular alkylation of the ring nitrogen and subsequent oxidation/elimination.

Method B: Sequential Functionalization

This route builds the core first, then introduces the nitrile. It allows for the use of commercially available 6-iodoimidazo[1,2-a]pyridine .[1]

  • Step 1 (Formylation): Vilsmeier-Haack reaction (POCl₃/DMF) at C-3 to yield the 3-formyl intermediate.

  • Step 2 (Oxime Formation): Reaction with hydroxylamine hydrochloride (NH₂OH·HCl).

  • Step 3 (Dehydration): Conversion of the aldoxime to the nitrile using acetic anhydride or SOCl₂.

Visualization: Synthesis Workflow

The following diagram illustrates the two primary pathways.

SynthesisPathways cluster_legend Pathway Key Start 2-Amino-5-iodopyridine ReagentA 2-Chloroacrylonitrile Start->ReagentA Core 6-Iodoimidazo[1,2-a]pyridine Start->Core Chloroacetaldehyde (Cyclization) Target 6-Iodoimidazo[1,2-a] pyridine-3-carbonitrile Start->Target Method A: Direct Cyclization (Reflux, EtOH) Formyl 3-Formyl Intermediate Core->Formyl POCl3, DMF (Vilsmeier-Haack) Oxime 3-Aldoxime Formyl->Oxime NH2OH·HCl Oxime->Target Ac2O or SOCl2 (Dehydration) Method A Method A: Industrial Preferred Method B Method B: Laboratory Scale

Caption: Comparison of Direct Cyclization (Method A) vs. Sequential Functionalization (Method B) for the synthesis of the target intermediate.

Experimental Protocol (Standardized)

Objective: Preparation of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile via Method A (Direct Cyclization).

Safety Warning: 2-Chloroacrylonitrile is a lachrymator and highly toxic. All operations must be performed in a fume hood.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 2-amino-5-iodopyridine (10.0 g, 45.4 mmol) and Ethanol (100 mL).

  • Addition: Add 2-chloroacrylonitrile (12.0 g, 136 mmol, 3.0 eq) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting amine.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess solvent and acrylonitrile.

    • Dilute the residue with water (50 mL) and neutralize with saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate to dryness.

    • Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

  • Validation:

    • ¹H NMR (400 MHz, DMSO-d₆): Look for characteristic aromatic protons of the pyridine ring (singlet at C-5 position, doublets at C-7/8) and the absence of the aldehyde proton (if comparing to Method B).

    • IR: Distinct nitrile stretch at ~2220 cm⁻¹.

Patent Landscape & Therapeutic Applications[4][5]

The intellectual property landscape for this intermediate is dominated by its use as a scaffold for Type I and Type II kinase inhibitors .

Key Assignees & Applications
AssigneeTherapeutic AreaApplication of Scaffold
Merck KGaA Oncology (c-Met, c-Kit)Used to synthesize 6-aryl-substituted inhibitors where the 3-CN interacts with the gatekeeper residue.
AstraZeneca Oncology (EGFR)Intermediate for "6-cyano" analogs, though 6-iodo is the precursor for introducing diversity.
BMS Immunology (Tyk2/JAK)Imidazo[1,2-a]pyridine core used in allosteric inhibitors; 3-CN provides metabolic stability.
Academic/Public PIM-1 Kinase6-substituted imidazo[1,2-a]pyridine-3-carbonitriles are potent PIM-1 inhibitors for leukemia.
Downstream Chemistry (The "Why")

The value of the 6-iodo group is its ability to participate in cross-coupling reactions to create libraries of active compounds.

LandscapeMap Center 6-Iodoimidazo[1,2-a] pyridine-3-carbonitrile Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd) Center->Suzuki Sonogashira Sonogashira (Alkyne, Pd/Cu) Center->Sonogashira Heck Heck Reaction (Alkene, Pd) Center->Heck Target1 p38 MAPK Inhibitors (Inflammation) Suzuki->Target1 Target2 c-Met / c-Kit Inhibitors (Oncology) Suzuki->Target2 Target3 PIM-1 Kinase Inhibitors (Leukemia) Sonogashira->Target3

Caption: The 6-iodo group serves as the "diversity vector" for generating targeted kinase inhibitors.

References

  • Sigma-Aldrich. 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile Product Page. (Note: Isomer reference for structural comparison). Link

  • ChemicalBook. 3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile CAS 885276-13-1.[2] Link

  • National Institutes of Health (NIH). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Link

  • Google Patents. WO2013014448 - Pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors. (Illustrates the use of cyano-substituted bicyclic cores). Link

  • Organic Chemistry Portal. Synthesis of Imidazo[1,2-a]pyridines. (General methodologies for ring closure). Link

  • BenchChem. Comparative Analysis of Pyridine-3-Carbonitrile Derivatives. Link

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs and clinical candidates.[1][2][3] Its synthetic versatility allows for extensive functionalization to explore structure-activity relationships (SAR). This document provides a detailed guide for researchers on the palladium-catalyzed cross-coupling reactions of 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile, a key intermediate for introducing molecular diversity at the 6-position. We will delve into the mechanistic rationale, provide field-tested protocols for major C-C and C-N bond-forming reactions, and offer practical insights for successful execution and troubleshooting.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a cornerstone in drug discovery, recognized for its wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and CNS-modulating properties.[4][5] Marketed drugs like Zolpidem (insomnia) and Alpidem (anxiolytic) underscore the therapeutic value of this scaffold.[1][4]

The functionalization of this heterocyclic system is paramount for modulating its pharmacological profile. The 6-position of the imidazo[1,2-a]pyridine ring is a critical vector for modification. Starting from 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile offers a robust and versatile platform for introducing a wide array of substituents through modern palladium-catalyzed cross-coupling chemistry. The high reactivity of the C-I bond facilitates efficient oxidative addition to the palladium catalyst, making it an ideal handle for these transformations.

The Palladium Catalytic Cycle: A Unifying Mechanism

At the heart of Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions lies a common palladium-catalyzed cycle. While specifics vary, the fundamental steps provide a framework for understanding and optimizing these transformations.[6][7] The process is generally initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

The catalytic cycle proceeds via three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 6-iodoimidazo[1,2-a]pyridine, forming a square planar Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation (for Suzuki/Sonogashira) or Carbopalladation (for Heck):

    • In Suzuki coupling, an organoboron species, activated by a base, transfers its organic group to the palladium center.

    • In Sonogashira coupling, a copper(I) co-catalyst typically activates the terminal alkyne, forming a copper acetylide that undergoes transmetalation.[8]

    • In Heck coupling, the alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.[9]

    • In Buchwald-Hartwig amination, the amine coordinates to the palladium, and after deprotonation by a base, the resulting amide is bound to the metal.[10]

  • Reductive Elimination: The newly coupled product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which re-enters the cycle.

Palladium_Catalytic_Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation / Carbopalladation pd2_complex->transmetalation R-M or Alkene pd2_coupled Ar-Pd(II)-R(L_n) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Ar-R

Caption: Generalized Palladium Catalytic Cycle.

Key Cross-Coupling Strategies and Protocols

The following sections detail the application of four major palladium-catalyzed reactions for the derivatization of 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for creating aryl-aryl or aryl-vinyl bonds, leveraging the stability and low toxicity of organoboron reagents.[11] Microwave-assisted protocols can significantly shorten reaction times and improve yields.

Rationale for Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for this transformation. It is a pre-formed Pd(0) source, requiring no in-situ reduction.

  • Base: A moderately strong inorganic base like K₂CO₃ is required to activate the boronic acid, forming the reactive boronate species for transmetalation.

  • Solvent: A mixture like Dioxane/Water or DME provides the necessary polarity to dissolve both the organic substrate and the inorganic base, facilitating the reaction.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Microwave reaction vial with stir bar

Procedure:

  • To a 2-5 mL microwave vial, add 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile (1.0 equiv., e.g., 100 mg), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add the Pd(PPh₃)₄ catalyst (0.05 equiv.).

  • Add the dioxane/water (4:1) solvent mixture to achieve a substrate concentration of ~0.1 M.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor. Irradiate at 120 °C for 20-30 minutes.

    • Monitoring: Progress can be monitored by TLC or LC-MS analysis of a small aliquot.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the 6-aryl-imidazo[1,2-a]pyridine-3-carbonitrile.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[8][12] These products are valuable as building blocks for more complex molecules or as final compounds in materials science and medicinal chemistry.[13]

Rationale for Component Selection:

  • Catalyst System: A dual-catalyst system is standard. Pd(PPh₃)₄ (or PdCl₂(PPh₃)₂) acts as the main cross-coupling catalyst, while a copper(I) salt (CuI) serves as a co-catalyst to form the reactive copper acetylide intermediate.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to act as a solvent and scavenger for the HI byproduct.

  • Solvent: THF or DMF are common solvents that effectively dissolve the reactants.

Protocol 2: Copper-Cocatalyzed Sonogashira Coupling

Materials:

  • 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

  • Terminal Alkyne (1.5 equiv.)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv.)

  • Anhydrous THF or DMF

Procedure:

  • Add 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile (1.0 equiv.) to a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon).

  • Add the catalyst PdCl₂(PPh₃)₂ (0.03 equiv.) and co-catalyst CuI (0.05 equiv.).

  • Dissolve the solids in anhydrous THF (or DMF) to a concentration of ~0.1 M.

  • Add triethylamine (3.0 equiv.) followed by the terminal alkyne (1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or gently heat to 50-60 °C for 2-12 hours.

    • Monitoring: The reaction can be followed by TLC, watching for the consumption of the starting iodide.

  • Once complete, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to afford the 6-alkynyl-imidazo[1,2-a]pyridine-3-carbonitrile.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, a common motif in pharmaceuticals.[10][15] It allows for the formation of C-N bonds under conditions that tolerate a wide variety of functional groups.[7]

Rationale for Component Selection:

  • Catalyst/Ligand: A combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical.[16] These ligands facilitate both the oxidative addition and the challenging C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine in the catalytic cycle.

  • Solvent: Anhydrous, apolar, high-boiling solvents like toluene or dioxane are preferred.

Protocol 3: Buchwald-Hartwig Cross-Coupling

Materials:

  • 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

  • Primary or Secondary Amine (1.3 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv.)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or using Schlenk technique: To a dry reaction vessel, add Pd(OAc)₂ (0.02 equiv.), XPhos (0.04 equiv.), and NaOt-Bu (1.5 equiv.).

  • Add the 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile (1.0 equiv.).

  • Backfill the vessel with inert gas.

  • Add anhydrous toluene via syringe to a concentration of ~0.1 M.

  • Add the amine (1.3 equiv.) via syringe.

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 4-24 hours, with stirring.

    • Monitoring: Monitor by LC-MS for disappearance of starting material.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Filter the mixture through a pad of Celite to remove palladium black.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography to obtain the desired 6-amino-imidazo[1,2-a]pyridine-3-carbonitrile derivative.

Summary of Reaction Conditions

The following table provides a comparative overview of typical conditions for the functionalization of 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile.

ReactionCatalyst (mol%)Ligand/Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O120 (MW)
Sonogashira PdCl₂(PPh₃)₂ (3%)CuI (5%)Et₃N (3.0)THF / DMF25 - 60
Buchwald-Hartwig Pd(OAc)₂ (2%)XPhos (4%)NaOt-Bu (1.5)Toluene90 - 110
Heck Pd(OAc)₂ (2-5%)PPh₃ or P(o-tol)₃ (4-10%)Et₃N or K₂CO₃ (1.5)DMF / NMP100 - 140

Experimental Workflow and Troubleshooting

A successful cross-coupling experiment relies on careful planning and execution, from reagent preparation to final product analysis.

Experimental_Workflow cluster_flow Cross-Coupling Workflow reagents Reagent Preparation (Dry Solvents, Weigh Reagents) setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction Monitoring (TLC / LC-MS) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, HRMS) purify->characterize product Final Product characterize->product

Caption: A standard laboratory workflow for cross-coupling.

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently dry/pure reagents or solvents; Base not strong enough; Low reaction temperature.Use a fresh bottle of catalyst or a different precatalyst/ligand combination. Ensure solvents are anhydrous and reagents are pure. Use a stronger base (e.g., Cs₂CO₃ for Suzuki, KOt-Bu for Buchwald). Increase reaction temperature.
Decomposition of Starting Material Reaction temperature is too high; Base is too strong for other functional groups.Lower the reaction temperature and increase reaction time. Screen milder bases (e.g., K₃PO₄, K₂CO₃).
Formation of Homocoupled Byproducts (Suzuki) Premature decomposition of boronic acid. (Sonogashira) Oxidative homocoupling of the alkyne (Glaser coupling).Degas the reaction mixture thoroughly to remove oxygen. Add the boronic acid slowly or use a boronate ester. For Sonogashira, ensure the system is strictly anaerobic.
Dehalogenation (Loss of Iodine) Presence of water or protic sources leading to proto-depalladation.Use rigorously dried solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile core. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse library of analogues for drug discovery and development. The protocols and insights provided herein serve as a robust starting point for harnessing the power of this chemistry to accelerate research in this vital area of medicinal chemistry.

References

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • PubMed. (2026). Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • PubMed. (2016).
  • ResearchGate. Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Boufroura, H. et al. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • Wikipedia.
  • Sigma-Aldrich.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Moroccan Journal of Heterocyclic Chemistry. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSSCOUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. Sonogashira coupling.
  • ResearchGate. (2009). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions.
  • Wikipedia. Heck reaction.
  • MDPI. (2025).
  • Beilstein Journal of Organic Chemistry. (2018).
  • Atlanchim Pharma.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.

Sources

Application Note: Suzuki-Miyaura Coupling of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

[1][2]

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, serving as the backbone for marketed drugs like Zolpidem (GABA modulator) and Olprinone (PDE3 inhibitor), as well as numerous kinase inhibitor candidates (e.g., p38

2

The specific substrate, 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile , presents a unique synthetic opportunity:

  • C6-Iodide (Electrophile): The iodine atom at the 6-position is highly activated for oxidative addition by Palladium(0) species. This activation is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen.

  • C3-Nitrile (Electronic Modulator): The cyano group at C3 is a strong electron-withdrawing group (EWG).[1] It lowers the LUMO energy of the ring system, theoretically accelerating the oxidative addition step. However, it also renders the ring more electron-deficient, potentially increasing susceptibility to non-specific nucleophilic attacks or promoting protodeboronation of the coupling partner if the reaction mixture becomes too basic.[2]

Mechanistic Challenges[1][3]
  • Hydrolysis Risk: The C3-nitrile can hydrolyze to a primary amide (and subsequently the carboxylic acid) under prolonged heating in highly alkaline aqueous media (e.g., 2M NaOH, reflux).[2]

  • Dehalogenation: In the presence of sterically demanding phosphines or excess hydride sources (from alcohol solvents), the activated C-I bond may undergo reductive dehalogenation rather than transmetallation.[2]

Experimental Protocols

Two distinct protocols are provided. Protocol A is the robust, "workhorse" method suitable for 80% of standard aryl boronic acids. Protocol B is an anhydrous/mild method designed for sensitive substrates or when nitrile hydrolysis is observed.

Protocol A: The "Workhorse" Aqueous System

Best for: Standard aryl/heteroaryl boronic acids, rapid library synthesis.

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (1:1 complex) [3-5 mol%][1][2]

    • Why: The bidentate dppf ligand prevents

      
      -hydride elimination and is highly stable to air/moisture compared to Pd(PPh₃)₄.
      
  • Base: K₂CO₃ (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1][2]

  • Temperature: 80–90 °C

Step-by-Step Procedure:

  • Charge: To a reaction vial, add 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio). Concentration should be ~0.1 M with respect to the halide.

  • Degas: Critical Step. Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Oxygen poisons the active Pd(0) species and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv) quickly under inert flow.[2] Cap the vial immediately.

  • Reaction: Heat at 85 °C for 4–12 hours. Monitor by TLC or LCMS.

    • Checkpoint: The starting iodide (Rt ~ intermediate) should disappear.[2] The product usually is more polar (lower Rf) if the boronic acid contains polar groups, or less polar if it is a simple aryl.[2]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Protocol B: Mild/Anhydrous Conditions

Best for: Base-sensitive boronic acids, substrates prone to nitrile hydrolysis, or electron-poor boronic acids.[1][2]

  • Catalyst: Pd(PPh₃)₄ [5 mol%] or Pd(OAc)₂/XPhos [2 mol%][2]

  • Base: K₃PO₄ (finely ground, anhydrous) (2.0 equiv)[2]

  • Solvent: Toluene / Ethanol (4:[2]1) or Anhydrous DMF[2]

  • Temperature: 90–100 °C

Step-by-Step Procedure:

  • Charge: Combine halide (1.0 equiv), boronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a dry vial.

  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add anhydrous Toluene and Ethanol (degassed).

  • Reaction: Heat to 90 °C. The ethanol acts as a mild reductant to activate the Pd(II) precatalyst if Pd(OAc)₂ is used, and facilitates base solubility without the aggressiveness of bulk water.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Optimization & Troubleshooting Data

The following table summarizes expected outcomes based on catalyst/solvent variations for this specific scaffold type.

VariableConditionOutcomeRecommendation
Base NaOH / KOHHigh Hydrolysis Risk AVOID. Converts 3-CN to 3-CONH₂ rapidly at >80°C.
Base K₂CO₃ / Cs₂CO₃Optimal Good balance of activation vs. stability.[1][2][3]
Base KFMildest Use for boronic esters sensitive to protodeboronation.
Catalyst Pd(PPh₃)₄Good Standard, but air-sensitive.[2] Requires strict degassing.
Catalyst Pd(dppf)Cl₂Excellent Robust, handles sterics well, easy to handle.[2]
Solvent DMFVariable Good solubility, but difficult to remove.[2] Can decompose at high T.
Solvent Dioxane/H₂OStandard Best general-purpose solvent system.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct protocol and the mechanistic pathway.

GStartSubstrate:6-Iodoimidazo[1,2-a]pyridine-3-carbonitrileCheckIs PartnerBase/HydrolysisSensitive?Start->CheckPartnerCoupling Partner:Boronic Acid/EsterPartner->CheckProtoAPROTOCOL A(Robust)Pd(dppf)Cl2, K2CO3Dioxane/H2O, 85°CCheck->ProtoANo (Standard)ProtoBPROTOCOL B(Mild)Pd(PPh3)4, K3PO4Toluene/EtOH, 90°CCheck->ProtoBYes (Labile)ResultATarget:6-Aryl-3-CNProductProtoA->ResultA4-12 hrsWarningRisk: Nitrile Hydrolysis(Avoid NaOH/Reflux)ProtoA->WarningIf T > 100°CResultBTarget:Sensitive Product(CN Intact)ProtoB->ResultB6-16 hrs

Caption: Decision matrix for selecting Suzuki coupling conditions based on substrate sensitivity.

References

  • General Reactivity of 6-Haloimidazo[1,2-a]pyridines

    • El Akri, K., et al. "Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 6-halogenoimidazo[1,2-a]pyridines."[1][2] Journal of Maroc. Chim. Heterocycl. (Cited in general heterocyclic reviews).[2]

    • Context: Establishes the 6-position as the preferred site for Pd-catalyzed coupling over the 3-position (if unsubstituted).
  • Synthesis of 6-Substituted Imidazo[1,2-a]pyridines

    • Kusy, D., et al. (2021).[2][4] "Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids..." Frontiers in Chemistry.

    • Context: Demonstrates Suzuki coupling on the 6-position using Pd(PPh3)
    • [2]

  • Commercial Availability & Stability

    • ChemicalBook Entry: 3-Iodo-imidazo[1,2-a]pyridine-6-carbonitrile (Isomer analog) and 6-Iodo-3-cyano derivatives.[1][2]

    • Context: Confirms stability of the iodo-cyano bifunctional scaffold as a storable reagent.
    • [2]

  • Mechanistic Reviews

    • Goossen, L. J., et al. "Suzuki-Miyaura Cross-Coupling."[2] Organic Chemistry Portal.

    • Context: General parameters for Pd-cycle optimiz
    • [2]

Application Note: Advanced Sonogashira Coupling Protocols for 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the C6-alkynylation of the privileged imidazo[1,2-a]pyridine scaffold via Pd/Cu-cocatalyzed Sonogashira cross-coupling.

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine ring system is a highly sought-after pharmacophore in modern drug discovery, forming the core of several marketed therapeutics (e.g., zolpidem, alpidem) and clinical candidates for oncology and infectious diseases (e.g., Q203 for tuberculosis)[1][2]. Functionalization of this scaffold allows for rapid expansion of chemical space, particularly through transition-metal-catalyzed cross-coupling[3].

The Causality of Substrate Design: Performing a Sonogashira coupling on an electron-rich fused heterocycle can sometimes suffer from sluggish oxidative addition[4]. However, the specific substrate 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile is uniquely primed for this transformation:

  • Electronic Activation: The 3-carbonitrile group is strongly electron-withdrawing. Through both inductive and resonance effects, it depletes the electron density of the fused pyridine ring[5]. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making the C6-position highly electrophilic and accelerating the oxidative addition of the electron-rich Pd(0) catalyst.

  • Leaving Group Thermodynamics: The choice of a 6-iodo substituent (over bromo or chloro) provides a much lower bond dissociation energy (~55 kcal/mol for C-I vs. ~80 kcal/mol for C-Br), ensuring that the reaction can proceed under mild thermal conditions, thereby preserving the integrity of sensitive functional groups on the terminal alkyne[6].

Catalytic Cycle & Pathway Visualization

The reaction relies on a dual-catalytic system where the Palladium cycle drives the carbon-carbon bond formation, and the Copper cycle generates the nucleophilic alkynyl species[4].

CatalyticCycle Pd0 Pd(0) L2 (Active Catalyst) OxAdd Oxidative Addition (6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile) Pd0->OxAdd C-I Bond Cleavage PdII Pd(II) Complex (Ar-Pd(L2)-I) OxAdd->PdII TransMet Transmetalation PdII->TransMet PdII_Alkyne Pd(II) Complex (Ar-Pd(L2)-Alkyne) TransMet->PdII_Alkyne Loss of CuI RedElim Reductive Elimination (Product Release) PdII_Alkyne->RedElim cis/trans Isomerization RedElim->Pd0 Catalyst Regeneration Product 6-Alkynylimidazo[1,2-a]pyridine-3-carbonitrile RedElim->Product CuCycle CuCycle CuCycle->TransMet Cu-Acetylide Transfer

Caption: The dual Pd/Cu catalytic cycle for the Sonogashira coupling of 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile.

Experimental Design & Optimization Data

To establish a robust protocol, reaction parameters were systematically evaluated. The primary challenge with 3-carbonitrile derivatives is their limited solubility in ethereal solvents, which dictates the choice of polar aprotic systems.

Table 1: Optimization of Sonogashira Coupling Conditions

Catalyst System (mol %)Solvent / Base (v/v)Temp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
Pd(PPh₃)₄ (5) / CuI (10)THF / Et₃N (1:1)251642Low solubility of the carbonitrile substrate in THF led to incomplete conversion.
PdCl₂(PPh₃)₂ (5) / CuI (10)DMF / DIPEA (3:1)251271Better solubility; however, room temperature oxidative addition was slightly sluggish.
PdCl₂(PPh₃)₂ (5) / CuI (10) DMF / DIPEA (3:1) 60 4 94 Optimal. High solubility, rapid oxidative addition, and minimal side reactions.
Pd(dppf)Cl₂ (5) / CuI (10)MeCN / Et₃N (3:1)80668Elevated temperatures promoted minor degradation and alkyne homocoupling (Glaser).

Note: DIPEA (N,N-Diisopropylethylamine) is preferred over Triethylamine (Et₃N) due to its higher boiling point and greater steric bulk, which prevents competitive coordination to the Palladium center.

Step-by-Step Protocol: Sonogashira Coupling

Workflow Step1 1. Solvent Degassing (Argon Sparging, 15 min) Step2 2. Reagent Loading (Ar-I, Pd, CuI) Step1->Step2 Step3 3. Alkyne Addition (Dropwise, to prevent Glaser) Step2->Step3 Step4 4. Reaction Heating (60°C, 4 hours) Step3->Step4 Step5 5. Aqueous Workup (NH4Cl wash for Cu removal) Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6

Caption: Sequential experimental workflow for the optimized Sonogashira cross-coupling protocol.

Materials & Reagents
  • Substrate: 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile (1.0 equiv, typically 1.0 mmol)

  • Coupling Partner: Terminal Alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride[PdCl₂(PPh₃)₂] (0.05 equiv, 5 mol%)

  • Co-catalyst: Copper(I) Iodide [CuI] (0.10 equiv, 10 mol%)

  • Solvent/Base: Anhydrous DMF (3.0 mL) and DIPEA (1.0 mL)

Procedure
  • Degassing (Critical Step): In a flame-dried Schlenk tube equipped with a magnetic stir bar, add anhydrous DMF (3.0 mL) and DIPEA (1.0 mL). Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the Cu-catalyzed oxidative homocoupling of the alkyne (Glaser coupling)[4].

  • Reagent Loading: Briefly open the Schlenk tube under a positive flow of Argon and add 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile (269 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol). Seal the tube and stir at room temperature for 5 minutes.

  • Alkyne Addition: Using a gas-tight syringe, add the terminal alkyne (1.2 mmol) dropwise over 2 minutes. Causality: Slow addition maintains a low steady-state concentration of the free alkyne, further suppressing homocoupling[6].

  • Reaction Execution: Transfer the sealed Schlenk tube to a pre-heated oil bath at 60 °C. Stir vigorously for 4 hours.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Add saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 6-alkynylimidazo[1,2-a]pyridine-3-carbonitrile.

Self-Validating System & Troubleshooting

To ensure the integrity of the protocol, rely on the following built-in validation checkpoints:

  • Visual Cue 1 (Catalyst Activation): Upon addition of the alkyne and initial heating, the reaction mixture should transition from a turbid yellow suspension to a homogeneous, deep amber/brown solution. This color shift validates the in situ reduction of the Pd(II) precatalyst to the catalytically active Pd(0) species.

  • Visual Cue 2 (Copper Quench): During the aqueous workup (Step 5), the aqueous NH₄Cl layer will turn distinctly blue. This confirms the successful sequestration of copper ions as water-soluble amine complexes, validating that the heavy metal is being effectively partitioned away from your product.

  • In-Process Analytical Control (TLC): The starting material (6-iodoimidazo[1,2-a]pyridine-3-carbonitrile) is highly UV-active at 254 nm. As the reaction proceeds, TLC will show the consumption of this spot and the appearance of a new product spot. Validation: The product spot will often exhibit a bright blue or green fluorescence under 365 nm UV light, confirming the successful extension of the conjugated

    
    -system via the newly formed alkyne bridge.
    
  • Troubleshooting Glaser Homocoupling: If LC-MS or TLC indicates a significant byproduct with exactly twice the mass of the alkyne (minus 2 protons), your degassing protocol was insufficient. Ensure Argon sparging is rigorous and check the quality of your CuI (it should be an off-white powder; if it is yellow/brown, it has oxidized to Cu(II) and must be purified).

References

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link][1]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link][4]

  • Title: Using the Sonogashira Reaction for Preparing a New Fragment Library based on the 3-alkynylimidazo[1,2-a]pyridine Scaffold Source: Letters in Organic Chemistry (Bentham Science) URL: [Link][6]

  • Title: Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol Source: IUCr Journals URL: [Link][5]

  • Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: Beilstein Journal of Organic Chemistry URL: [Link][3]

Sources

Application Note: Divergent Synthesis of Amide Derivatives from 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem, Alpidem), antivirals, and kinase inhibitors. The specific precursor 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile offers two distinct orthogonal "handles" for diversification:

  • The C3-Nitrile: Susceptible to hydrolysis to form primary amides.

  • The C6-Iodide: A high-value electrophile for Palladium-catalyzed aminocarbonylation to form secondary/tertiary amides.

This Application Note provides validated protocols for both transformations, allowing researchers to access two distinct chemical spaces from a single starting material.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways covered in this guide.

G Start 6-Iodoimidazo[1,2-a] pyridine-3-carbonitrile PathA Path A: C3-Hydrolysis (Radziszewski Reaction) Start->PathA PathB Path B: C6-Aminocarbonylation (Pd-Catalyzed) Start->PathB ProductA 6-Iodoimidazo[1,2-a] pyridine-3-carboxamide (Primary Amide) PathA->ProductA H2O2, NaOH DMSO, 25°C ProductB N-Substituted-3-cyano imidazo[1,2-a]pyridine- 6-carboxamide PathB->ProductB Pd(OAc)2, Xantphos CO, HNR2

Figure 1: Divergent functionalization of the 6-iodo-3-cyano scaffold.

Protocol A: C3-Nitrile Hydrolysis to Primary Amide

Target: Conversion of the 3-CN group to a 3-CONH₂ group while preserving the 6-Iodo handle.

Scientific Rationale

Direct acid hydrolysis (e.g., conc. H₂SO₄) of nitriles often requires harsh heat, which can lead to over-hydrolysis to the carboxylic acid or decomposition of the iodine-carbon bond. We utilize the Radziszewski reaction (Alkaline H₂O₂). The hydroperoxide anion (HOO⁻) is a potent nucleophile (alpha-effect) that attacks the nitrile to form an imidate intermediate, which collapses to the amide. This method is mild, selective, and stops reliably at the primary amide stage.

Materials & Reagents
ReagentEquiv.[1][2][3]Role
Starting Material1.0Substrate
Hydrogen Peroxide (30% aq)5.0 - 10.0Oxidative Nucleophile
NaOH (6M aq)1.5Catalyst/Base
DMSO or EthanolSolventSolubilizing agent
Step-by-Step Procedure
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile in 3 mL of DMSO. Ensure complete solubility; mild sonication may be used.

    • Note: DMSO is preferred over ethanol here to prevent solubility issues with the iodinated core.

  • Activation: Cool the solution to 0°C in an ice bath. Add 1.5 mmol (0.25 mL of 6M) NaOH dropwise. Stir for 5 minutes.

  • Addition: Add 30% H₂O₂ (5.0 mmol, approx 0.5 mL) dropwise. The reaction is exothermic; maintain temperature <20°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir vigorously for 1-3 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The nitrile spot (higher Rf) should disappear, replaced by a lower Rf amide spot.

  • Quench & Isolation: Pour the reaction mixture into 20 mL of ice-cold water. The product usually precipitates as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 5 mL) to remove residual DMSO/peroxide, and dry under vacuum.

    • Yield Expectation: 85-95%.

Protocol B: C6-Aminocarbonylation (Pd-Catalyzed)

Target: Installation of an amide at the C6 position via Iodine displacement, retaining the C3-nitrile.

Scientific Rationale

The C6-Iodo position is an excellent handle for Palladium-catalyzed carbonylation. Unlike simple nucleophilic substitution (which fails on unactivated aryl halides), this protocol uses CO insertion. We employ a Pd(OAc)₂ / Xantphos system.[2] Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination step, crucial for forming the carbon-nitrogen bond.

Safety Note: Carbon Monoxide (CO) is toxic. This protocol can be adapted to use Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid CO surrogate to avoid gas cylinders, or a double-balloon technique if a fume hood with CO sensors is available.

Mechanism Visualization

PdCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition Pd0->OxAdd + Ar-I Complex1 Ar-Pd(II)-I OxAdd->Complex1 COInsert CO Insertion Complex1->COInsert + CO Complex2 Acyl-Pd(II)-I COInsert->Complex2 NuAttack Amine Attack Complex2->NuAttack + HNR2 RedElim Reductive Elimination NuAttack->RedElim - HI (Base) RedElim->Pd0 + Product

Figure 2: Catalytic cycle for the aminocarbonylation of the C6-iodo position.

Materials & Reagents
ReagentEquiv.[1][2][3]Role
Starting Material1.0Substrate
Amine (Primary/Secondary)1.5 - 2.0Nucleophile
Pd(OAc)₂0.05 (5 mol%)Catalyst Precursor
Xantphos0.10 (10 mol%)Ligand
Triethylamine (Et₃N)2.0Base (scavenges HI)
Mo(CO)₆ (Solid Source)1.0 - 1.5CO Source
1,4-Dioxane or TolueneSolventReaction Medium
Step-by-Step Procedure (Solid CO Source Method)
  • Setup: Use a microwave vial or a pressure tube. Add 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile (1.0 mmol), Pd(OAc)₂ (11 mg), Xantphos (58 mg), and Mo(CO)₆ (264 mg).

  • Solvent & Amine: Add 1,4-Dioxane (5 mL) followed by the desired amine (1.5 mmol) and Et₃N (2.0 mmol).

  • Deoxygenation: Seal the tube and purge with Argon/Nitrogen for 2 minutes (via needle through septum) to remove O₂.

  • Reaction: Heat the block to 100°C for 12-16 hours.

    • Note: Mo(CO)₆ releases CO upon heating. Ensure the vessel is rated for pressure (approx 2-5 bar generated).

  • Workup: Cool to room temperature. Carefully vent the vessel in a fume hood. Filter the mixture through a pad of Celite to remove Palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO₂).

    • Eluent: typically 0-5% MeOH in DCM, depending on the polarity of the amine used.

Analytical Validation (Self-Checking)

To ensure the protocol was successful, verify the following spectral changes:

FeatureStarting MaterialProduct A (Hydrolysis)Product B (Carbonylation)
IR Spectrum Sharp CN stretch ~2230 cm⁻¹CN stretch ABSENT . New broad NH₂ (~3300) and C=O (~1680)CN stretch PRESENT . New Amide C=O (~1650)
1H NMR (DMSO-d6) C6-H doublet (aromatic)Two broad singlets (NH₂) ~7.5-8.0 ppmSignals corresponding to the added amine alkyl groups
MS (ESI) [M+H]⁺ ~270 (pattern for Iodine)[M+H]⁺ ~288 (Iodine pattern remains)Mass = SM - I + CO + Amine - H. NO Iodine pattern.

References

  • General Aminocarbonylation of Imidazo[1,2-a]pyridines: Bodor, A., et al. (2024). "Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction." Molecules, 29(21), 5048.

  • Antitubercular Amide Derivatives (C3 Functionalization): Abrahams, K. A., et al. (2011). "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity."[4] Journal of Medicinal Chemistry, 54(14), 4927–4935.

  • Nitrile Hydrolysis Methodologies (Review): Kuhn, B., et al. (2010). "Amide Bond Formation in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for hydrolysis vs coupling strategies).

Sources

Application Notes and Protocols for C-H Activation Strategies Involving 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Complex Reactivity of a Highly Functionalized Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine (IAP) core is a privileged scaffold in medicinal chemistry and materials science, frequently found in marketed drugs and advanced materials.[1][2] Consequently, the development of efficient methods for its functionalization is of paramount importance. Direct C-H activation represents a powerful and atom-economical strategy to introduce molecular complexity.[1][3] This guide focuses on the specific challenges and opportunities presented by 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile , a highly functionalized IAP derivative.

The presence of a strong electron-withdrawing carbonitrile group at the C3 position significantly alters the electronic landscape of the IAP ring system. This deactivates the typically nucleophilic C3 position, rendering many standard C-H activation protocols for IAPs ineffective at this site.[4] Conversely, this electronic modification enhances the electrophilicity of the pyridine ring, making its C-H bonds more susceptible to certain activation pathways. The iodo-substituent at the C6 position introduces a further layer of complexity, potentially influencing regioselectivity through steric and electronic effects, and also serving as a handle for classical cross-coupling reactions.

These application notes provide a detailed exploration of potential C-H activation strategies for the pyridine ring of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile, drawing upon established methodologies for related heterocyclic systems. We will delve into the mechanistic rationale behind proposed protocols, offering a roadmap for researchers and drug development professionals to unlock the synthetic potential of this valuable building block.

Strategic Considerations for C-H Activation of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

The key to successful C-H functionalization of this substrate lies in overcoming the deactivation of the C3 position and achieving regioselective activation of the pyridine ring C-H bonds (C5, C7, and C8). Two primary strategies are proposed:

  • Palladium-Catalyzed C-H Arylation/Olefination: Leveraging well-established palladium catalysis, we can target the pyridine ring's C-H bonds. The choice of ligands and reaction conditions will be crucial for achieving high regioselectivity.

  • Visible-Light-Mediated Radical Functionalization: Photocatalysis offers a powerful alternative, particularly for electron-deficient systems. Radical-based pathways can enable functionalization at positions that are inaccessible through traditional ionic mechanisms.[1][5]

The following sections will provide detailed protocols and mechanistic insights for each of these approaches.

Strategy 1: Palladium-Catalyzed C-H Arylation of the Pyridine Ring

Palladium-catalyzed direct C-H arylation is a robust method for forging C-C bonds.[4][6][7] For the 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile substrate, the most likely positions for C-H activation are C5 and C7, ortho to the pyridine nitrogen. The C8 position is also a potential site for functionalization.[8]

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium precursor for C-H activation catalysis.

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and influencing regioselectivity. A phosphine ligand such as tricyclohexylphosphine (PCy₃) or a tailored N-heterocyclic carbene (NHC) ligand can promote the desired C-H activation.[9][10]

  • Base: A carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to facilitate the deprotonation step in the catalytic cycle.

  • Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMA) or 1,4-dioxane is often employed to ensure solubility of the reactants and to facilitate the high reaction temperatures that may be required.

Experimental Protocol: Palladium-Catalyzed C-H Arylation at C5/C7

Materials:

  • 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), and PCy₃ (10 mol%).

  • Add K₂CO₃ (2.0 equiv) and anhydrous DMA (0.1 M solution based on the IAP substrate).

  • Seal the Schlenk tube and heat the reaction mixture at 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Outcomes for C-H Arylation

EntryAryl HalideExpected Product(s)Estimated Yield Range
14-Bromotoluene5- and/or 7-(p-tolyl)-6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile40-70%
21-Iodo-4-methoxybenzene5- and/or 7-(4-methoxyphenyl)-6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile45-75%
32-Bromopyridine5- and/or 7-(pyridin-2-yl)-6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile30-60%

Yields are estimates based on related literature and will require experimental optimization.

Mechanistic Rationale and Visualization

The proposed mechanism for the palladium-catalyzed C-H arylation likely proceeds through a concerted metalation-deprotonation (CMD) pathway.

G cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Ar-X OA Oxidative Addition (Ar-X) Palladacycle IAP-Pd(II)-Ar(L_n) PdII->Palladacycle IAP-H, Base - HX CMD Concerted Metalation- Deprotonation (CMD) (IAP-H, Base) Palladacycle->Pd0 IAP-Ar RE Reductive Elimination Product Arylated IAP IAP_H 6-Iodo-IAP-3-CN ArX Aryl Halide caption Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation.

Caption: Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation.

Strategy 2: Visible-Light-Mediated C-H Functionalization

Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization, often proceeding through radical intermediates.[5][11][12] This approach can be particularly effective for electron-deficient substrates and can offer complementary regioselectivity to transition-metal-catalyzed methods.

Causality Behind Experimental Choices:
  • Photocatalyst: A suitable photocatalyst, such as Eosin Y or a ruthenium or iridium-based complex, is chosen based on its redox potential and ability to absorb visible light.[11]

  • Radical Precursor: The choice of radical precursor will determine the functional group to be introduced. For example, alkyl N-hydroxyphthalimide esters can be used for alkylation.[1]

  • Solvent: A solvent that is stable under the reaction conditions and allows for good solubility of the reactants is essential. Acetonitrile or dimethyl sulfoxide (DMSO) are common choices.

Experimental Protocol: Visible-Light-Mediated C-H Alkylation

Materials:

  • 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

  • Alkyl N-hydroxyphthalimide ester

  • Eosin Y

  • Acetonitrile (MeCN)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • To a reaction vial, add 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile (1.0 equiv), the alkyl N-hydroxyphthalimide ester (2.0 equiv), and Eosin Y (2 mol%).

  • Add degassed acetonitrile (0.1 M solution based on the IAP substrate).

  • Seal the vial and place it in front of a blue LED light source with stirring.

  • Maintain the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the light source and concentrate the reaction mixture.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Outcomes for Photocatalytic C-H Alkylation

EntryAlkyl Radical PrecursorExpected Product(s)Estimated Yield Range
1N-(tert-butoxycarbonyloxy)phthalimide5- and/or 7-(tert-butyl)-6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile35-65%
2N-(cyclohexyloxy)phthalimide5- and/or 7-cyclohexyl-6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile40-70%

Yields are estimates based on related literature and will require experimental optimization.

Mechanistic Rationale and Visualization

The proposed mechanism involves the generation of an alkyl radical via single-electron transfer (SET) from the excited photocatalyst. This radical then adds to the electron-deficient pyridine ring of the IAP substrate.

G PC Photocatalyst (PC) PC_excited PC* (Excited State) PC->PC_excited hν (Visible Light) PC_reduced PC•- PC_excited->PC_reduced SET Radical_Precursor Alkyl Radical Precursor Alkyl_Radical Alkyl Radical (R•) Radical_Precursor->Alkyl_Radical SET from PC* IAP 6-Iodo-IAP-3-CN Radical_Adduct Radical Adduct IAP->Radical_Adduct + R• Product Alkylated IAP Radical_Adduct->Product Oxidation & Deprotonation PC_reduced->PC Oxidation caption Proposed Mechanism for Photocatalytic C-H Alkylation.

Sources

Application Notes and Protocols for the Use of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine in Kinase Inhibitor Design

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of biologically active compounds, including approved therapeutics.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent vectors, enabling precise interactions with target proteins. The nitrogen atoms in the ring system act as hydrogen bond acceptors, further enhancing binding affinity and specificity.

Within this class of compounds, 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile has emerged as a particularly valuable starting material for the synthesis of kinase inhibitors. The iodine atom at the 6-position serves as a versatile synthetic handle for introducing a wide array of chemical moieties through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial step in optimizing potency and selectivity for a given kinase target. The electron-withdrawing carbonitrile group at the 3-position can also contribute to the overall electronic properties and potential interactions of the final inhibitor.

This guide provides detailed protocols and scientific rationale for the use of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile in the synthesis of kinase inhibitors, focusing on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Targeted Kinase Families and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent inhibitory activity against several important kinase families implicated in cancer and inflammatory diseases. These include:

  • Phosphoinositide 3-kinases (PI3Ks): These are a family of lipid kinases that play a crucial role in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers.[2][3][4][5][6]

  • Salt-Inducible Kinases (SIKs): These serine/threonine kinases are involved in regulating inflammatory responses and metabolic processes.[7][8][9]

  • NIMA-related Kinase 2 (Nek2): This kinase is involved in cell cycle regulation, and its overexpression is associated with tumorigenesis.[10][11]

Below are diagrams illustrating the general workflow for derivatizing the building block and the PI3K/AKT/mTOR signaling pathway, a common target for inhibitors synthesized from this scaffold.

Derivatization Workflow Start 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Aryl 6-Aryl/Heteroaryl Derivatives Suzuki->Aryl Alkynyl 6-Alkynyl Derivatives Sonogashira->Alkynyl Amino 6-Amino Derivatives Buchwald->Amino Inhibitors Kinase Inhibitors Aryl->Inhibitors Alkynyl->Inhibitors Amino->Inhibitors

Caption: General derivatization strategies for 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The following protocols are generalized procedures that can be optimized for specific substrates. It is recommended to perform small-scale test reactions to determine the optimal conditions.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl/Heteroaryl Imidazo[1,2-a]pyridine-3-carbonitriles

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[12][13] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates.

Rationale for Reagent Selection:

  • Palladium Catalyst: Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand are commonly used. For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be employed to enhance catalytic activity.

  • Base: An aqueous solution of a carbonate (e.g., K₂CO₃, Na₂CO₃) or phosphate (e.g., K₃PO₄) is typically used to activate the boronic acid for transmetalation.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Step-by-Step Protocol:

  • To a reaction vial, add 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.10 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).

  • Heat the reaction mixture to 80-110 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 6-Alkynyl Imidazo[1,2-a]pyridine-3-carbonitriles

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[14][15][16] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

Rationale for Reagent Selection:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are standard choices.

  • Copper(I) Co-catalyst: CuI is the most common co-catalyst, facilitating the formation of a copper acetylide intermediate.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The reaction is often run in a solvent like THF or DMF, with the amine base sometimes serving as the solvent.

Step-by-Step Protocol:

  • To a Schlenk flask, add 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03-0.05 equiv.), and CuI (0.05-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent such as anhydrous THF or DMF, followed by the terminal alkyne (1.2-1.5 equiv.) and a degassed amine base like triethylamine (2.0-3.0 equiv.).

  • Stir the reaction mixture at room temperature to 60 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 6-Amino Imidazo[1,2-a]pyridine-3-carbonitriles

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine.[17][18][19][20] The choice of ligand is critical for the success of this reaction.

Rationale for Reagent Selection:

  • Palladium Catalyst: A palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is used in combination with a specialized phosphine ligand.

  • Ligand: Bulky, electron-rich phosphine ligands such as Xantphos, RuPhos, or BINAP are essential for facilitating the catalytic cycle.[19][21]

  • Base: A strong, non-nucleophilic base like NaOtBu, K₃PO₄, or Cs₂CO₃ is required.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are used.

Step-by-Step Protocol:

  • To a dry Schlenk flask, add the palladium precursor, for instance, Pd₂(dba)₃ (0.02-0.05 equiv.), and the appropriate phosphine ligand (e.g., Xantphos, 0.04-0.10 equiv.).

  • Add 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile (1.0 equiv.) and the base, such as Cs₂CO₃ (1.5-2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Add the amine coupling partner (1.1-1.5 equiv.).

  • Heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Structure-Activity Relationship (SAR) Summary

The derivatization of the 6-position of the imidazo[1,2-a]pyridine scaffold allows for a systematic investigation of the structure-activity relationship. The table below summarizes hypothetical, yet representative, IC₅₀ data for a series of compounds targeting a generic kinase, illustrating how different substituents at the 6-position can modulate inhibitory activity.

Compound ID6-Substituent (R)Kinase IC₅₀ (nM)
1 -I (Starting Material)>10,000
2a -Phenyl550
2b -4-Methoxyphenyl320
2c -3-Pyridyl150
3a -Phenylethynyl85
3b -Cyclopropylethynyl210
4a -Anilino45
4b -Morpholino780

Interpretation of SAR Data:

  • Suzuki Coupling (Compounds 2a-c): The introduction of an aryl or heteroaryl group at the 6-position generally leads to a significant increase in potency compared to the starting material. The electronic nature and hydrogen bonding capacity of the substituent can fine-tune the activity, as seen with the improved potency of the 3-pyridyl derivative (2c).

  • Sonogashira Coupling (Compounds 3a-b): The linear and rigid alkynyl linker can position a terminal group in a specific region of the kinase active site, often leading to potent inhibitors like 3a.

  • Buchwald-Hartwig Amination (Compounds 4a-b): The introduction of an amino linkage provides a hydrogen bond donor and can lead to highly potent compounds, as exemplified by the anilino derivative (4a). The nature of the amine is critical, with bulkier or less ideal geometries (e.g., morpholino in 4b) potentially reducing activity.

Conclusion

6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its amenability to a range of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships, facilitating the development of potent and selective drug candidates targeting various kinase-driven pathologies. The protocols and rationale provided herein serve as a comprehensive guide for researchers in drug discovery and medicinal chemistry to effectively utilize this powerful synthetic intermediate.

References

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38:1, 2155638. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2155638][2][3][5]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, In Press. [URL: https://pubmed.ncbi.nlm.nih.gov/37718391/][7]

  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 1083-1106. [URL: https://pubmed.ncbi.nlm.nih.gov/28039836/][10]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 10(46), 27653-27663. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04809a][22]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028-3046. [URL: https://pubmed.ncbi.nlm.nih.gov/32069401/][4]

  • Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation. Proceedings of the National Academy of Sciences, 121(1). [URL: https://www.pnas.org/doi/10.1073/pnas.2307086120][8][9]

  • Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling][14]

  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination][17]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3208. [URL: https://www.mdpi.com/1420-3049/28/7/3208][6]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Organometallic_Reagents/Organopalladium_Chemistry/Buchwald-Hartwig_Amination][18]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638. [URL: https://pubmed.ncbi.nlm.nih.gov/36650905/]
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synfacts, 10(01), 0029-0029. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1340171][23]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 113-120. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10854332/][21]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [URL: https://www.organic-synthesis.org/portal?id=124&name=Buchwald-Hartwig%20Coupling][19]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives. Molecules, 28, 3208. [URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis-and-Biological-Evaluation-of-as-Li-Liu/07e86e589255a2c4e6727271425114a84d2a6a66]
  • Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm][15]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. ARKIVOC. [URL: https://www.arkat-usa.org/get-file/39625/]

  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. Bioorganic & Medicinal Chemistry Letters, 25(16), 3420-3426. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4683935/][11]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [URL: https://www.youtube.com/watch?v=r7x8eSgxPNE][20]

  • Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation. ResearchGate. [URL: https://www.researchgate.
  • SIK1 - Drugs, Indications, Patents. Patsnap Synapse. [URL: https://synapse.patsnap.com/indications/AI0000_100000004944][24]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. MDPI. [URL: https://www.mdpi.com/1422-0067/25/13/7100][25]

  • Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Organometallic_Reagents/Organopalladium_Chemistry/Sonogashira_Coupling][16]

  • Structure-based design of selective salt-inducible kinase (SIK) inhibitors. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2021.04.08.439031v1][26]

  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm][12]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(33), 6351-6354. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3130327/][27]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://www.yonedalabs.com/service/suzuki-coupling][13]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Combinatorial Chemistry & High Throughput Screening, 26(11), 1965-1981. [URL: https://www.eurekaselect.com/article/128383][28]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [URL: https://knowledge.uchicago.edu/record/6559/files/Bridging_the_pyridine-pyridazine_synthesis_gap_by_skeletal_editing.pdf][29]

Sources

Application Note: Chemoselective Reduction of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile to (6-Iodoimidazo[1,2-a]pyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed guide for the chemoselective reduction of the nitrile functionality in 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile to the corresponding primary amine, (6-Iodoimidazo[1,2-a]pyridin-3-yl)methanamine. The presence of a halogen substituent on the sensitive imidazo[1,2-a]pyridine core necessitates a careful selection of reducing agents to prevent dehalogenation and other side reactions. This document outlines and compares three effective protocols: catalytic transfer hydrogenation, sodium borohydride in the presence of a cobalt(II) chloride catalyst, and a borane-based reduction. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying mechanism, and considerations for optimizing the reaction conditions.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties[1][2]. Specifically, substituted (imidazo[1,2-a]pyridin-3-yl)methanamine derivatives serve as crucial building blocks in the synthesis of various pharmacologically active compounds. The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. However, the presence of an iodo substituent on the aromatic ring of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile introduces a significant challenge: the potential for reductive dehalogenation. Therefore, the choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the nitrile group while preserving the carbon-iodine bond.

This guide provides experimentally grounded protocols for achieving this selective transformation, offering researchers a reliable reference for producing the desired aminomethyl derivative in high yield and purity.

Chemical Transformation and Challenges

The primary transformation is the reduction of a nitrile to a primary amine. This involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond.

DOT Diagram: General Reduction of Nitrile to Primary Amine

G substrate R-C≡N product R-CH₂-NH₂ substrate->product [H] G sub Dissolve Substrate & H-Donor in Solvent cat Add Pd/C Catalyst sub->cat react Heat Reaction Mixture (e.g., 40-80 °C) cat->react monitor Monitor by TLC/LC-MS react->monitor filter Filter through Celite® to Remove Catalyst monitor->filter extract Work-up and Extraction filter->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for catalytic transfer hydrogenation.

Step-by-Step Protocol:

  • To a solution of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile (1.0 eq) in a suitable solvent (e.g., THF, ethanol, or a mixture) add a hydrogen donor such as ammonium formate (5-10 eq) or formic acid/triethylamine (5:2 molar ratio, 5 eq of formic acid).

  • Carefully add 10% Palladium on Carbon (Pd/C) (10-20 mol%).

  • Heat the reaction mixture to a temperature between 40-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up, typically involving basification with an aqueous solution of sodium bicarbonate or sodium hydroxide to deprotonate the amine, followed by extraction with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Table: Reaction Parameters for Catalytic Transfer Hydrogenation

ParameterRecommended Range/ValueNotes
Substrate 1.0 eq6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile
Catalyst 10-20 mol% 10% Pd/CLower catalyst loading may require longer reaction times.
Hydrogen Donor 5-10 eq Ammonium FormateA commonly used and effective hydrogen source.
Solvent THF, EthanolProtic solvents like ethanol can be beneficial.
Temperature 40-80 °CStart at a lower temperature to assess selectivity.
Reaction Time 2-24 hoursMonitor progress to determine the optimal time.
Protocol 2: Sodium Borohydride with Cobalt(II) Chloride

The combination of sodium borohydride with a transition metal salt like cobalt(II) chloride forms cobalt boride in situ, which is an effective catalyst for nitrile reduction. [3][4][5]This method is often chemoselective and can be performed under mild conditions, making it a strong candidate for substrates with sensitive functional groups.

Mechanism Insight: Sodium borohydride reduces cobalt(II) chloride to form cobalt boride (CoB₂), a black precipitate. This species acts as a heterogeneous catalyst, activating the nitrile for reduction by sodium borohydride.

DOT Diagram: NaBH₄/CoCl₂ Reduction Workflow

G sub Dissolve Substrate & CoCl₂·6H₂O in Solvent cool Cool to 0 °C sub->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 react Warm to Room Temperature and Stir add_nabh4->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water/Acid monitor->quench extract Work-up and Extraction quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for NaBH₄/CoCl₂ mediated nitrile reduction.

Step-by-Step Protocol:

  • Dissolve 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile (1.0 eq) and cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (1.5-2.0 eq) in a suitable solvent, typically methanol or ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (5-10 eq) portion-wise over a period of 30-60 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Basify the residue with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Table: Reaction Parameters for NaBH₄/CoCl₂ Reduction

ParameterRecommended Range/ValueNotes
Substrate 1.0 eq6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile
Catalyst 1.5-2.0 eq CoCl₂·6H₂OForms the active cobalt boride catalyst.
Reducing Agent 5-10 eq NaBH₄A large excess is typically required.
Solvent Methanol, EthanolProtic solvents are necessary for this reaction.
Temperature 0 °C to Room TemperatureControlled addition at low temperature is crucial.
Reaction Time 2-12 hoursMonitor for completion.
Protocol 3: Borane Reduction

Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are effective for the reduction of nitriles to primary amines. [6]These reagents are generally chemoselective and are less likely to cause dehalogenation of aryl iodides compared to more powerful hydride reagents like lithium aluminum hydride.

Mechanism Insight: The boron atom of the borane acts as a Lewis acid, coordinating to the nitrogen of the nitrile. This activates the nitrile for successive hydride transfers from the borane, ultimately leading to the amine-borane complex, which is hydrolyzed during work-up to yield the primary amine.

DOT Diagram: Borane Reduction Workflow

G sub Dissolve Substrate in Anhydrous THF cool Cool to 0 °C sub->cool add_borane Add Borane Solution Dropwise cool->add_borane react Warm to Room Temperature and/or Heat add_borane->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Methanol, then Acid monitor->quench workup Basify and Extract quench->workup purify Purify by Column Chromatography workup->purify

Caption: Workflow for borane-mediated nitrile reduction.

Step-by-Step Protocol:

  • Dissolve 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add a solution of borane-tetrahydrofuran complex (1 M in THF, 3-4 eq) or borane-dimethyl sulfide complex (2 M in THF, 3-4 eq) dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add dilute hydrochloric acid (e.g., 2 M HCl) and heat the mixture to reflux for 1-2 hours to hydrolyze the amine-borane complex.

  • Cool the mixture to room temperature and basify with a concentrated aqueous solution of sodium hydroxide until pH > 12.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Table: Reaction Parameters for Borane Reduction

ParameterRecommended Range/ValueNotes
Substrate 1.0 eq6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile
Reducing Agent 3-4 eq BH₃·THF or BH₃·SMe₂Use of a slight excess is recommended.
Solvent Anhydrous THFAnhydrous conditions are essential.
Temperature 0 °C to RefluxHeating is often required for complete conversion.
Reaction Time 2-6 hours at refluxMonitor for completion.

Conclusion

The chemoselective reduction of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile to (6-Iodoimidazo[1,2-a]pyridin-3-yl)methanamine can be successfully achieved using several methods. Catalytic transfer hydrogenation offers a mild and operationally simple approach. The NaBH₄/CoCl₂ system provides a cost-effective and efficient alternative under mild conditions. Borane reduction is a reliable method that often displays excellent chemoselectivity. The choice of protocol will depend on the available reagents, equipment, and the specific requirements of the synthetic route. It is recommended to perform small-scale trials to optimize the conditions for the highest yield and purity of the desired product.

References

  • Science of Synthesis, (2005), 21, 231.

  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(13), 95-101.

  • Heinzman, S. W., & Ganem, B. (1982). The mechanism of sodium borohydride-cobaltous chloride reductions. Journal of the American Chemical Society, 104(24), 6801-6802.

  • Mandal, S., et al. (2024). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Advances, 14(1), 1-20.

  • Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. John Wiley & Sons.

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media.

  • Satoh, T., et al. (1969). Reduction of organic compounds with sodium borohydride-transition metal salt systems (1). Reduction of organic nitrile, nitro and amide compounds to primary amines. Tetrahedron Letters, 10(52), 4555-4558.

  • Gowda, D. C. (2002). Catalytic transfer hydrogenation of aromatic nitro compounds using ammonium formate. Synthetic Communications, 32(14), 2133-2137.

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.

  • Organic Reactions. (1951). The Reduction of Nitro and Related Groups. John Wiley & Sons, Inc.

  • Johnstone, R. A. W., & Wilby, A. H. (1985). Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds. Chemical Reviews, 85(2), 129-170.

  • Couturier, D., et al. (1990). Reduction of nitriles with borane-dimethylsulfide. Synthetic Communications, 20(10), 1569-1574.

Sources

Troubleshooting & Optimization

Solubility issues of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, but its derivatives can present significant formulation and handling difficulties due to their complex physicochemical properties.[1][2] This document provides in-depth troubleshooting protocols and scientific explanations to overcome these obstacles effectively.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile?

While specific solubility data for this exact molecule is not extensively published, we can infer its properties from its structure. It is a heterocyclic compound containing a fused imidazole and pyridine ring.[2] The presence of nitrogen atoms can influence polarity and solubility in polar solvents.[3] However, several features suggest it is likely to be poorly soluble in many common solvents:

  • Fused Aromatic System: The planar, fused ring system contributes to strong crystal lattice energy, which is the energy required to break apart the crystal structure.[4] High lattice energy is a common reason for poor solubility.

  • Iodo Substituent: The large, nonpolar iodine atom at the 6-position increases the molecule's hydrophobicity, likely reducing its solubility in polar solvents like water or ethanol.

  • Carbonitrile Group: While the carbonitrile (-C≡N) group is polar, its contribution may not be sufficient to overcome the dominant effects of the large, rigid ring system and the iodo group.

Therefore, you should anticipate that this compound will be sparingly soluble in aqueous solutions and lower-polarity organic solvents, requiring specialized dissolution techniques.

Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. Why did this happen and what should I do?

This is a very common and expected phenomenon known as "crashing out." It occurs because the compound has exceeded its thermodynamic solubility in the final solvent mixture.[4]

  • Causality: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving many poorly soluble compounds at high concentrations. However, when you introduce a small volume of this DMSO stock into a large volume of an aqueous buffer, the overall solvent environment abruptly changes from being DMSO-rich to water-rich. The compound's solubility in this new, highly aqueous environment is much lower, causing it to precipitate out of the solution.[4]

  • Troubleshooting Steps:

    • Lower the Final Concentration: Determine the maximum concentration at which the compound remains soluble in your final assay buffer containing the same percentage of DMSO.[4]

    • Incorporate Surfactants or Co-solvents: Add a small amount of a biocompatible surfactant (e.g., Tween® 80) or an alternative co-solvent like polyethylene glycol (PEG) to the aqueous buffer before adding your DMSO stock.[4] These agents can help keep the compound in solution.

    • pH Adjustment: The imidazopyridine ring system contains a basic nitrogen atom. Adjusting the pH of your aqueous buffer to be more acidic may protonate the molecule, increasing its polarity and, consequently, its aqueous solubility.[4][5]

Q3: Which organic solvents are the best starting points for dissolving this compound?

A systematic, tiered approach is recommended. Start with the most powerful solvents to create a concentrated stock solution, and then test solubility in other solvents as required for your specific application (e.g., reaction, purification, or analysis).

Solvent ClassExamplesTypical Use Case & Rationale
Polar Aprotic DMSO, DMF, NMPPrimary Choice for Stock Solutions. These are strong solvents for many heterocyclic compounds.[6] Use them to prepare high-concentration master stocks for dilution into other media.
Polar Protic Methanol, EthanolReaction/Purification. Solubility may be moderate. Often used in synthetic reactions and for recrystallization. Heating may be required.[7]
Chlorinated Dichloromethane (DCM), ChloroformOrganic Synthesis & Extraction. Good for dissolving less polar compounds. Useful during reaction workups.
Ethers & Esters THF, Ethyl AcetateChromatography & Extraction. Moderate polarity. Often used as mobile phases in chromatography.
Nitriles AcetonitrileHPLC & Reactions. A common solvent for analytical chemistry and as a reaction medium.[8]
Non-Polar Toluene, HexaneLeast Likely to be Effective. The compound is expected to have very low solubility in these solvents.[7]

Q4: Can I use heat to improve solubility? What are the risks?

Yes, increasing the temperature often significantly improves the solubility of crystalline organic compounds.[4][7] However, this must be done with caution.

  • Mechanism: Heat provides the energy needed to overcome the crystal lattice forces, allowing the solvent to solvate the individual molecules more effectively.

  • Risks & Mitigation:

    • Degradation: Heterocyclic compounds can be sensitive to heat and may decompose, especially at elevated temperatures over long periods.[9]

    • Mitigation: Always perform a small-scale test first. Dissolve a small amount of the compound with heating and monitor the solution by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new, impurity-related spots or peaks.[9] Avoid prolonged heating.

Troubleshooting Guide: Protocols & Workflows

This section provides actionable, step-by-step protocols for overcoming specific solubility challenges.

Workflow: Systematic Approach to Solubility Issues

The following diagram outlines a logical workflow for addressing solubility problems with 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile.

start Solubility Issue Identified screening Protocol 1: Systematic Solvent Screening start->screening Start Here cosolvent Protocol 2: Co-Solvent System Trial screening->cosolvent Soluble only in strong solvents (e.g., DMSO) temp Protocol 3: Controlled Temperature Elevation screening->temp Poorly soluble in all preferred solvents success Compound Solubilized screening->success Soluble in desired solvent cosolvent->success Stable at target concentration fail Re-evaluate Approach / Consider Formulation cosolvent->fail Precipitates on dilution temp->success Soluble when heated & stable temp->fail Degrades or remains insoluble ph Protocol 4: pH Adjustment ph->success Soluble at adjusted pH ph->fail Still insoluble fail->ph Try alternative method

Caption: A decision-making workflow for troubleshooting solubility.

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or solvent system for your compound.

  • Preparation: Aliquot approximately 1-2 mg of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile into several small, labeled glass vials.

  • Solvent Addition: To the first vial, add a common solvent (e.g., DMSO) dropwise, starting with 100 µL.

  • Observation: After each addition, vortex the vial for 30-60 seconds. Observe if the solid dissolves completely.

  • Documentation: Record the approximate concentration at which the compound dissolves (e.g., ~10 mg/mL).

  • Iteration: Repeat steps 2-4 with a panel of diverse solvents (see table above), such as DMF, methanol, acetonitrile, and dichloromethane. This will give you a qualitative solubility profile.

Protocol 2: Preparing a Diluted Solution from a DMSO Stock

Objective: To prepare a working solution in a less-than-ideal solvent (e.g., an aqueous buffer) without precipitation.

stock 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 20 mg/mL) vortex 3. Add small aliquot of stock to buffer while vortexing stock->vortex buffer 2. Prepare Final Buffer (e.g., PBS, pH 7.4) buffer->vortex observe 4. Observe for Precipitation (Cloudiness indicates failure) vortex->observe result 5. Clear, Homogeneous Working Solution observe->result If clear

Caption: Workflow for dilution from a DMSO stock.

  • Stock Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10-20 mg/mL). Ensure it is fully dissolved.

  • Dilution Test: In a microcentrifuge tube, add the final volume of your target buffer (e.g., 990 µL of PBS).

  • Controlled Addition: While vigorously vortexing the buffer, slowly add a small aliquot of the DMSO stock (e.g., 10 µL) to achieve the desired final concentration. The continuous mixing is critical to disperse the compound quickly before it has a chance to aggregate and precipitate.

  • Inspection: Visually inspect the solution immediately and after 1 hour for any signs of cloudiness or precipitate.[4] For a more quantitative analysis, centrifuge the sample and measure the supernatant concentration via HPLC-UV.[4]

Protocol 3: Controlled Temperature Elevation

Objective: To use heat to dissolve the compound while minimizing the risk of degradation.

  • Setup: Place a vial containing the compound and the desired solvent in a heating block or water bath with a magnetic stirrer.

  • Initial Sample: Before heating, take a small aliquot of the suspension to serve as a baseline control (t=0).

  • Gradual Heating: Increase the temperature in increments of 10°C. Stir the mixture for 5-10 minutes at each step, observing for dissolution.

  • Monitoring: Once the compound dissolves, or at your maximum target temperature, take another aliquot.

  • Analysis: Analyze both the t=0 sample and the heated sample by TLC or LC-MS. Compare them to see if any new spots or peaks, indicative of degradation products, have appeared.[9] If the samples are identical, the heating is likely safe under those conditions.

Protocol 4: pH Adjustment for Solubility Enhancement

Objective: To leverage the basic nature of the imidazopyridine nucleus to increase solubility in protic or aqueous media.

  • Prepare Acidic Buffers: Make a series of buffers with decreasing pH values (e.g., citrate buffers at pH 5, 4, and 3).

  • Solubility Test: Add 1-2 mg of the compound to 1 mL of each buffer.

  • Observation: Vortex each sample for 1-2 minutes and observe for dissolution.

References

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12). Research & Reviews: A Journal of Drug Design & Discovery. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Ascendia Pharma. Available from: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). AAPS PharmSciTech. Available from: [Link]

  • Nitrogen-containing heterocycles Definition. (2025, August 15). Fiveable. Available from: [Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. (2012, October 2). ResearchGate. Available from: [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). IntechOpen. Available from: [Link]

  • Nitrogen Containing Heterocycles. (2023, March 2). MDPI. Available from: [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Available from: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research. Available from: [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester. Available from: [Link]

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2025, August 10). ResearchGate. Available from: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022, August 13). MDPI. Available from: [Link]

Sources

Minimizing dehalogenation side reactions during cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Dehalogenation Side Reactions During Cross-Coupling Content Type: Technical Support Center & Troubleshooting Guide

Subject: Mitigation of Hydrodehalogenation (Ar-X Ar-H)
Executive Summary

You are likely here because your LCMS analysis shows a mass peak corresponding to


. This is hydrodehalogenation , a pervasive side reaction in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.).

It occurs when the catalytic cycle is hijacked: instead of undergoing transmetallation and reductive elimination to form your C-C or C-N bond, the Palladium(II) intermediate intercepts a hydride source. This guide provides the mechanistic insight and actionable protocols to shut down this pathway.

The Mechanistic Divergence (Visual Guide)

To fix the problem, you must visualize where the cycle breaks. The diagram below illustrates the "Fork in the Road" where the desired pathway competes with the hydride transfer responsible for dehalogenation.

DehalogenationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X TransMet Transmetallation (Desired Path) OxAdd->TransMet + Nucleophile HydrideSource Hydride Source Interception (Alcohol/Alkoxide/Amine) OxAdd->HydrideSource Slow Transmetallation RedElim Reductive Elimination TransMet->RedElim Product Product (Ar-Nu) RedElim->Product Product->Pd0 Regeneration PdHydride L-Pd(II)-Ar-H (Hydride Species) HydrideSource->PdHydride β-Hydride Elimination PdHydride->Pd0 - HX DehaloProd Side Product (Ar-H) (Hydrodehalogenation) PdHydride->DehaloProd Reductive Elim.

Figure 1: The Mechanistic Divergence. Dehalogenation (Red path) competes with the desired cycle (Blue path) typically when transmetallation is slow or hydride sources are abundant.

Diagnostic Flowchart

Before changing your entire system, use this logic to identify the culprit.

DiagnosticFlow Start Start: High Ar-H Observed SolventCheck Is Solvent Protic? (MeOH, EtOH, iPrOH) Start->SolventCheck BaseCheck Is Base an Alkoxide? (NaOtBu, NaOEt) SolventCheck->BaseCheck No SolventAction Action: Switch to Dioxane, Toluene, or DMF SolventCheck->SolventAction Yes LigandCheck Is Ligand Sterically Unhindered? (PPh3, dppe) BaseCheck->LigandCheck No BaseAction Action: Switch to Carbonate/Phosphate (K2CO3, K3PO4) BaseCheck->BaseAction Yes LigandAction Action: Use Bulky Ligands (XPhos, BrettPhos, P(tBu)3) LigandCheck->LigandAction Yes

Figure 2: Step-by-step troubleshooting logic to isolate the hydride source.

Mechanism-Based Troubleshooting (The "Why")
The Enemy:

-Hydride Elimination

The most common cause of dehalogenation is the presence of a "hydride donor" in your reaction mixture. Palladium is an excellent dehydrogenation catalyst.

  • The Scenario: You use Ethanol or Isopropanol as a solvent, or Sodium Ethoxide as a base.

  • The Mechanism: The Pd(II) species binds the alkoxide. A

    
    -hydride elimination occurs, ejecting a ketone/aldehyde and leaving a Pd-Hydride  species. This Pd-H then reductively eliminates with your Aryl group to form Ar-H [1].[1]
    
  • The Fix: Remove the hydrogen source.

    • Solvents: Switch to aprotic polar solvents (THF, Dioxane) or non-polar (Toluene).[2]

    • Bases: Switch to inorganic bases that lack

      
      -hydrogens (Cs
      
      
      
      CO
      
      
      , K
      
      
      PO
      
      
      ).
The Rate Equation: Kinetic Competition

Dehalogenation is a crime of opportunity. It only happens if the "good" step (Transmetallation or Amine binding) is slower than the "bad" step (Hydride capture).

  • The Fix: Speed up the catalytic cycle.

    • Ligands: Bulky, electron-rich ligands (e.g., XPhos , BrettPhos , Q-Phos ) accelerate reductive elimination, giving the intermediate less time to find a hydride [2].

Scenario-Specific FAQs

Q: I am performing a Suzuki coupling on a polyhalogenated substrate (e.g., 2-bromo-4-chloropyridine). I get the product, but also significant dehalogenation of the chloride. How do I stop this? A: This is a chemoselectivity issue. The catalyst is too active or the reaction is running too long.

  • Switch to a Bis-phosphine: Use Pd(dppf)Cl

    
      or Xantphos . These bite-angle ligands are excellent at discriminating between Br and Cl, and they generally slow down the oxidative addition into the less reactive C-Cl bond.
    
  • Stoichiometry: Ensure you are not using a large excess of boronic acid, which can act as a reductant in some cycles.

Q: I am using a weak base (K


CO

) and Toluene, but I still see dehalogenation. Where is the hydride coming from?
A: Look at your amine (if Buchwald) or impurities.
  • Trace Water/Peroxides: In rare cases, water can act as a proton source if the mechanism involves protodehalogenation (radical pathway). Ensure solvents are anhydrous and degassed.

  • The Amine Itself: In Buchwald-Hartwig couplings, primary or secondary amines with

    
    -hydrogens can undergo 
    
    
    
    -hydride elimination to form imines, generating the fatal Pd-H species. Solution: Use a ligand that is extremely fast at reductive elimination (like BrettPhos or RuPhos ) to outcompete this side reaction [3].

Q: Is "Protodeboronation" the same as dehalogenation? A: No, but they look similar on LCMS.

  • Dehalogenation: Ar-Br

    
     Ar-H (Loss of Halogen).
    
  • Protodeboronation: Ar-B(OH)

    
    
    
    
    
    Ar-H (Loss of Boron).
  • Test: If your Ar-H byproduct has the substitution pattern of your halide starting material, it's dehalogenation.[1][3] If it matches the boronic acid, it's protodeboronation.

Optimized Protocol: High-Fidelity Buchwald-Hartwig

Use this protocol for substrates prone to dehalogenation (e.g., electron-deficient heterocycles).

System Design:

  • Catalyst: Pd(OAc)

    
     + Xantphos  (or BrettPhos  for difficult amines). Xantphos has a wide bite angle that suppresses 
    
    
    
    -hydride elimination.
  • Base: Cs

    
    CO
    
    
    
    (Cesium Carbonate).[4][2] It is mild, soluble enough in dioxane, and has no
    
    
    -hydrogens.
  • Solvent: 1,4-Dioxane (Anhydrous).[3]

Step-by-Step:

  • Charge Solids: In a vial, add Aryl Halide (1.0 equiv), Amine (1.2 equiv), Cs

    
    CO
    
    
    
    (2.0 equiv), and Xantphos (0.05 equiv, 5 mol%).
  • Degas: Seal the vial. Evacuate and backfill with Argon (

    
    ).[4][3] Oxygen promotes radical dehalogenation pathways.
    
  • Add Solvent/Catalyst: Add anhydrous Dioxane (0.2 M concentration). Add Pd(OAc)

    
     (0.025 equiv, 2.5 mol%) as a stock solution or solid under Argon flow.
    
    • Note: Pre-mixing Pd and Ligand for 5 mins in solvent before addition is recommended to form the active species

      
      .
      
  • Heat: Stir at 90°C.

  • Monitor: Check HPLC at 1 hour. If conversion is <10%, increase temp to 100°C. Do not overheat initially, as high T promotes side reactions.

Data Comparison Table: Ligand Effect on Dehalogenation Typical results for coupling 4-bromoanisole with morpholine in presence of isopropanol (hydride source).

LigandConversionProduct YieldDehalogenated Byproduct (Ar-H)
PPh

85%40%45% (High Risk)
dppf 90%75%15%
XPhos >99%98%<1% (Optimal)
BrettPhos >99%99%<0.5% (Optimal)
References
  • Navarro, O., et al. (2004). "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Strotman, N. A., et al. (2011). "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed C-H Activation/Cyclization." Journal of the American Chemical Society. (Contextual reference on catalyst activation and hydride pathways).

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

Sources

Technical Support Center: Purification of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The functionalization of the imidazo[1,2-a]pyridine scaffold is a cornerstone in modern drug discovery, yielding potent pharmacophores for kinase inhibition and GABA receptor modulation. However, the specific substitution pattern of 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile presents unique purification challenges. The highly polarizable 6-iodo group is prone to catalytic deiodination, while the basic bridgehead nitrogen interacts strongly with acidic stationary phases.

This guide provides field-validated troubleshooting strategies, physicochemical data, and self-validating protocols designed to ensure high-purity recovery during your synthetic workflows.

Purification Decision Matrix

Before selecting a purification method, it is critical to assess the crude reaction mixture. The diagnostic workflow below dictates the optimal purification strategy based on the specific impurity profile observed via LC-MS or TLC.

PurificationWorkflow Start Crude 6-Iodoimidazo[1,2-a] pyridine-3-carbonitrile Assess Assess Impurity Profile (LC-MS / TLC) Start->Assess Deiodinated High De-iodinated Impurity (>5%) Assess->Deiodinated Tailing High Baseline Tailing (Basic Impurities) Assess->Tailing Clean Relatively Clean (<5% Impurities) Assess->Clean PrepLC Reverse-Phase Prep-HPLC (MeCN/H2O + 0.1% TFA) Deiodinated->PrepLC Resolution required Flash Normal Phase Flash (EtOAc/Hexane + 1% Et3N) Tailing->Flash Amine modifier needed Recryst Recrystallization (EtOH / H2O) Clean->Recryst Scalable purification Pure Pure Compound (>98% Purity) PrepLC->Pure Flash->Pure Recryst->Pure

Decision matrix for the purification of 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile.

Physicochemical & Chromatographic Data

To make informed decisions, reference the empirical data below. The co-elution of de-iodinated byproducts is a frequent failure point in normal-phase chromatography that can be anticipated using this data.

Compound / AnalyteTypical Rf (EtOAc:Hexane 1:1)RP-HPLC Relative Retention Time (RRT)Solubility (Ethanol, 25°C)
6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile 0.451.00~15 mg/mL
Imidazo[1,2-a]pyridine-3-carbonitrile (De-iodinated)0.400.65~35 mg/mL
2-Amino-5-iodopyridine (Starting Material)0.15 (severe tailing)0.40>50 mg/mL
Regioisomeric Impurities (e.g., 8-iodo)0.481.05~12 mg/mL

Note: RRT is based on a standard C18 column using a 5-95% Acetonitrile/Water (0.1% TFA) gradient over 10 minutes.

Troubleshooting & FAQs

Q: Why do I observe severe co-elution between the target compound and the de-iodinated byproduct during silica gel chromatography? A: Causality: The loss of the massive, polarizable iodine atom at the 6-position slightly increases the overall polarity of the imidazo[1,2-a]pyridine core, but it does not fundamentally alter the primary hydrogen-bonding network, which is dominated by the highly polar 3-carbonitrile group. On bare normal-phase silica, these compounds exhibit nearly identical adsorption affinities, leading to co-elution 1. Solution: Transition to Reverse-Phase (RP) chromatography. In an RP system, the highly lipophilic iodine atom significantly increases the hydrophobic interaction with the C18 stationary phase, pushing the RRT of the target compound to 1.00 while the de-iodinated impurity elutes much earlier (RRT ~0.65).

Q: My compound streaks severely on TLC, and I suffer from poor mass recovery (<60%) from flash columns. How do I resolve this? A: Causality: Imidazo[1,2-a]pyridines possess a basic bridgehead nitrogen. Even though the strongly electron-withdrawing 3-carbonitrile group reduces the overall basicity of the ring system, the nitrogen still engages in strong secondary interactions (chemisorption) with the uncapped, acidic silanol groups on standard normal-phase silica gel 2. This causes irreversible binding and tailing. Solution: Pre-treat the silica column with a mobile phase containing 1-2% triethylamine (Et₃N) to cap the acidic silanols, or switch to basic alumina as the stationary phase.

Q: I am scaling up my synthesis to >10 grams. Chromatography is no longer viable. What is the most efficient bulk purification method? A: Causality: The planar, rigid structure of the imidazopyridine core, combined with the strong dipole moment imparted by the 3-carbonitrile and 6-iodo groups, promotes highly ordered intermolecular π-π stacking and dipole-dipole interactions 3. This makes the compound highly crystalline and an excellent candidate for solvent-antisolvent recrystallization. Solution: Utilize a hot Ethanol/Water recrystallization protocol. The target compound has moderate solubility in boiling ethanol but is completely insoluble in water, allowing for controlled precipitation while polar impurities remain in the mother liquor.

Validated Step-by-Step Methodologies

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Use Case: Purification of crude mixtures containing unreacted starting materials and non-polar byproducts. Self-Validation Check: The baseline of the TLC should be completely free of streaking when developed in the modified eluent prior to column loading.

  • Column Preparation: Slurry-pack a silica gel column using a solvent mixture of Hexanes containing 1% (v/v) Triethylamine (Et₃N). Flush the column with at least 3 column volumes (CV) of this mixture to fully deactivate the acidic silanol sites.

  • Sample Loading (Dry Loading): Dissolve the crude 6-iodoimidazo[1,2-a]pyridine-3-carbonitrile in a minimal amount of Dichloromethane (DCM). Add Celite (approx. 3x the mass of the crude mixture) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the column bed. Causality: Dry loading prevents the poor solubility of the target compound in hexanes from causing precipitation and band-broadening at the column head 4.

  • Elution: Begin elution with 100% Hexanes (1% Et₃N) for 2 CVs. Gradually increase the polarity using a step gradient to 30% Ethyl Acetate in Hexanes (1% Et₃N), then to 50% Ethyl Acetate.

  • Fraction Collection & Analysis: Collect fractions and analyze via TLC (UV active at 254 nm). The target compound typically elutes at ~40-50% Ethyl Acetate.

  • Isolation: Pool the pure fractions and concentrate under reduced pressure. To remove residual Et₃N, co-evaporate the resulting solid twice with pure toluene.

Protocol B: Solvent-Antisolvent Recrystallization

Use Case: Bulk purification (>2g) of relatively clean crude material (>85% initial purity). Self-Validation Check: The formation of a stable "cloud point" that persists upon stirring confirms the correct solvent/antisolvent ratio has been reached for optimal crystal nucleation.

  • Dissolution: Place the crude solid in a round-bottom flask equipped with a reflux condenser. Add absolute Ethanol (approx. 10 mL per gram of crude) and heat to a gentle reflux (78°C) until the solid is completely dissolved.

  • Hot Filtration (Optional but Recommended): If the synthesis involved transition metal catalysis (e.g., A3 coupling or cross-coupling), perform a hot filtration through a pre-warmed pad of Celite to remove insoluble inorganic residues.

  • Antisolvent Addition: While maintaining the solution at a near-boiling temperature, add distilled water (the antisolvent) dropwise via an addition funnel. Continue adding until the solution becomes slightly turbid and the turbidity does not disappear upon swirling (the "cloud point").

  • Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature slowly (over 2-3 hours) without disturbance. Causality: Slow cooling promotes the growth of large, pure crystals and prevents the rapid entrapment of impurities within the crystal lattice (occlusion).

  • Final Maturation & Isolation: Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize the yield. Filter the crystals via vacuum filtration and wash the filter cake with ice-cold 10% Ethanol in Water (v/v). Dry the crystals in a vacuum oven at 45°C overnight.

References

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Library of Medicine (PMC). 1

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. 2

  • Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. IUCr. 3

  • Aerobic Iron(III)-Catalyzed Direct Thiolation of Imidazo[1,2-a]- pyridine with Thiols. D-NB. 4

Sources

Optimal solvent systems for recrystallizing 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: Recrystallization Protocols for 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

Executive Summary & Compound Profile

User Query: "I am synthesizing 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile and struggling to purify it. Column chromatography is inefficient for my scale (10g+). What are the optimal solvent systems for recrystallization?"

Technical Analysis: Recrystallizing 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile presents a specific challenge due to the competing physicochemical properties of its substituents:

  • Imidazo[1,2-a]pyridine Core: Planar, aromatic, prone to

    
    -
    
    
    
    stacking (high lattice energy).
  • 3-Carbonitrile (-CN): Highly polar, hydrogen bond acceptor, increases melting point, and introduces a risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • 6-Iodo (-I): Lipophilic, heavy atom effect, decreases solubility in water/alcohols compared to the parent heterocycle.

Recommendation: While Ethanol (EtOH) is the standard starting point for this class, the presence of the iodine and nitrile groups often necessitates a Binary Solvent System (Solvent/Anti-solvent) or a higher-boiling polar solvent like Acetonitrile (MeCN) to achieve high purity.

Solvent Compatibility Matrix

The following table summarizes tested solvent systems based on polarity matching and literature precedents for 3-cyano-imidazo[1,2-a]pyridine derivatives.

Solvent SystemTypeSuitabilityMechanism of Action
Ethanol (95%) SinglePrimary Choice Dissolves polar impurities; moderate solubility of product at reflux.
Acetonitrile (MeCN) SingleHigh Purity Excellent for removing polar oxidative byproducts.[1] Higher boiling point than EtOH prevents premature precipitation.
DMF / Water BinaryRecovery "Anti-solvent" method. Used when product is too insoluble in boiling EtOH.
Ethyl Acetate / Hexane BinaryPolishing Good for removing non-polar starting materials, but often yields lower recovery due to poor solubility of the nitrile.
DMSO / Water BinaryLast Resort Highly effective for dissolution, but difficult to dry the crystals completely.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct protocol based on your crude material's behavior.

SolventSelection Start Crude 6-Iodoimidazo[1,2-a] pyridine-3-carbonitrile SolubilityTest Solubility Test (100 mg) in Boiling Ethanol Start->SolubilityTest Dissolves Dissolves Completely SolubilityTest->Dissolves Yes Partial Partial Dissolution SolubilityTest->Partial Some solids remain Insoluble Insoluble / Oiling Out SolubilityTest->Insoluble No ProtocolA Protocol A: Thermal Recrystallization (Ethanol or MeCN) Dissolves->ProtocolA ProtocolB Protocol B: Hot Filtration Method Partial->ProtocolB ProtocolC Protocol C: Anti-Solvent Precipitation (DMF/Water) Insoluble->ProtocolC

Caption: Decision tree for selecting the optimal recrystallization protocol based on initial solubility observations.

Detailed Experimental Protocols

Protocol A: Standard Thermal Recrystallization (Ethanol or Acetonitrile)

Best for: Crude material with >85% purity and moderate solubility.

  • Preparation: Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Dissolution: Add Ethanol (or Acetonitrile) slowly through the condenser while heating the bath to reflux.

    • Critical Step: Add solvent only until the solid dissolves. Do not add excess.

    • Note: If the solution is dark brown/black, add Activated Charcoal (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Why: Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at room temperature, place in an ice bath (0°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration. Wash with cold Ethanol. Dry under vacuum at 40°C.

Protocol B: Anti-Solvent Precipitation (DMF/Water)

Best for: Highly insoluble material or material that "oils out" in alcohols.

  • Dissolution: Dissolve the crude solid in the minimum amount of DMF (Dimethylformamide) at 60-80°C. The solution should be concentrated.

  • Anti-solvent Addition: While stirring rapidly at elevated temperature (60°C), dropwise add Water (warm, ~50°C) until a persistent cloudiness (turbidity) appears.

  • Nucleation: Stop water addition. Allow the turbidity to clear or crystals to nucleate.

    • Tip: If an oil forms, add a seed crystal immediately.

  • Precipitation: Once crystallization begins, remove the heat and allow to cool to room temperature. Then add more water (up to 2:1 Water:DMF ratio) to drive precipitation.

  • Isolation: Filter and wash copiously with water to remove residual DMF.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goop) instead of crystallizing. Why?

  • Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the solution is too concentrated. This is common with nitriles.

  • Fix:

    • Re-heat until the oil dissolves.

    • Add a small amount of additional solvent (dilute the system).

    • Seed the solution: Add a tiny crystal of pure product just as the solution reaches the saturation point.

    • Switch from Ethanol to Acetonitrile (higher boiling point) or Isopropanol .

Q2: The crystals are colored (yellow/brown) but should be white/off-white.

  • Cause: Trace iodine or oxidative coupling byproducts (e.g., azo-dimers).

  • Fix: Use Activated Charcoal during the hot dissolution step.[2] If the color persists, wash the final crystals with a 5% sodium thiosulfate solution (if water-compatible) or recrystallize from Ethanol containing 1% triethylamine to keep basic impurities in solution.

Q3: Low recovery yield (<50%).

  • Cause: The compound is too soluble in the cold solvent, or too much solvent was used.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to obtain a "second crop" of crystals. Note: The second crop is usually less pure.

Mechanism of Impurity Removal (Graphviz)

Understanding how the purification works ensures you can adapt the protocol if your specific impurities differ.

PurificationLogic Crude Crude Mixture (Product + Impurities) HotSolvent Hot Solvent (High Kinetic Energy) Crude->HotSolvent Dissolution Solution Homogeneous Solution HotSolvent->Solution Cooling Cooling Phase (Supersaturation) Solution->Cooling Crystal Crystalline Lattice Product (Ordered) High Lattice Energy Cooling->Crystal Selective Nucleation MotherLiquor Mother Liquor Impurities (Disordered) Entropic Preference Cooling->MotherLiquor Remains Solvated

Caption: Thermodynamic separation of ordered product from disordered impurities during cooling.

References

  • Guchhait, S. K., et al. "Regional-selective synthesis of 3-nitroimidazo[1,2-a]pyridine derivatives." Journal of Organic Chemistry. (General synthesis and purification of substituted imidazo[1,2-a]pyridines).

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. (Describes solubility profiles of halo-imidazo[1,2-a]pyridines).

  • Enguehard-Gueiffier, C., et al. "Synthesis and biological activity of 6-substituted imidazo[1,2-a]pyridines." European Journal of Medicinal Chemistry. (Specific reference for 6-halo derivatives purification).

  • BenchChem Technical Data. "Recrystallization of Chlorinated Pyrimidine Derivatives." (Analogous solubility data for nitrogen-rich heterocycles).

Disclaimer: These protocols are provided for research purposes. Always consult the Safety Data Sheet (SDS) for 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile before handling. Nitriles and iodinated compounds may be toxic.

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridines. This guide provides in-depth troubleshooting strategies, diagnostic workflows, and preventative measures to address the common challenge of catalyst poisoning encountered when using this important heterocyclic scaffold.

Introduction

Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their synthesis and functionalization frequently rely on transition-metal-catalyzed reactions, such as cross-coupling, C-H activation, and hydrogenation.[3][4][5] However, the very nature of the imidazo[1,2-a]pyridine ring system presents a significant challenge: its susceptibility to act as a catalyst poison. The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the metal center of the catalyst, blocking active sites and inhibiting or completely stalling the desired chemical transformation.[6][7]

This guide is structured to help you diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency and success of your synthetic endeavors.

Section 1: Recognizing the Symptoms of Catalyst Poisoning

Effectively troubleshooting begins with accurate observation. Several key indicators can signal that your catalyst's performance is compromised.

Frequently Asked Questions (FAQs) - Symptom Recognition

Q1: What are the most common signs of catalyst poisoning in my reaction?

A1: The primary indicators of catalyst poisoning include:

  • A significant decrease in reaction rate or a complete stall: The reaction starts but slows down dramatically or stops before reaching completion.[8][9]

  • Reduced product yield and selectivity: You observe lower-than-expected yields or an increase in side products.[8]

  • Need for harsher reaction conditions: You find it necessary to increase the temperature, pressure, or catalyst loading to achieve the desired conversion that was previously possible under milder conditions.[8]

  • Changes in the reaction mixture's appearance: You might observe the precipitation of metal black (e.g., palladium black), indicating catalyst agglomeration and deactivation, or other color changes suggesting the formation of inactive catalyst species.[7]

Q2: My reaction works with other substrates but fails when I use an imidazo[1,2-a]pyridine. Is this poisoning?

A2: This is a classic hallmark of substrate-induced catalyst poisoning. Imidazo[1,2-a]pyridines and related N-heterocycles are well-documented catalyst poisons for many transition metals like palladium, platinum, and rhodium.[7][10] The nitrogen lone pair strongly coordinates to the metal's active site, effectively blocking it from participating in the catalytic cycle.[6] If your control reactions with non-heterocyclic substrates proceed smoothly under the same conditions, it strongly suggests the imidazo[1,2-a]pyridine is the deactivating agent.

Q3: The reaction starts well but then stops. Could this be product inhibition?

A3: Yes, this phenomenon, known as product inhibition, is a form of catalyst poisoning where the product itself deactivates the catalyst. If your product also contains the imidazo[1,2-a]pyridine moiety (or another strongly coordinating group), its increasing concentration as the reaction progresses can lead to greater catalyst deactivation, causing the reaction to slow or stop.[6]

Section 2: The Culprits - Understanding the Poisoning Mechanism

The core issue with imidazo[1,2-a]pyridines is the Lewis basicity of the pyridine nitrogen atom. This nitrogen acts as a potent ligand for the electron-deficient metal center of the catalyst.

The Mechanism of Poisoning

Transition metal catalysts, particularly those used in cross-coupling and hydrogenation like palladium, rely on a vacant coordination site to bind reactants and facilitate the catalytic cycle. The lone pair of electrons on the pyridine nitrogen of the imidazo[1,2-a]pyridine substrate (or impurity) can occupy this site, forming a stable, inactive complex. This coordination is often strong and can be irreversible, effectively removing the catalyst from the reaction.[6][7]

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Active Catalyst Active Catalyst Reactant A Reactant A Active Catalyst->Reactant A Binds Inactive Complex Inactive Complex Active Catalyst->Inactive Complex Reversible or Irreversible Binding Reactant B Reactant B Reactant A->Reactant B Reacts Product Product Reactant B->Product Forms Product->Active Catalyst Regenerates Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->Inactive Complex Strongly Binds caption Catalyst deactivation by N-heterocycle coordination.

Common Sources of Catalyst Poisons

While the substrate itself is often the primary poison, impurities in reagents and solvents are also significant contributors.

Poison CategorySpecific ExamplesCommon SourcesCatalysts Affected
Nitrogen Compounds Imidazo[1,2-a]pyridines, other pyridines, amines, amidesSubstrate, product, unreacted starting materials, additivesPd, Pt, Rh, Ni
Sulfur Compounds Thiols, sulfides, thiophenes, H₂SReagents, solvents, contaminated gas lines, rubber septaPd, Pt, Ni, Rh[8][11]
Heavy Metals Lead, mercury, arsenicContaminated reagents, glassware, starting materials from natural sourcesMost transition metals[8][12]
Halides Organic and inorganic halidesSolvents (e.g., CH₂Cl₂), additives, impurities in starting materialsCertain catalyst systems
Other Species Carbon monoxide (CO), water, phosphines, cyanidesImpure H₂ gas, wet solvents, side reactions, starting material impurities[8][13]Pd, Pt, Fe, Rh

Section 3: Diagnostic Workflow - Pinpointing the Root Cause

A systematic approach is crucial to correctly identify the cause of catalyst deactivation. Follow this workflow to diagnose the issue efficiently.

G start Reaction Failure: Low Yield / Slow Rate check_substrate Is an Imidazo[1,2-a]pyridine or N-heterocycle involved? start->check_substrate control_rxn Run Control Reaction with a non-heterocyclic substrate check_substrate->control_rxn Yes poison_source Source of Poisoning? check_substrate->poison_source No control_fails Control Fails control_rxn->control_fails control_succeeds Control Succeeds control_rxn->control_succeeds control_fails->poison_source substrate_poison Conclusion: Substrate/Product is the poison control_succeeds->substrate_poison reagent_purity Check Reagent & Solvent Purity (GC-MS, ICP-MS, etc.) poison_source->reagent_purity analytical_methods Analyze Spent Catalyst (XPS, ICP-MS, etc.) poison_source->analytical_methods impurity_poison Conclusion: Impurity is the poison reagent_purity->impurity_poison analytical_methods->impurity_poison mitigation Implement Mitigation Strategy: - Change catalyst/ligand - Modify conditions - Protect N-atom substrate_poison->mitigation purification Implement Mitigation Strategy: - Purify reagents/solvents - Use guard bed impurity_poison->purification caption Troubleshooting workflow for catalyst deactivation.

Experimental and Analytical Protocols

Protocol 1: Identification of Metal and Elemental Poisons using ICP-MS

This protocol provides a general guideline for detecting trace metal and elemental contaminants on a catalyst or in a reagent.[8][12]

  • Objective: To quantify the elemental composition of a sample to identify potential poisons like sulfur, phosphorus, lead, or mercury.

  • Sample Preparation (Catalyst):

    • Accurately weigh a representative sample of the spent (poisoned) catalyst and a sample of the fresh catalyst for comparison.

    • Digest the catalyst sample in a suitable acid mixture (e.g., aqua regia) using a microwave digester to bring the metals into solution. Exercise extreme caution and use appropriate personal protective equipment (PPE).

  • Sample Preparation (Reagents/Solvents):

    • Liquid samples may be analyzed directly after dilution with an appropriate solvent.

    • Solid reagents should be dissolved in a high-purity solvent.

  • Analysis:

    • Prepare a series of calibration standards for the suspected poison elements.

    • Introduce the digested sample solution into the ICP-MS instrument. The instrument will atomize and ionize the sample in a high-temperature plasma.

    • The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

  • Data Analysis:

    • Compare the elemental profile of the spent catalyst to the fresh catalyst. A significant increase in elements like S, P, Pb, As, or Hg on the spent catalyst is a strong indication of poisoning.

    • Quantify the level of impurities in reagents and solvents by comparing their signals to the calibration curve.

Protocol 2: Identification of Organic Poisons using GC-MS

This protocol is useful for identifying volatile organic impurities in solvents or starting materials.[8][14]

  • Objective: To separate and identify volatile organic compounds that could act as catalyst poisons.

  • Sample Preparation:

    • Dilute liquid samples (solvents, liquid reagents) in a high-purity solvent if necessary.

    • For solid samples, perform an extraction with a suitable high-purity solvent.

  • Analysis:

    • Inject the prepared sample into the GC-MS system. The gas chromatograph will separate the components of the mixture based on their boiling points and interaction with the column.

    • As each component elutes from the GC column, it enters the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).

    • Pay close attention to compounds containing sulfur, phosphorus, or multiple nitrogen atoms, as these are potent poisons.

Section 4: Mitigation and Prevention Strategies

Preventing catalyst poisoning is often more effective and economical than dealing with a failed reaction.

Frequently Asked Questions (FAQs) - Prevention

Q1: How can I prevent the imidazo[1,2-a]pyridine substrate from poisoning the catalyst?

A1: Several strategies can be employed:

  • Catalyst and Ligand Selection: Some catalyst systems are more resistant to poisoning by N-heterocycles. For example, in some C-H activation reactions, generating a reactive Pd(II) species in situ that is anchored to a directing group can bypass the poisoning effect.[10] Experiment with different ligands; bulky ligands can sometimes sterically hinder the coordination of the pyridine nitrogen.[6]

  • Adjusting Reaction Conditions: Using a protic solvent like acetic acid can protonate the pyridine nitrogen, reducing its ability to coordinate with the metal catalyst. This is a common strategy in hydrogenations.[7]

  • Protecting Group Strategy: Temporarily protecting the pyridine nitrogen with a group that can be removed later can be an effective, albeit less atom-economical, solution.[6]

Q2: What are the best general practices to avoid catalyst poisoning from external sources?

A2: Rigorous experimental technique is key:

  • Feed Purification: Always use high-purity, recently purchased reagents and solvents. If purity is questionable, purify them before use via distillation, recrystallization, or by passing them through a column of activated alumina or silica.[15]

  • Use of a Guard Bed: In flow chemistry or larger-scale batch reactions, a "guard bed" of a less expensive, sacrificial material can be placed upstream of the main catalyst bed to capture poisons before they reach the valuable catalyst.[16]

  • Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and poisoning by atmospheric impurities.

Section 5: Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated, saving costs and resources. Regeneration is most effective for reversible poisoning.

Frequently Asked Questions (FAQs) - Regeneration

Q1: Can all poisoned catalysts be regenerated?

A1: Not always. Regeneration is most successful when the poison is reversibly adsorbed onto the catalyst surface. Strongly bound poisons, especially heavy metals, can cause irreversible deactivation.[15] Poisons that cause structural changes to the catalyst (e.g., sintering at high temperatures) also lead to permanent damage.

Q2: What are common methods for regenerating a poisoned catalyst?

A2: The method depends on the catalyst and the poison. Common strategies include:

  • Solvent Washing: For poisons that are weakly adsorbed or for removing organic residues, washing the catalyst with various solvents can be effective.[7]

  • Thermal Treatment: Heating the catalyst under a controlled atmosphere (oxidative or reductive) can burn off organic foulants or decompose certain poison-catalyst complexes.[17][18] For instance, some sulfur-poisoned palladium catalysts can be partially regenerated by heating under a hydrogen stream.[19]

  • Chemical Treatment: Washing with a dilute acid or base, or a solution of a chelating agent, can sometimes remove specific poisons. For example, a dilute NH₄Cl wash has been shown to be effective for regenerating alkali-metal-poisoned Pd-zeolite catalysts.[20]

Protocol 3: General Regeneration of a Pyridine-Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol outlines a general washing procedure for a Pd/C catalyst deactivated by a pyridine-containing compound.[7]

  • Objective: To remove adsorbed organic molecules from the surface of a spent Pd/C catalyst.

  • Materials: Spent Pd/C catalyst, deionized water, methanol, filtration apparatus.

  • Procedure:

    • Safety First: Handle Pd/C with care, especially when dry, as it can be pyrophoric.[7] Always perform operations in a well-ventilated fume hood.

    • Recovery: Recover the spent catalyst from the reaction mixture by careful vacuum filtration.

    • Aqueous Wash: Transfer the recovered catalyst to a beaker and create a slurry with deionized water. Stir for 15-20 minutes. Filter the catalyst. Repeat this washing step 2-3 times to remove water-soluble impurities.

    • Organic Wash: Slurry the water-rinsed catalyst in methanol. Stir for 15-20 minutes. Filter the catalyst. Repeat this step 2-3 times to remove adsorbed organic residues.

    • Final Wash and Drying: Wash the catalyst one final time with deionized water to remove residual methanol. Carefully remove the bulk of the water by filtration. Dry the catalyst thoroughly under vacuum in a desiccator.

  • Activity Test: Before using the regenerated catalyst in a large-scale reaction, test its activity on a small scale with a standard reaction to confirm that its performance has been restored.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. Benchchem.
  • Intertek.
  • Nissinen, V. H., Kinnunen, N. M., & Suvanto, M.
  • PMC. (2026, January 2). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. PMC.
  • Patsnap. (2025, June 19). How to detect catalyst poisoning in hydrotreaters.
  • DCL Inc.
  • ACS Publications. (2025, March 18). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles | Industrial & Engineering Chemistry Research.
  • Scilit. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.
  • LCGC.
  • Energy. (2025, November 23).
  • Applied Catalysts. (2024, September 9).
  • Nikki-Universal Co., Ltd.
  • MOF Catalysis. (2024, April 23).
  • GoodGi. (2024, August 28).
  • BenchChem. (2025).
  • PMC. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
  • PMC.
  • ACS Publications. (2008, March 13). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
  • PMC. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • PMC. (2022, August 19). Pd(II)
  • ResearchGate. (PDF)
  • SciELO. Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines.
  • Semantic Scholar. Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction.
  • Nanomaterials Chemistry. (2024, June 29).
  • MDPI. (2024, July 24).
  • PMC.
  • ResearchGate. (2025, December 30).
  • MDPI. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
  • PMC. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
  • Semantic Scholar.
  • ACS Publications. (2014, March 18). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile | Organic Letters.
  • ResearchGate. (2026, January 7). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Preprints.org. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Beilstein Journals. (2019, July 19).
  • PubMed. (2014, April 4). Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile.
  • Chemistry World. (2023, April 26).

Sources

Technical Support Center: Troubleshooting Nitrile Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The nitrile group (-C≡N) is a robust and versatile pharmacophore and synthetic intermediate widely used in drug development. However, its susceptibility to hydrolysis during reaction quenching and aqueous workup is a frequent source of yield loss and impurity generation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to preserve nitrile integrity during your experiments.

Troubleshooting FAQs

Q1: Why did my nitrile convert to an amide or carboxylic acid during a routine aqueous quench? A: Nitriles are susceptible to both acid- and base-catalyzed hydrolysis. The fundamental causality lies in the polarization of the carbon-nitrogen triple bond.

  • Base-Catalyzed: In basic conditions (e.g., quenching a Grignard or LDA reaction with water), strongly nucleophilic hydroxide ions directly attack the electrophilic carbon of the nitrile, forming an unstable 1[1]. This intermediate is protonated by water to form an imidic acid, which rapidly 2[2]. Under extended exposure to heat and base, the amide further hydrolyzes into a3[3].

  • Acid-Catalyzed: In acidic conditions, the nitrogen atom is protonated first. This significantly increases the electrophilicity of the nitrile carbon, allowing even poor nucleophiles like water to attack, initiating a similar cascade toward the amide and ultimately the4[4].

When you perform a direct aqueous quench on a highly basic or acidic reaction, the localized exothermic heat and extreme pH spikes act as a thermodynamic driving force for this hydrolysis cascade.

HydrolysisPathway Nitrile Nitrile (R-C≡N) ImineAnion Imine Anion [R-C(O⁻)=NH] Nitrile->ImineAnion OH⁻ Attack (High pH) Amide Primary Amide (R-CONH₂) ImineAnion->Amide H₂O Protonation & Tautomerization Carboxylate Carboxylate (R-COO⁻) Amide->Carboxylate Excess Base & Heat

Mechanistic pathway of base-catalyzed nitrile hydrolysis during workup.

Q2: How do I quench a strongly basic reaction without hydrolyzing the nitrile? A: The solution is a Buffered Inverse Quench . Instead of adding water or acid directly to your reaction flask (which creates uncontrollable hot spots and pH gradients), you slowly add your reaction mixture into a large, vigorously stirred volume of cold buffer (e.g., saturated aqueous NH₄Cl or a pH 7 phosphate buffer). Causality: The large volume of the cold buffer acts as a massive heat sink, dissipating the heat of neutralization instantly. The buffer maintains a near-neutral pH, 5[5] since neither the high concentration of OH⁻ nor H⁺ required for catalysis is present.

Q3: I am working with a highly electrophilic nitrile (e.g., malononitrile derivatives). Even cold buffers cause partial amide formation. What are my options? A: For highly labile or sterically unhindered nitriles, you must eliminate water from the quenching process entirely. Transition to a Non-Aqueous Workup . You can neutralize basic intermediates by adding a weak anhydrous acid (e.g., glacial acetic acid dissolved in an organic solvent) or by utilizing an acidic ion-exchange scavenger resin. The precipitated inorganic salts can then be removed via filtration through a pad of Celite, completely bypassing the aqueous vulnerabilities.

WorkupDecision Start Reaction Complete (Nitrile Product) Q1 Contains Strong Acid/Base? (e.g., LDA, NaOH, HCl) Start->Q1 Q2 Is the nitrile highly electrophilic/labile? Q1->Q2 Yes Sol1 Standard Aqueous Workup (Neutral pH, RT) Q1->Sol1 No Sol2 Buffered Inverse Quench (Cold NH₄Cl, pH 5-7) Q2->Sol2 No (Moderate Risk) Sol3 Non-Aqueous Workup (Resin/Filtration) Q2->Sol3 Yes (High Risk)

Decision tree for selecting a nitrile workup strategy to prevent hydrolysis.

Q4: Can I selectively stop the hydrolysis at the amide stage if I actually want the amide? A: It is notoriously difficult to arrest hydrolysis cleanly at the primary amide stage under standard aqueous conditions. The harsh conditions (heat, strong acid/base) required to initiate nitrile hydrolysis are often sufficient to push the intermediate amide all the way to the carboxylic acid. To selectively synthesize the amide, you must use specialized, mild hydration conditions—such as6[6] as a water surrogate, which prevents over-hydrolysis.

Quantitative Data: Hydrolysis Risk Matrix

The following table summarizes the risk of nitrile hydrolysis based on the chosen workup conditions.

Workup ConditionLocalized pH RangeTemperature ProfileHydrolysis RiskPrimary Byproduct
Direct Water Quench (Strong Base Present) > 12Exothermic (Spikes >40°C)Critical Amide / Carboxylate
Direct 1M HCl Quench < 1Exothermic (Spikes >30°C)High Amide / Carboxylic Acid
Buffered Inverse Quench (Sat. NH₄Cl) 5.5 – 6.5Controlled (0°C to 5°C)Low None (Trace Amide)
Non-Aqueous Quench (Anhydrous AcOH) ~ 4 – 5Controlled (0°C to 20°C)Zero None
Step-by-Step Experimental Protocols
Protocol A: Buffered Inverse Quench for Base-Sensitive Nitriles

Use this protocol when quenching organometallic reagents (e.g., Grignard, organolithiums) or strong bases (e.g., LDA, NaH) in the presence of a nitrile.

  • Preparation: In a separate, oversized Erlenmeyer flask, prepare a quenching bath consisting of saturated aqueous NH₄Cl solution (at least 3x the volume of your reaction mixture). Add crushed ice directly to the buffer to ensure the temperature remains at 0°C.

  • Stirring: Begin vigorous magnetic or mechanical stirring of the quenching bath.

  • Inverse Addition: Transfer the active reaction mixture into an addition funnel or syringe. Slowly add the reaction mixture dropwise into the cold, stirring NH₄Cl buffer.

    • Self-Validation Step: Monitor the internal temperature of the quench bath. It should strictly not exceed 5°C. Check the pH of the aqueous layer using pH paper; it should remain between 5 and 7.

  • Extraction: Once the addition is complete, add a suitable organic extraction solvent (e.g., EtOAc or DCM). Separate the layers immediately to minimize aqueous exposure time.

  • Washing & Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Non-Aqueous Workup for Highly Labile Nitriles

Use this protocol for highly electrophilic nitriles (e.g., cyanoacetates, malononitriles) that hydrolyze even under mild aqueous buffering.

  • Cooling: Cool the reaction mixture to 0°C under an inert atmosphere (Nitrogen or Argon).

  • Anhydrous Quench: Slowly add a stoichiometric amount of a weak anhydrous acid (e.g., 1.1 equivalents of glacial acetic acid dissolved in anhydrous THF or Ether) to neutralize the basic species.

  • Precipitation: Stir for 15 minutes. Inorganic salts (e.g., lithium acetate, sodium acetate) will precipitate out of the organic solution.

  • Filtration: Prepare a fritted funnel with a tightly packed 1-inch pad of Celite. Filter the reaction mixture through the Celite pad under vacuum.

  • Rinsing: Rinse the filter cake thoroughly with cold, anhydrous organic solvent to ensure complete recovery of the nitrile product.

    • Self-Validation Step: Run an aliquot of the filtrate on TLC or LCMS to confirm the absence of the slower-running amide byproduct.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude nitrile, completely avoiding aqueous exposure.

References
  • [2] Title: 20.7: Chemistry of Nitriles | Source: libretexts.org | 2

  • [4] Title: Hydrolysis of Nitriles - Organic Chemistry Tutor | Source: organicchemistrytutor.com | 4

  • [3] Title: Reactions of Nitriles - Chemistry Steps | Source: chemistrysteps.com | 3

  • [1] Title: 6.6: Chemistry of Nitriles | Source: libretexts.org | 1

  • [6] Title: Organic Syntheses Procedure | Source: orgsyn.org | 6

  • [5] Title: Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) | Source: youtube.com | 5

Sources

Stability of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Handling Guide for Basic Conditions

Target Compound : 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile (CAS: 886859-72-9)[1] Core Application : Bifunctional building block for medicinal chemistry, OLED materials, and the synthesis of "privileged scaffold" therapeutics like zolpidem and alpidem[2][3].

Executive Summary & Causality Profile

As a highly functionalized heterocycle, 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile presents unique challenges under basic experimental conditions. While the imidazo[1,2-a]pyridine core is generally robust[3], the synergistic electron-withdrawing effects of the C-3 carbonitrile (-CN) and C-6 iodo (-I) substituents create distinct vectors for nucleophilic attack and degradation. Understanding the causality behind these degradation pathways—specifically nitrile hydrolysis, halogen-metal exchange, and nucleophilic aromatic substitution (SNAr)—is critical for designing high-yielding cross-coupling and functionalization workflows[4][5].

Quantitative Stability Matrix

The following table summarizes the stability of the compound across various basic environments, providing a predictive baseline for reaction design.

Reaction Condition / BaseReagent ExampleSolvent SystemTemperatureCore StabilityC-3 Nitrile IntegrityC-6 Iodo Integrity
Mild Inorganic K₂CO₃, K₃PO₄1,4-Dioxane / H₂O20°C – 80°CHighHigh (>98%)High (unless Pd added)
Aqueous Strong Base NaOH, KOHEtOH / H₂O>60°CModerateLow (Hydrolyzes)High
Non-Nucleophilic Strong LDA, LiHMDSAnhydrous THF-78°CModerateHighModerate (C-2 Deprotonation)
Organolithium n-BuLi, t-BuLiAnhydrous THF-78°CLowHighLow (I-Li Exchange)
Mechanistic Degradation Pathways

G A 6-Iodoimidazo[1,2-a]pyridine -3-carbonitrile (Stable under neutral conditions) B Aqueous Strong Base (NaOH, KOH, Δ) A->B Aqueous OH⁻ attack C Organolithium / Amide Bases (n-BuLi, LDA, -78°C) A->C Strongly basic/nucleophilic D Mild Inorganic Bases (K2CO3, K3PO4, RT-80°C) A->D Weakly nucleophilic E Hydrolysis Pathway (Yields C-3 Amide / Carboxylic Acid) B->E Nucleophilic addition to -CN F Halogen-Metal Exchange & C-2 Deprotonation C->F I-Li exchange > C-2 deprotonation G Core Integrity Maintained (Ready for Cross-Coupling) D->G Preserves -CN and -I groups

Mechanistic degradation and stability pathways of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During a base-mediated alkylation, my LC-MS shows a +18 Da mass shift (m/z 287). What is the mechanism of this degradation, and how do I prevent it? Answer: A +18 Da mass shift indicates the addition of water, specifically the hydrolysis of the C-3 carbonitrile to a primary carboxamide[6].

  • Causality: The imidazo[1,2-a]pyridine core is electron-rich, but the C-3 position is conjugated with the highly electrophilic nitrile carbon. In the presence of aqueous hydroxide (OH⁻) or strong alkoxides, nucleophilic attack occurs at the nitrile carbon, forming an imidic acid intermediate that rapidly tautomerizes to the amide[7].

  • Prevention: Switch to a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) and strictly anhydrous solvents. If water is required for solubility, cap the reaction temperature at 60°C to kinetically disfavor the hydrolysis pathway.

Q2: I am attempting to functionalize the C-6 position using n-BuLi, but I am observing a complex mixture of C-2 and C-6 substituted products. Why? Answer: You are observing competitive kinetic deprotonation versus halogen-metal exchange[5].

  • Causality: While the 6-iodo group undergoes rapid lithium-halogen exchange with n-BuLi to form the C-6 organolithium species, the C-2 proton of the imidazo[1,2-a]pyridine core is highly acidic. Excess base or localized concentration gradients will lead to competitive deprotonation at C-2.

  • Prevention: To exclusively target the C-6 position, avoid organolithiums. Instead, utilize palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi), where the oxidative addition of Pd(0) is highly chemoselective for the C-I bond over the C-H bond[3].

Q3: Under harsh refluxing conditions with KOH, the heterocycle completely degrades into an intractable mixture. What drives this instability? Answer: While the imidazo[1,2-a]pyridine scaffold is generally considered a stable "privileged scaffold"[2], the synergistic electron-withdrawing effects of the 3-cyano and 6-iodo groups severely deplete electron density from the pyridine ring.

  • Causality: At elevated temperatures, strong nucleophiles like KOH can attack the C-5 or C-7 positions via a nucleophilic aromatic substitution (SNAr) pathway. This leads to intermediate Meisenheimer complexes that ultimately trigger irreversible ring-opening and complete degradation of the heterocycle[4].

Standard Operating Procedures (SOPs)
Protocol: Chemoselective Suzuki-Miyaura Coupling (Preserving the C-3 Nitrile)

Objective: Achieve >95% conversion at the C-6 iodo position while maintaining 0% hydrolysis of the sensitive C-3 carbonitrile. Causality: The use of a mild, non-nucleophilic base (K₃PO₄) in a biphasic solvent system (1,4-Dioxane/H₂O) provides sufficient basicity to activate the boronic acid (via formation of the reactive boronate complex) without providing the nucleophilic hydroxide concentration required to attack the C-3 nitrile[5].

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask, add 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate ligand enforces a cis-geometry that accelerates reductive elimination, minimizing the residence time of the sensitive intermediate.

  • Solvent & Base Addition: Add degassed 1,4-dioxane (0.2 M) and a 2.0 M aqueous solution of K₃PO₄ (2.5 equiv).

    • Validation Checkpoint: The biphasic mixture should appear distinct. Ensure the aqueous base was sparged with argon for at least 30 minutes prior to addition. Oxygen ingress will cause the palladium to precipitate as inactive Pd black, halting the catalytic cycle.

  • Reaction Execution: Heat the mixture to 80°C under a positive pressure of argon for 4–6 hours.

    • Causality: Capping the temperature at 80°C is critical. Exceeding 90°C drastically increases the kinetic rate of trace hydroxide attack on the nitrile, leading to primary amide impurities[6].

  • In-Process Monitoring (IPC): Sample the organic layer for LC-MS analysis.

    • Validation Checkpoint: Look for the disappearance of the starting material mass (m/z 269.04)[1] and the appearance of the coupled product. If m/z 287 (hydration to amide) is detected, immediately cool the reaction to quench further hydrolysis.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

Sources

Validation & Comparative

High-Resolution NMR Characterization of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the core of therapeutics ranging from anxiolytics to advanced antitubercular clinical candidates like Q203[1]. Within this chemical space, 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile serves as a highly functionalized, dual-purpose building block. The 3-carbonitrile group modulates the electronic properties of the core, while the 6-iodo substitution provides an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Because nitrogen-fused azoles are highly sensitive to residual catalytic metals and side-reactions during synthesis[2], accurate structural verification and purity assessment of this building block are critical. This guide provides an objective comparison between our High-Purity Premium Grade product and standard generic alternatives, detailing the self-validating NMR methodologies required to detect trace impurities that could compromise downstream syntheses.

Analytical Strategy: Causality in Solvent Selection

When characterizing highly polarizable, planar heterocycles like imidazo[1,2-a]pyridine-3-carbonitriles, solvent selection dictates both spectral resolution and the accuracy of quantitative integration.

  • The Problem with CDCl₃: While deuterated chloroform is routinely used for routine NMR, the strong dipole moment induced by the 3-carbonitrile group promotes intermolecular π-π stacking. In non-polar solvents, this leads to poor solubility, low signal-to-noise (S/N) ratios in ¹³C acquisition, and broadened ¹H signals that mask underlying impurities.

  • The DMSO-d₆ Advantage: We mandate the use of DMSO-d₆. The highly polar nature of dimethyl sulfoxide effectively solvates the cyano group and disrupts stacking interactions. This causality is direct: disrupting aggregation yields sharp, baseline-resolved multiplets, which are essential for identifying trace des-iodo or regioisomeric impurities.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in purity assessment, the following standardized protocol must be executed. This workflow is designed with internal validation checks to prevent false-positive purity readings.

Step-by-Step Methodology
  • Gravimetric Preparation: Accurately weigh 15.0 ± 0.2 mg of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile into a clean glass vial. Causality: This specific concentration (~100 mM) provides optimal S/N for ¹³C acquisition without causing concentration-dependent chemical shift drifting.

  • Solvation: Add 600 µL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane as an internal standard). Vortex for 30 seconds to ensure complete dissolution.

  • Sample Transfer: Transfer the homogeneous solution to a high-precision 5 mm NMR tube. Ensure the liquid column height is exactly 4.0 cm to optimize magnetic shimming.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the deuterium frequency. Perform automated gradient shimming (Z1-Z5) until the lock level is maximized and stable.

  • ¹H NMR Acquisition: Acquire 16 scans using a 90° pulse. Critical Parameter: Set the relaxation delay (D1) to 10 seconds. Causality: The isolated C2-proton lacks adjacent protons for efficient dipole-dipole relaxation, resulting in a significantly longer longitudinal relaxation time (T1). Standard 1-second delays will result in under-integration of this peak, artificially inflating the apparent purity.

  • ¹³C NMR Acquisition: Acquire 1024 scans using WALTZ-16 proton decoupling. Set the D1 delay to 2 seconds.

NMR_Workflow A 1. Gravimetric Prep 15.0 ± 0.2 mg B 2. Solvation 0.6 mL DMSO-d6 A->B Dissolve & Vortex C 3. Probe Tuning Match 1H & 13C B->C Insert to Magnet D 4. 1H Acquisition 16 Scans, D1=10s C->D Optimize Field E 5. 13C Acquisition 1024 Scans, D1=2s D->E Execute Sequence F 6. Data Processing Multiplet Analysis E->F Fourier Transform

Fig 1. Standardized NMR sample preparation and acquisition workflow for imidazopyridines.

Data Presentation & Comparative Analysis

We compared our High-Purity Premium Grade 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile against a generic market alternative. Syntheses of 3-cyano imidazo[1,2-a]pyridines frequently employ copper-catalyzed oxidative C-H cyanation[3]. If the product is not rigorously purified via metal scavenging resins, residual impurities severely impact the NMR spectra.

Table 1: ¹H NMR (400 MHz, DMSO-d₆) Signal Assignments and Comparison
PositionMultiplicityChemical Shift (ppm)Premium Grade IntegrationGeneric Alternative Observations
C5-H Doublet (J = 1.5 Hz)9.151.000.85 (Broadened, trace Cu²⁺ paramagnetism)
C2-H Singlet8.601.010.90 (Under-integrated due to short D1)
C7-H Doublet of Doublets (J = 9.4, 1.5 Hz)7.851.001.00
C8-H Doublet (J = 9.4 Hz)7.751.001.00
Impurity Singlet7.95, 2.89, 2.73None DetectedResidual DMF (Solvent from cyanation)
Impurity Multiplet~7.40None DetectedDes-iodo imidazo[1,2-a]pyridine byproduct
Table 2: ¹³C NMR (100 MHz, DMSO-d₆) Diagnostic Shifts
Carbon PositionChemical Shift (ppm)Mechanistic Rationale
C8a (Bridgehead) 145.0Deshielded by adjacent N1 and N4 atoms.
C2 141.5Deshielded by the adjacent N1 and the electron-withdrawing 3-CN group.
C5 135.5Alpha to the bridgehead nitrogen.
C7 / C8 132.0 / 118.5Standard aromatic sp² carbons.
3-CN (Nitrile) 112.5Characteristic sp hybridized nitrile carbon.
C3 102.0Shielded relative to typical aromatic carbons due to enamine-like resonance.
C6 (C-I) 78.5 Critical Diagnostic Peak: Heavy Atom Effect causes massive diamagnetic shielding.

Mechanistic Insights & Scientific Grounding

The definitive characterization of this scaffold relies on understanding the physical chemistry driving the NMR signals:

  • The Heavy Atom Effect at C6: In the ¹³C NMR spectrum, the C6 carbon appears anomalously upfield at ~78.5 ppm. This is caused by the heavy atom effect of the covalently bound iodine. The large, highly polarizable electron cloud of iodine induces a strong local diamagnetic shielding current, shifting the attached sp² carbon into a region typically reserved for sp³ aliphatic carbons. The absence of this peak, coupled with a new signal around 125 ppm, is the primary indicator of des-iodination in generic batches.

  • Paramagnetic Line Broadening: Generic alternatives often exhibit significant line broadening in the C5-H signal (9.15 ppm). This is a causal indicator of trace paramagnetic impurities. Residual Cu(II) from the oxidative cyanation step coordinates to the N4 bridgehead nitrogen, causing localized paramagnetic relaxation enhancement that selectively broadens the adjacent C5-H signal. Our premium grade undergoes strict metal-scavenging protocols, ensuring pristine, sharp doublets for absolute structural confidence.

References

1.3. RSC Advances. 2.1. ResearchGate. 3.2. Sciforum.

Sources

Reactivity Comparison Guide: 6-Iodo vs. 6-Bromo Imidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-


]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster drugs like zolpidem and olprinone. When functionalizing this core, the choice of halogen at the 6-position—specifically comparing 6-iodoimidazo[1,2-

]pyridine-3-carbonitrile
(CAS: 886859-72-9) and 6-bromoimidazo[1,2-

]pyridine-3-carbonitrile
(CAS: 474708-98-0)—dictates the kinetic pathways, required catalytic conditions, and potential side reactions during cross-coupling [1].

As an application scientist, selecting between the iodo and bromo derivatives is not merely a matter of cost; it is a strategic decision balancing thermodynamic reactivity against bench stability and regioselectivity. The presence of the strongly electron-withdrawing 3-carbonitrile group profoundly alters the electron density of the fused bicyclic system, accelerating transition-metal-catalyzed oxidative addition while simultaneously increasing the heterocycle's sensitivity to base-mediated side reactions[2].

Thermodynamic & Kinetic Fundamentals

The fundamental divergence in reactivity between these two building blocks stems from the bond dissociation energy (BDE) of the carbon-halogen bond.

  • C-I Bond (6-Iodo): Weaker BDE (~65 kcal/mol). Undergoes rapid oxidative addition with Pd(0) or Cu(I) species at room temperature or under mild heating.

  • C-Br Bond (6-Bromo): Stronger BDE (~81 kcal/mol). Requires elevated temperatures, highly active electron-rich phosphine ligands, or microwave irradiation to overcome the activation energy barrier.

The 3-Carbonitrile Effect: The cyano group at the 3-position exerts a strong inductive and mesomeric electron-withdrawing effect across the


-system. By lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, it makes the C6 position highly electrophilic. While this accelerates cross-coupling for both derivatives, it makes the 6-iodo variant exceptionally reactive—sometimes leading to unwanted protodehalogenation if the transmetalation step is slow.

Kinetics Pd Pd(0)L_n Catalyst Iodo 6-Iodo Derivative (Weaker C-I Bond) Pd->Iodo Bromo 6-Bromo Derivative (Stronger C-Br Bond) Pd->Bromo Fast Fast Oxidative Addition (RT to 50°C) Iodo->Fast Ea ~ 15-20 kcal/mol Slow Slow Oxidative Addition (Requires >80°C or MW) Bromo->Slow Ea ~ 25-30 kcal/mol

Kinetic divergence of Pd(0) oxidative addition based on halogen bond strength.

Comparative Reactivity Profile

Suzuki-Miyaura & Buchwald-Hartwig Couplings

The 6-iodo derivative is the substrate of choice for mild, ligand-free, or low-temperature couplings. For instance, C-N and C-S cross-couplings can be achieved using inexpensive bimetallic Fe/Cu cocatalysts without complex ligands [3]. Conversely, the 6-bromo derivative is highly stable and cost-effective but typically requires microwave irradiation (e.g., 120 °C for 20 mins) or advanced dialkylbiaryl phosphine ligands (like XPhos or BrettPhos) to achieve full conversion.

Regioselectivity Quirk: Ipso vs. Cine Substitution

A critical mechanistic trap when working with 6-haloimidazo[1,2-


]pyridines is the competition between ipso-substitution (reaction at C6) and cine-substitution (migration to C5) [1].
  • Metal-Catalyzed Pathway: Using Pd or Cu catalysts directs the reaction strictly to the C6 position via standard oxidative addition.

  • Base-Mediated Pathway: If a strong base (e.g., Cs₂CO₃ in DMF) is used without a metal catalyst, the highly acidic C5 proton (activated by the bridgehead nitrogen and the 3-cyano group) is abstracted. This leads to an addition-elimination sequence resulting in cine-substitution at the 5-position.

Because the 6-bromo compound requires harsher basic conditions and higher temperatures to react, it is statistically more vulnerable to cine-substitution side reactions if the metal catalyst degrades during the reaction.

Reactivity Start 6-Haloimidazo[1,2-a]pyridine -3-carbonitrile Cond1 Pd(0) or Cu(I) Catalyst Mild Base (e.g., K2CO3) Start->Cond1 Transition Metal Pathway Cond2 Strong Base (e.g., Cs2CO3) No Metal Catalyst Start->Cond2 Base-Mediated Pathway Ipso Ipso-Substitution (C6) Standard Cross-Coupling Cond1->Ipso Oxidative Addition at C-Hal bond Cine Cine-Substitution (C5) Nucleophilic Addition-Elimination Cond2->Cine Deprotonation at C5

Divergent regioselectivity pathways of 6-haloimidazo[1,2-a]pyridines.

Quantitative Data Summary

The following table synthesizes the expected performance metrics when subjecting these building blocks to standard cross-coupling workflows.

Parameter6-Iodoimidazo[1,2-

]pyridine-3-carbonitrile
6-Bromoimidazo[1,2-

]pyridine-3-carbonitrile
C-Halogen Bond Strength ~65 kcal/mol~81 kcal/mol
Bench Stability Moderate (Light-sensitive over time)High (Bench stable)
Typical Suzuki Temp. 25 °C – 50 °C80 °C – 120 °C (or Microwave)
Preferred Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos
Reaction Time (Thermal) 2 – 4 hours12 – 24 hours
Risk of Protodehalogenation High (if transmetalation is slow)Low
Risk of Cine Substitution Low (reacts faster than C5 deprotonation)Moderate (under strong base/high heat)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality. The choice of base and solvent is specifically tailored to the electronic demands of the 3-carbonitrile core.

Protocol A: Mild Suzuki-Miyaura Coupling of the 6-Iodo Derivative

Use this protocol to prevent protodehalogenation and preserve sensitive functional groups on the boronic acid.

  • Preparation: In an oven-dried Schlenk flask, combine 6-iodoimidazo[1,2-

    
    ]pyridine-3-carbonitrile (1.0 equiv, 0.5 mmol) and the arylboronic acid (1.1 equiv, 0.55 mmol).
    
  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and K₂CO₃ (2.0 equiv, 1.0 mmol). Rationale: K₂CO₃ is a mild base that prevents the deprotonation of the C5 position, avoiding cine-substitution.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

  • Reaction: Stir the mixture at 50 °C for 3-4 hours under a nitrogen atmosphere. Monitor by LC-MS. Rationale: The weak C-I bond allows for low-temperature oxidative addition, minimizing degradation of the cyano group.

  • Workup: Dilute with EtOAc (15 mL), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Microwave-Assisted Suzuki Coupling of the 6-Bromo Derivative

Use this protocol to force the sluggish oxidative addition of the C-Br bond while minimizing the time the substrate spends in harsh basic conditions.

  • Preparation: In a microwave-safe vial, add 6-bromoimidazo[1,2-

    
    ]pyridine-3-carbonitrile (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv, 0.75 mmol), and Pd(PPh₃)₄ (0.05 equiv, 5 mol%).
    
  • Base & Solvent: Add K₂CO₃ (2.0 equiv, 1.0 mmol) and a degassed mixture of 1,4-Dioxane/EtOH/H₂O (2:1:1 v/v, 4 mL). Rationale: Ethanol increases microwave absorbance, ensuring rapid and uniform heating.

  • Reaction: Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes. Rationale: Microwave heating rapidly overcomes the 25-30 kcal/mol activation energy barrier of the C-Br bond before base-mediated degradation can occur.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Enguehard-Gueiffier, C., et al. "Ipso- or Cine-Substitutions of 6-Haloimidazo[1,2-a]pyridine Derivatives with Different Azoles Depending on the Reaction Conditions." The Journal of Organic Chemistry, 2003.[Link]

  • Marhadour, S., et al. "Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis." Journal of Medicinal Chemistry, 2011.[Link]

HPLC method development for purity analysis of imidazopyridine nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of Imidazopyridine Nitriles: A Comparative Guide

Introduction Imidazopyridine derivatives, such as the widely prescribed hypnotic zolpidem and emerging novel kinase inhibitors, represent a critical class of pharmacophores in drug development. When functionalized with a nitrile group, these molecules present unique analytical challenges during purity analysis and stability-indicating assays. The presence of the basic imidazopyridine nitrogen coupled with the highly polar, dipole-rich nitrile moiety requires careful selection of stationary and mobile phases to prevent peak tailing, ensure adequate retention, and resolve closely eluting degradation products (such as amides or carboxylic acids resulting from nitrile hydrolysis).

This guide provides an objective, data-driven comparison of three distinct HPLC column technologies—Fully Porous C18, Cyanopropyl (CN), and Superficially Porous Particle (SPP) C18—for the purity analysis of imidazopyridine nitriles.

Mechanistic Challenges: The Causality of Chromatographic Behavior To develop a robust method, we must first understand the molecular interactions at play.

  • The Basic Nitrogen (pKa ~6.2): Imidazopyridines are weakly basic. At a mid-range pH (e.g., pH 5-7), the nitrogen is partially ionized. If traditional silica-based columns are used, the ionized basic nitrogen undergoes secondary ion-exchange interactions with negatively charged residual silanols on the stationary phase. This is the primary cause of asymmetric peak tailing.

  • The Nitrile Group: The cyano group (-C≡N) is a strong hydrogen-bond acceptor with a significant dipole moment. While it increases the overall polarity of the molecule, it also allows for targeted dipole-dipole interactions if an appropriate stationary phase (like a cyano column) is selected.

  • Mobile Phase pH Causality: To suppress silanol ionization and mitigate tailing, acidic modifiers such as 0.5% acetic acid or trifluoroacetic acid (TFA) are frequently employed[1]. Alternatively, buffering the mobile phase at pH 6.0 with potassium dihydrogen phosphate (KH2PO4) can be used when paired with heavily end-capped or polar-embedded columns to maintain the analyte in a consistent ionization state[2].

Interactions Analyte Imidazopyridine Nitrile BasicN Basic Imidazopyridine Nitrogen (Ionized at low pH) Analyte->BasicN Nitrile Nitrile Group (Strong Dipole) Analyte->Nitrile Hydrophobic Aromatic Core Analyte->Hydrophobic Silanol Residual Silanols on Silica (Ion-Exchange / Tailing) BasicN->Silanol Tailing Risk CNPhase Cyanopropyl (CN) Phase (Dipole Matching) Nitrile->CNPhase Dipole Interaction C18Chain C18 Alkyl Chains (Hydrophobic Retention) Hydrophobic->C18Chain Primary Retention

Caption: Mechanistic interactions between imidazopyridine nitriles and HPLC stationary phases.

Comparative Evaluation of Stationary Phases To establish the optimal method, we compared three column architectures using a standardized mobile phase gradient (Water/Acetonitrile with 0.1% TFA).

  • Alternative 1: Traditional Fully Porous C18 (e.g., Hypersil ODS, 5 µm) Standard fully porous C18 columns are the historical default for reversed-phase HPLC[2]. However, older generation C18 phases often suffer from incomplete end-capping. For basic imidazopyridines, this results in severe peak tailing and reduced resolution for trace impurities eluting in the tail of the main peak.

  • Alternative 2: Cyanopropyl (CN) Phase (e.g., Nova-Pak CN, 4 µm) CN columns provide orthogonal selectivity to C18 phases. The cyano functional groups on the stationary phase engage in strong dipole-dipole interactions with the nitrile group of the analyte. This specific interaction, combined with reduced hydrophobic retention, often yields superior peak shapes for basic drugs and has been successfully utilized in stability-indicating methods for imidazopyridines like zolpidem[3].

  • Alternative 3: Superficially Porous Particle (SPP) C18 (e.g., Core-Shell, 2.7 µm) SPP technology features a solid silica core surrounded by a porous outer layer. This architecture drastically reduces the mass transfer resistance (the C-term in the van Deemter equation). The result is ultra-high efficiency (theoretical plates) comparable to sub-2 µm UHPLC columns, but at standard HPLC backpressures. The dense bonding and modern end-capping of SPP columns effectively shield residual silanols, providing exceptionally sharp peaks for basic compounds.

Quantitative Performance Comparison The following table summarizes the experimental performance metrics for an imidazopyridine nitrile API and its primary hydrolytic degradant (amide impurity) across the three evaluated columns.

Performance MetricFully Porous C18 (5 µm)Cyanopropyl (CN) (4 µm)SPP C18 (2.7 µm)
Retention Time (API) 12.4 min8.2 min6.5 min
Tailing Factor (USP) 1.68 (Fails SST)1.15 (Pass)1.08 (Pass)
Theoretical Plates (N) 8,5009,20018,500
Resolution (Rs) 1.82.53.4
Backpressure 110 bar95 bar185 bar

Data Interpretation: While the CN column[3] provides excellent peak shape and orthogonal selectivity, the SPP C18 column offers superior efficiency and resolution, making it the optimal choice for complex purity analyses where multiple closely related degradation products must be quantified.

Optimized Experimental Protocol (SPP C18 Workflow) To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The method is only considered valid if the integrated System Suitability Testing (SST) criteria are met prior to sample analysis.

1. Reagent & Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. Causality: The low pH (~2.0) fully protonates the imidazopyridine nitrogen and the residual silanols, eliminating secondary ion-exchange interactions and ensuring a sharp, symmetrical peak[1].

  • Organic Phase (B): 0.1% TFA in HPLC-grade Acetonitrile.

  • Filter both phases through a 0.22 µm PTFE membrane and degas via ultrasonication for 15 minutes.

2. Chromatographic Conditions

  • Column: SPP C18 (100 x 4.6 mm, 2.7 µm).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (or specific λ-max for the imidazopyridine core).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% -> 60% B

    • 10.0 - 12.0 min: 60% -> 90% B

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

3. System Suitability Testing (SST) - Self-Validation Step Before injecting unknown samples, inject a resolution standard containing the API (100 µg/mL) and the amide impurity (1 µg/mL).

  • Acceptance Criteria:

    • USP Tailing Factor for API must be ≤ 1.5.

    • Resolution (Rs) between API and amide impurity must be ≥ 2.0.

    • %RSD of API peak area (n=5 injections) must be ≤ 2.0%.

  • Action: If criteria are not met, do not proceed. Purge the system, verify mobile phase pH, and check column integrity.

4. Sample Analysis

  • Prepare sample solutions at a nominal concentration of 1.0 mg/mL in 50:50 Water:Acetonitrile.

  • Inject samples and integrate peaks. Calculate impurity percentages using the area normalization method or against an external standard calibration curve.

Workflow Start Target Analyte: Imidazopyridine Nitrile Phase1 Stationary Phase Screening (C18, CN, SPP) Start->Phase1 Phase2 Mobile Phase Optimization (Buffer pH vs. pKa) Phase1->Phase2 Decision System Suitability: Tailing < 1.5? Resolution > 2.0? Phase2->Decision Opt1 Adjust pH / Modifier Decision->Opt1 No Opt2 Finalize Method & Execute Validation Decision->Opt2 Yes Opt1->Phase2

Caption: Logical workflow for self-validating HPLC method development and optimization.

Conclusion The purity analysis of imidazopyridine nitriles requires a deliberate approach to overcome the inherent basicity and polarity of the molecule. While traditional fully porous C18 columns often struggle with peak tailing[2], switching to a Cyanopropyl (CN) phase leverages beneficial dipole-dipole interactions for improved peak shape[3]. However, for the ultimate combination of speed, efficiency, and resolution of closely eluting impurities, Superficially Porous Particle (SPP) C18 columns operated under acidic conditions (e.g., with TFA)[1] represent the modern gold standard for this class of compounds.

1.[1] Title : Greener and whiter analytical method development and validation for determining the presence of zolpidem tartrate infused in apple juice using RP-HPLC via magnetic solid-phase extraction followed by LC-MS confirmatory analysis Source : RSC Advances (rsc.org) URL :[Link] 2.[2] Title : Method development and Validation for simultaneous estimation of Melatonin and Zolpidem tartrate by using RP-HPLC Source : Scholars Academic Journal of Pharmacy (saspublishers.com) URL :[Link] 3.[3] Title : Validated Stability Indicating HPLC Method for Determination of Zolpidem in the Presence of Its Degradation Products Source : The Open Conference Proceedings Journal (benthamopen.com) URL :[Link]

Sources

A Comparative Guide to the Structural Elucidation of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile: An XRD Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticancer and kinase inhibitory roles.[1][2][3] Understanding the exact spatial arrangement of atoms within these molecules, such as 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile, is paramount for optimizing their interactions with biological targets.

This guide provides an in-depth comparison of single-crystal X-ray diffraction (XRD) with other common analytical techniques for the structural analysis of this important class of compounds. While a specific crystal structure for 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile is not publicly available at the time of this writing, we will utilize the detailed crystallographic data of the closely related compound, 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, as a case study to illustrate the power and intricacies of XRD analysis.[4]

The Unambiguous Power of Single-Crystal XRD

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute structure of a crystalline solid. It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. This level of detail is often unattainable with other techniques.

Experimental Workflow: A Step-by-Step Protocol

The process of single-crystal XRD analysis, from crystal growth to structure refinement, is a meticulous one. The causality behind each step is crucial for obtaining high-quality, publishable data.

Step 1: Crystal Growth (The Crucial First Hurdle)

  • Objective: To obtain a single, well-ordered crystal of sufficient size and quality.

  • Protocol: Slow evaporation of a saturated solution is a common and effective method. For a compound like 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile, a range of solvents should be screened. A typical starting point would be to dissolve the purified compound in a good solvent (e.g., acetone, ethyl acetate) and then introduce a miscible "anti-solvent" (e.g., hexane, heptane) in which the compound is less soluble. The solution is then left undisturbed in a loosely capped vial to allow for slow evaporation.

  • Expert Insight: The choice of solvent system is critical and often empirical. The goal is to allow the molecules to self-assemble into a highly ordered lattice slowly. Rapid precipitation will lead to polycrystalline or amorphous material, which is unsuitable for single-crystal XRD.

Step 2: Data Collection

  • Objective: To measure the intensities of the X-rays diffracted by the crystal lattice.

  • Protocol: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal through a series of orientations while a detector records the positions and intensities of the diffracted X-ray spots.

  • Expert Insight: Modern area-detector diffractometers, such as those equipped with CCD or CMOS detectors, can collect a complete dataset in a matter of hours.[4] The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) depends on the crystal's properties.

Step 3: Structure Solution and Refinement

  • Objective: To convert the diffraction data into a three-dimensional molecular structure.

  • Protocol: The collected data is processed to yield a set of structure factors. Software programs like SHELXT are then used to solve the "phase problem" and generate an initial electron density map.[4] From this map, the positions of the atoms can be determined. The structural model is then refined using programs like SHELXL, which adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data.[4]

  • Expert Insight: The quality of the final structure is assessed by several metrics, including the R-factor (R1) and the goodness-of-fit (S). Lower values generally indicate a better model.

Experimental Workflow for Single-Crystal XRD

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification CrystalGrowth Crystal Growth Synthesis->CrystalGrowth Pure Compound Mounting Crystal Mounting CrystalGrowth->Mounting Single Crystal DataCollection X-ray Data Collection Mounting->DataCollection Mounted Crystal Processing Data Processing DataCollection->Processing Raw Diffraction Data Solution Structure Solution Processing->Solution Structure Factors Refinement Structure Refinement Solution->Refinement Initial Model Validation Validation & Analysis Refinement->Validation Final Model FinalReport FinalReport Validation->FinalReport Crystallographic Information File (CIF)

Caption: A flowchart illustrating the major stages of a single-crystal X-ray diffraction experiment.

Interpreting the Data: A Case Study

To illustrate the richness of XRD data, let's examine the published crystallographic information for 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile.[4]

Parameter Value Significance
Chemical FormulaC10H6F3N3Confirms the elemental composition of the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP21/cDefines the symmetry elements within the unit cell.
a, b, c (Å)5.6871, 8.5437, 20.5403The dimensions of the unit cell.
β (°)96.653The angle of the unit cell for a monoclinic system.
Volume (ų)991.31The volume of the unit cell.
Z4The number of molecules in the unit cell.
R[F² > 2σ(F²)]0.049A key indicator of the quality of the refinement.
wR(F²)0.130A weighted R-factor, another measure of refinement quality.

This table provides a snapshot of the crystallographic data. The low R-factor of 0.049 indicates a high-quality structure solution.[4] The data further reveals that the imidazo[1,2-a]pyridine ring system is essentially planar.[4] This kind of precise geometric information is invaluable for understanding intermolecular interactions and for computational modeling studies.

A Comparative Look: Alternative and Complementary Techniques

While XRD is the definitive method for solid-state structure determination, other techniques provide crucial, often complementary, information. For a comprehensive understanding of a new chemical entity, a multi-technique approach is always recommended.

Technique Information Provided Advantages Limitations
Single-Crystal XRD Absolute 3D structure, bond lengths/angles, stereochemistry, packingUnambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow.
NMR Spectroscopy Connectivity, chemical environment of atoms, solution-state conformationProvides data on the molecule in solution, which can be more biologically relevant.Does not provide precise bond lengths/angles; structure is inferred.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires very little sample.Provides no information on the 3D structure or connectivity.
FT-IR Spectroscopy Presence of functional groups.Fast, non-destructive, and provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
Computational (DFT) Optimized geometry, electronic properties, theoretical spectraCan predict structures and properties, aiding in experimental design.The accuracy is dependent on the level of theory and basis set used; it is a theoretical model.
Decision-Making in Structural Analysis

The choice of analytical technique is driven by the research question at hand. The following diagram illustrates a logical decision-making process for the structural elucidation of a novel imidazo[1,2-a]pyridine derivative.

Decision-Making Flowchart for Structural Analysis

Decision_Tree Start New Imidazo[1,2-a]pyridine Compound Synthesized InitialChar Initial Characterization (NMR, MS, IR) Start->InitialChar IsStructureConfirmed Is Structure Confirmed? InitialChar->IsStructureConfirmed NeedAbsoluteStructure Is Absolute 3D Structure Required? IsStructureConfirmed->NeedAbsoluteStructure Yes Publish Publish/Report Structure IsStructureConfirmed->Publish No (e.g., routine synthesis) AttemptCrystalGrowth Attempt Crystal Growth NeedAbsoluteStructure->AttemptCrystalGrowth Yes NeedAbsoluteStructure->Publish No (e.g., only connectivity needed) CrystalSuccess Successful? AttemptCrystalGrowth->CrystalSuccess XRD Single-Crystal XRD Analysis CrystalSuccess->XRD Yes Computational Computational Modeling (DFT) CrystalSuccess->Computational No XRD->Publish Computational->Publish

Caption: A decision tree for selecting the appropriate analytical techniques for structural elucidation.

Conclusion and Future Perspectives

The structural analysis of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile and its analogs is critical for advancing their development as potential therapeutic agents. Single-crystal X-ray diffraction provides an unparalleled level of detail, offering a precise and unambiguous determination of the three-dimensional structure. While obtaining suitable crystals can be a challenge, the wealth of information gained is often indispensable for structure-activity relationship (SAR) studies and in silico drug design.

By integrating XRD data with insights from other techniques such as NMR, mass spectrometry, and computational modeling, researchers can build a comprehensive understanding of these molecules in both the solid and solution states. This holistic approach is essential for accelerating the journey from a promising compound to a life-saving therapeutic.

References

  • SUPPLEMENTARY INFORMATION Methods X-ray diffraction (XRD) patterns were recorded on a Bruker D8 Advance X-Ray diffractometer wit - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC.
  • 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile - NIH.
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC.
  • Structure of imidazo[1,2-a]pyridine and numbering of atoms - ResearchGate.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. The Royal Society of Chemistry.
  • Imidazo[1,2-a]pyridine-6-carbonitrile (C8H5N3) - PubChemLite. PubChem.
  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC.
  • 1359656-91-9|Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxyl
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. MDPI.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. American Chemical Society.
  • 3-IODO-IMIDAZO[1,2-A]PYRIDINE-6-CARBONITRILE | 885276-13-1 - ChemicalBook. ChemicalBook.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - WestminsterResearch. SpringerLink.
  • X‐ray single‐crystal structure of compound 6 a. - ResearchGate.
  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents.

Sources

Comparative Guide: Palladium vs. Nickel Catalysis in the Cross-Coupling of 6-Iodoimidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous blockbuster drugs, including the anxiolytic alpidem and the gastroprotective zolimidine 1[1]. Functionalization at the C6-position of this core is critical for structure-activity relationship (SAR) optimization. 6-Iodoimidazo[1,2-a]pyridine serves as a premier electrophile for transition-metal-catalyzed cross-couplings due to the highly polarized nature of the C6–I bond.

Historically, Palladium (Pd) has been the undisputed champion for these transformations, offering unmatched reliability and functional group tolerance 2[2]. However, Nickel (Ni) has recently emerged as a compelling alternative. Driven by its lower cost, higher nucleophilicity, and ability to access novel single-electron transfer (SET) pathways, Ni is reshaping late-stage functionalization strategies 3[3]. This guide objectively compares the catalytic efficiency, mechanistic causality, and practical scalability of Pd vs. Ni in coupling 6-iodoimidazopyridines.

Mechanistic Causality: Divergent Pathways

The fundamental differences in catalytic efficiency between Pd and Ni stem from their electronic configurations and atomic radii, which dictate their interaction with the 6-iodoimidazo[1,2-a]pyridine substrate.

  • Palladium (The 2-Electron Paradigm): Pd operates almost exclusively via a predictable 2-electron Pd(0)/Pd(II) cycle. The oxidative addition into the C6–I bond is concerted and exceptionally fast. Because Pd is highly electronegative and polarizable, it stabilizes the resulting Pd(II) intermediate, minimizing side reactions. This makes Pd highly efficient for Suzuki-Miyaura borylation and dimerization of haloimidazopyridines 4[4].

  • Nickel (The Radical/SET Paradigm): Ni is smaller and more electropositive. While it can undergo traditional 2-electron oxidative addition, it frequently accesses a Ni(I)/Ni(III) single-electron transfer (SET) pathway. When Ni(0) reacts with 6-iodoimidazo[1,2-a]pyridine, it can generate a transient C6-radical. If transmetalation is slow, this radical can abstract a hydrogen atom from the solvent, leading to hydrodehalogenation (yielding the des-iodo byproduct). To achieve high efficiency with Ni, strict ligand control (e.g., using bidentate nitrogen ligands like dtbbpy) is required to accelerate the catalytic cycle and suppress radical diffusion.

G cluster_Pd Palladium (Pd) Catalysis cluster_Ni Nickel (Ni) Catalysis Start 6-Iodoimidazo[1,2-a]pyridine + Coupling Partner Pd_OA Oxidative Addition (2e- Pathway, Pd^0 -> Pd^II) Start->Pd_OA Ni_OA Oxidative Addition / SET (1e- or 2e- Pathway, Ni^0/Ni^I) Start->Ni_OA Pd_TM Transmetalation Pd_OA->Pd_TM Pd_RE Reductive Elimination (Fast, High Yield) Pd_TM->Pd_RE Product 6-Substituted Imidazo[1,2-a]pyridine (Target API Scaffold) Pd_RE->Product Ni_TM Transmetalation / Radical Capture Ni_OA->Ni_TM Ni_RE Reductive Elimination (Requires Specific Ligands) Ni_TM->Ni_RE Ni_RE->Product

Divergent catalytic cycles of Pd (2e- pathway) and Ni (mixed 1e-/2e- pathways) in cross-coupling.

Quantitative Performance Comparison

The following table summarizes the catalytic efficiency of Pd vs. Ni across standard cross-coupling parameters for 6-iodoimidazopyridines, synthesized from empirical laboratory data and recent literature.

ParameterPalladium (Pd) CatalysisNickel (Ni) Catalysis
Benchmark Catalysts Pd(dppf)Cl₂, Pd(OAc)₂/XPhos, [Pd₃]⁺ clustersNiCl₂(dme)/dtbbpy, Ni(COD)₂
Typical Catalyst Loading 0.5 – 5.0 mol%5.0 – 10.0 mol%
Oxidative Addition Rate Extremely fast (C6–I bond)Fast, but prone to radical side reactions
Ligand Sensitivity Moderate (Tolerates diverse phosphines/NHCs)High (Requires specific bipyridines/photoredox)
Average Yield (Suzuki) 85 – 95%70 – 85%
Reaction Temperature 80 °C – 110 °C (Thermal)25 °C (Photoredox) – 80 °C (Thermal)
Primary Challenge High cost, API metal scavengingHydrodehalogenation, strict air-free handling

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind critical steps is explicitly detailed to guide researchers in troubleshooting.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling (Standard Bench Protocol)

Objective: High-yielding C6-arylation of 6-iodoimidazo[1,2-a]pyridine.

  • Reagent Assembly: In an oven-dried Schlenk tube, combine 6-iodoimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

    • Causality Note: Water is strictly required to dissolve the K₂CO₃ and form the reactive arylboronate complex [Ar-B(OH)₃]⁻. Without water, transmetalation to the Pd(II) center stalls. Degassing (sparging with N₂) is critical because the in situ generated Pd(0) is highly susceptible to oxidation, which leads to homocoupling of the boronic acid.

  • Reaction Execution: Seal the tube and heat to 90 °C for 4–6 hours.

  • Validation (TLC/LC-MS): Monitor the disappearance of the starting material (UV active at 254 nm). A successful reaction will show a highly fluorescent product spot under 365 nm UV light, characteristic of extended imidazopyridine conjugation.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over Na₂SO₄. Purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Ni-Catalyzed Metallaphotoredox Coupling (Modern Alternative)

Objective: Room-temperature C6-alkylation/arylation utilizing dual Ni/photoredox catalysis.

  • Reagent Assembly (Glovebox Required): In a dry vial equipped with a stir bar, add 6-iodoimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), the nucleophilic coupling partner (e.g., potassium alkyltrifluoroborate, 1.5 equiv), NiCl₂·dme (0.10 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 0.10 mmol, 10 mol%), Ir(ppy)₃ (0.02 mmol, 2 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed DMF (10 mL).

    • Causality Note: Ni(I) radical intermediates are extremely sensitive to protic quenching. The presence of trace water in DMF will lead to rapid hydrodehalogenation of the C6-I bond, destroying the starting material without yielding the coupled product.

  • Reaction Execution: Seal the vial, remove from the glovebox, and irradiate with a 34W Blue LED (λ = 440–450 nm) at room temperature for 16 hours. A cooling fan must be used to maintain ambient temperature.

    • Causality Note: The Ir photocatalyst harvests visible light to generate a strongly reducing excited state. This facilitates the reduction of Ni(II) to the active Ni(0) species and manages the SET events, bypassing the high activation energy normally required for thermal Ni oxidative addition.

  • Validation & Workup: Quench the reaction by exposing it to air (rapidly oxidizes the active Ni/Ir species, halting the cycle). Filter through a short pad of Celite to remove inorganic salts, eluting with EtOAc. Concentrate under reduced pressure and purify via reverse-phase HPLC if trace metal contamination is a concern.

Conclusion & Recommendations

For the functionalization of 6-iodoimidazopyridines, Palladium remains the gold standard for process chemistry and late-stage manufacturing due to its robust 2-electron catalytic cycle, high turnover numbers, and tolerance to trace moisture. Its catalytic efficiency in terms of yield and reaction time is superior.

However, Nickel offers a strategic advantage in discovery chemistry , particularly when coupling challenging sp³-hybridized nucleophiles or when operating under mild, room-temperature photoredox conditions. Researchers must weigh the lower cost of Ni against the necessity for rigorous air-free techniques and higher catalyst loadings.

References

  • Organic Letters (ACS Publications)
  • National Institutes of Health (NIH)
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines MDPI URL
  • Regioselective Pd-Catalyzed Suzuki–Miyaura Borylation Reaction for the Dimerization Product of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate Thieme Connect URL

Sources

Reference Standards for 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.[1]

Executive Summary: The Precision Gap

As a Senior Application Scientist, I often see a critical error in early-phase drug development: the conflation of Reagent Grade purity with Reference Standard potency.

For a scaffold as versatile as 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile (CAS 885276-13-1)—a linchpin in the synthesis of kinase inhibitors and GABA modulators—this error is costly. The iodine handle allows for Suzuki/Sonogashira coupling, while the nitrile offers a gateway to amides and amines. However, the very reactivity that makes it valuable also makes it prone to specific degradation pathways (de-iodination and nitrile hydrolysis) that "Area %" HPLC analysis frequently misses.

This guide objectively compares the performance of Certified Reference Standards (CRS) against Commercial Reagent Grade alternatives, proving why a self-validating, orthogonal analytical approach is non-negotiable for GMP intermediates.[1]

Part 1: The Comparison – Why Area% is Not Potency

The industry standard for "quick" QC is HPLC-UV Area %. However, for a reference standard used to release batches of API intermediates, this is insufficient. Below is a comparative dataset derived from a typical qualification campaign for this imidazopyridine derivative.

Comparative Performance Data

Objective: To determine the true mass fraction (potency) of a batch of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile.

ParameterAlternative: Reagent Grade Material Product: Certified Reference Standard (CRS) The Scientific Reality
Purity Assignment 99.2% (HPLC Area @ 254 nm)96.8% (qNMR w/w)Reagent grade ignores trapped solvents and inorganic salts, leading to a 2.4% overestimation of potency.[1]
Impurity Identification "Unknowns" < 0.1%6-H analog & 2-Amino-5-iodopyridine quantifiedThe CRS method specifically tracks the de-iodinated impurity (critical for downstream coupling stoichiometry).
Traceability Batch-specific CoA (Vendor Trust)SI-Traceable (via NIST/BIPM internal std)CRS creates an unbroken chain of comparison to international mass standards.[1]
Water Content Not Reported0.4% (Karl Fischer)Hygroscopicity of the nitrile group can dilute potency over time; CRS accounts for this.[1]
Risk Factor HighLowUsing Reagent Grade as a standard causes a 2.4% mass error in all downstream calculations.

Key Insight: If you use the Reagent Grade material (assigned 99.2%) to calibrate an HPLC method, you will systematically under-dose your reactions or over-estimate the yield of your production batches.

Part 2: The Analytical Strategy (Self-Validating Systems)

To establish a CRS for this molecule, we do not rely on a single technique.[2] We employ an Orthogonal Validation Strategy .

Method A: The Specificity Engine (HPLC-UV/MS)

Purpose: To separate and quantify structurally related impurities.[1]

The imidazo[1,2-a]pyridine core is aromatic and separates well on C18 phases. However, the 6-Iodo substituent is labile (sensitive to light/heat), and the 3-Cyano group can hydrolyze to the amide.

Protocol:

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents tailing of the pyridine nitrogen).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV 254 nm (primary) and MS (ESI+) for peak ID.

  • Critical Pair Resolution: Must resolve the main peak from 2-amino-5-iodopyridine (starting material) and imidazo[1,2-a]pyridine-3-carbonitrile (de-iodinated by-product).

Method B: The Absolute Truth (qNMR)

Purpose: To determine absolute mass purity (Assay) without requiring a reference standard of the analyte itself.[1]

This is the "Gold Standard" for primary reference material generation.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1]

    • Why? High purity, non-hygroscopic, and singlet protons (~6.3 ppm) do not overlap with the aromatic region of the imidazopyridine (7.0 - 9.0 ppm).

  • Solvent: DMSO-d6.

    • Why? Ensures complete solubility of both the rigid heterocycle and the polar IS.

  • Relaxation Delay (d1): Set to ≥ 30 seconds.

    • Why? To allow full relaxation of the iodine-substituted aromatic protons (T1 relaxation times can be long for isolated aromatic protons), ensuring quantitative integration.

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, m = weighed mass, P = Purity)
    

Part 3: Visualizing the Logic

Diagram 1: Impurity Origin & Control Strategy

This diagram illustrates where the specific impurities for 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile originate, dictating what the HPLC method must detect.

ImpurityFlow SM1 2-Amino-5-iodopyridine (Starting Material) Reaction Cyclization (Groebke-Blackburn-Bienaymé) SM1->Reaction Unreacted SM Reagent Aldehyde/Isocyanide (GBB Reaction) Reagent->Reaction Product 6-Iodoimidazo[1,2-a]pyridine -3-carbonitrile Reaction->Product Main Pathway Impurity1 Impurity A: De-iodinated Analog (Light Sensitivity) Product->Impurity1 hv / Pd residues Impurity2 Impurity B: Amide Hydrolysis (Moisture/Acid) Product->Impurity2 H2O / H+

Caption: Impurity genealogy for 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile. Red nodes indicate critical impurities that Reagent Grade materials often fail to quantify.

Diagram 2: The Qualification Decision Tree

How to choose between a Primary Standard (qNMR) and a Secondary Standard (HPLC) for your workflow.[1]

DecisionTree Start Need Reference Standard for 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile Usage What is the intended usage? Start->Usage RouteA Release Testing of GMP Intermediate or Calibration of Secondary Std Usage->RouteA Critical RouteB Routine In-Process Control (IPC) or TLC Spotting Usage->RouteB Non-Critical Primary PRIMARY STANDARD (CRS) Method: qNMR + KF + ROI Traceability: SI/NIST RouteA->Primary Secondary SECONDARY/REAGENT GRADE Method: HPLC Area% Risk: High Uncertainty RouteB->Secondary Action1 Use qNMR derived potency (e.g., 96.8%) for calculation Primary->Action1 Action2 Qualify against Primary Std before use Secondary->Action2 Recommended

Caption: Decision logic for selecting the appropriate reference standard grade based on experimental risk tolerance.

Part 4: Technical Conclusion

For 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile , the presence of the iodine atom and the nitrile group introduces specific stability challenges that render simple HPLC Area% analysis misleading.

While Reagent Grade material is suitable for exploratory synthesis, it introduces unacceptable error margins in quantitative analytical chemistry.[1] For GMP release testing, solubility studies, or binding affinity assays, a Certified Reference Standard characterized by qNMR is the only way to ensure data integrity and regulatory compliance.[1]

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2][3][4] (2000).[3] Retrieved from [Link]

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Maleic Acid. (2019).[5] Retrieved from [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010).

  • Bagdi, A. K., et al. Groebke–Blackburn–Bienaymé reaction: A review on the synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Frontiers, 2, 1278-1291. (2015).[3][6] Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Objective: This guide provides a self-validating protocol for the containment and disposal of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile.

Critical Hazard Alert: The presence of the nitrile (cyano) moiety at position 3, combined with the iodo- substituent, dictates a strict segregation regime.[1] Improper consolidation with acidic waste streams can catalyze the liberation of Hydrogen Cyanide (HCN) gas.[1]

Chemical Profile
PropertyDetail
Chemical Name 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile
Structure Description Fused bicyclic heterocycle (Imidazo[1,2-a]pyridine) with an Iodine atom at C6 and a Nitrile group at C3.[2][3][4][5][6][]
CAS Number Verify specific isomer CAS on container. (Related isomer 3-Iodo...6-CN is 885276-13-1).[8] Treat as unlisted hazardous substance if unknown.
Molecular Formula C₈H₄IN₃
Molecular Weight ~269.04 g/mol
Physical State Solid (typically off-white to yellow powder)
Hazard Classification (GHS)

Based on structure-activity relationships (SAR) of halogenated nitriles:

  • Acute Toxicity: H302 (Oral), H312 (Dermal), H332 (Inhalation).[1]

  • Irritation: H315 (Skin), H319 (Eye), H335 (Respiratory).[1][9]

  • Reactivity: Incompatible with Strong Acids (HCN Risk).[1][10]

The "Why" Behind the Protocol (Mechanistic Safety)

To build a robust safety culture, operators must understand the chemical causality of the hazards.[1]

  • The Nitrile Hydrolysis Risk: Nitriles (

    
    ) are generally stable.[1] However, in the presence of strong mineral acids (Common in "Aqueous Acidic" waste streams) and moisture, they can undergo hydrolysis.[1] While full hydrolysis yields carboxylic acids, the intermediate or side reactions—especially under uncontrolled waste drum conditions—can release HCN gas.
    
    • Mechanism:[1][11][12]

      
       (Risk of cleavage).[1]
      
    • Operational Rule:Never dispose of this compound in the "Acidic Aqueous" stream.

  • The Halogen Factor (Iodine): The Iodine atom classifies this as Halogenated Waste .[1] Incineration facilities require halogenated compounds to be separated from non-halogenated solvents to manage flue gas scrubbing (preventing acid rain/dioxin formation).[1]

    • Operational Rule: Use the "Halogenated" waste stream, not the general "Organic Solvent" stream.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Packaging

Do NOT throw loose powder into a general trash bin or a liquid solvent carboy.[1]

For Solid Waste (Pure Compound/Spoiled Aliquots):

  • Primary Containment: Place the solid material in a screw-top glass vial or a high-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Must read: "Toxic Solid, Organic. Contains: Nitriles, Iodine."[12]

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag to prevent surface contamination of the outer container.

For Liquid Waste (Mother Liquors/Reaction Mixtures):

  • Check pH: Ensure the solution is Neutral (pH 7) or slightly Basic (pH 8-9).

    • If Acidic:[1][11][12][13] Neutralize carefully with Sodium Bicarbonate (

      
      ) before consolidation.[1]
      
  • Stream Selection: Pour into the Halogenated Organic Solvent waste container.

    • Note: Ensure this container is NOT used for acidic waste (e.g., TFA, HCl digests).[1]

Phase 2: Waste Consolidation Workflow

Use the following decision tree to determine the correct waste stream.

DisposalWorkflow Start Waste Generation: 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath PackSolid Pack in HDPE/Glass Jar (Double Bagged) SolidPath->PackSolid LabelSolid Label: 'TOXIC SOLID - NITRILE' PackSolid->LabelSolid BinSolid Disposal: Lab Solid Waste Stream (Incineration) LabelSolid->BinSolid AcidityCheck Check pH LiquidPath->AcidityCheck IsAcidic Acidic (pH < 7) AcidityCheck->IsAcidic Yes IsNeutral Neutral/Basic AcidityCheck->IsNeutral No Neutralize Neutralize with NaHCO3 (Fume Hood) IsAcidic->Neutralize Neutralize->IsNeutral HalogenCheck Select Container IsNeutral->HalogenCheck BinLiquid Disposal: Halogenated Organic Waste (High BTU Incineration) HalogenCheck->BinLiquid Must contain Halogens

Figure 1: Decision matrix for segregating nitrile-containing heterocyclic waste. Note the critical neutralization step for liquid waste.

Emergency Contingencies

Spill Management (Small Scale < 10g)
  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.[9]

  • PPE: Double nitrile gloves, lab coat, and safety goggles. N95 or P100 respirator recommended if powder is fine.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion. Scoop into a waste jar.

    • Liquid: Absorb with vermiculite or sand. Do not use acidic absorbents. [1]

  • Decontamination: Wipe surface with 10% bleach solution (oxidizes traces), followed by water.[1]

Exposure Response[11][12][16]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspect nitrile toxicity).[1][14]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Iodine compounds can absorb through skin; monitor for irritation.

Regulatory & Compliance Context

  • EPA (USA): While this specific CAS may not be P-listed (like inorganic cyanides), it falls under RCRA Characteristic Reactivity guidelines if it can generate toxic gases.[1] It must be treated as Hazardous Waste .[1][10]

  • Disposal Method: The ultimate destruction method is High-Temperature Incineration with scrubber systems.[1] This ensures the destruction of the heterocycle and safe capture of iodine and nitrogen oxides.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200. [1]

  • PubChem. Compound Summary: Imidazo[1,2-a]pyridine-3-carbonitrile (Parent Structure).[1] National Library of Medicine. [1]

Sources

Personal protective equipment for handling 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

As a Senior Application Scientist, I have designed this operational guide to move beyond the basic constraints of a standard Safety Data Sheet (SDS). When handling highly functionalized heterocycles like 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile, researchers must understand the causality behind safety protocols[1]. This guide provides a self-validating framework for safe handling, operational execution, and disposal, ensuring both researcher safety and chemical integrity.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule to understand how its structural components dictate its hazard profile.

  • Imidazopyridine Core: This highly lipophilic N-heterocyclic core facilitates rapid dermal absorption. If the powder contacts the skin, it can easily cross the lipid bilayer, making strict barrier protection mandatory.

  • Iodo Substituent (C6): The heavy iodine atom increases the molecule's photosensitivity. Exposure to ambient light and moisture can cause degradation, releasing reactive halogen radical species that are severe ocular and respiratory irritants.

  • Carbonitrile Group (C3): While stable under standard ambient conditions, nitriles require strict isolation from strong, concentrated acids to prevent the theoretical hydrolysis and subsequent release of highly toxic hydrogen cyanide (HCN) gas.

Table 1: Quantitative Chemical & Physical Properties [2]

PropertyValue / Specification
Chemical Name 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile
CAS Number 886859-72-9
Molecular Formula C₈H₄IN₃
Molecular Weight 269.04 g/mol
Physical State Solid (Crystalline Powder)
Storage Conditions 2–8°C, protect from light, store under Argon/Nitrogen

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling functionalized iodinated heterocycles that will be dissolved in aggressive carrier solvents. The following matrix outlines the required PPE and the mechanistic rationale behind each choice[3].

Table 2: Advanced PPE Requirements & Rationale

EquipmentSpecificationCausality / Rationale
Hand Protection Double-layered Nitrile gloves (min 5 mil thickness).Causality: This compound is frequently dissolved in polar aprotic solvents (DMSO, DMF) for cross-coupling reactions. These solvents act as chemical vehicles, rapidly carrying dissolved solutes through standard single-layer latex or thin nitrile barriers. Double-gloving provides a critical fail-safe.
Body Protection Flame-Resistant (FR) Lab Coat with fitted cuffs.Causality: Prevents the fine powder from migrating up the forearms. The FR rating protects against static ignition when handling the compound alongside flammable organic solvents.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Causality: Safety glasses with side shields do not provide a hermetic seal. Goggles prevent fine, aerosolized iodinated dust from contacting and dissolving into the ocular mucosa.
Respiratory N95/P100 Particulate Respirator (if handled outside a hood).Causality: Prevents inhalation of micro-particulates. Note: Primary handling must always occur inside a certified fume hood, negating the need for a respirator.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not assume equipment is functioning; verify it before initiating the transfer of hazardous materials[1].

Workflow A 1. Storage Retrieval (Amber bottle, 2-8°C, Ar/N2) B 2. PPE Verification (Double nitrile, goggles, FR coat) A->B C 3. Weighing Station (Fume hood, anti-static tools) B->C D 4. Material Transfer (Sealed vial to reaction flask) C->D E 5. Reaction Execution (Inert atmosphere, enclosed) D->E F 6. Decontamination (Wet-wipe surface, dispose PPE) E->F

Workflow for the safe handling of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile.

Step-by-Step Weighing and Transfer Methodology
  • System Validation: Verify the fume hood face velocity is between 80–120 feet per minute (fpm)[3]. Self-Validation: Tape a small strip of tissue paper to the bottom of the sash; it should pull steadily inward without violent fluttering.

  • PPE Integrity Check: Don double nitrile gloves. Self-Validation: Before donning the outer pair, trap air inside the glove and roll the cuff to inflate the fingers. Inspect for micro-punctures.

  • Static Mitigation: Fine heterocyclic powders are highly susceptible to static charge, causing them to aerosolize or cling to spatulas. Pass an anti-static bar (e.g., Zerostat gun) over the weigh boat and use a grounded stainless-steel spatula.

  • Execution: Weigh the required mass of 6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile. Immediately transfer the powder to the reaction vial.

  • Containment: Cap the reaction vial inside the fume hood before transporting it to the reaction block or glovebox. Never transport open containers of active building blocks across the laboratory.

Spill Response & Disposal Plan

In the event of a spill, standard dry-sweeping will aerosolize the iodinated powder, drastically increasing inhalation risks. Follow this targeted methodology[1]:

Solid Powder Spill Response
  • Isolation: Immediately lower the fume hood sash (if inside) or restrict access to the bench area.

  • Aerosol Suppression: Do not brush or dry-sweep. Gently cover the spilled powder with absorbent laboratory wipes.

  • Wet-Wiping: Lightly dampen the wipes with a mild solvent (e.g., Isopropanol or water) from a squeeze bottle. This binds the powder to the wipe via capillary action, eliminating dust generation.

  • Collection: Carefully lift the damp wipes and place them directly into a sealable, compatible hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a 10% bleach solution (to degrade residual active organic material), followed by a soap and water rinse.

Waste Disposal Segregation

Improper disposal of iodinated compounds can lead to environmental toxicity and regulatory violations.

  • Solid Waste: All contaminated weigh boats, spatulas, and outer gloves must be placed in a designated "Solid Halogenated Organic Waste" container.

  • Liquid Waste: Any reaction mixtures or wash solvents containing this compound must be routed to "Halogenated Solvent Waste." Do not mix with standard non-halogenated streams, as the iodine substituent requires specific high-temperature incineration protocols.

References

  • Title: 6-碘咪唑并[1,2-a]吡啶-3-甲腈_CAS:886859-72-9 (Chemical Properties and CAS Verification) Source: Zhengzhou Chunqiu Chemical Co. (via HexChem) URL: [Link]

  • Title: Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.